Acyclovir alaninate
Description
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIRAGHHRGAJMO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84499-64-9 | |
| Record name | Acyclovir alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084499649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACYCLOVIR ALANINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OD2KT7DBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Acyclovir Alaninate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of acyclovir alaninate, a significant amino acid ester prodrug of the antiviral agent acyclovir. Acyclovir, while potent against herpes simplex virus (HSV) and varicella-zoster virus (VZV), suffers from low oral bioavailability.[1][2] The synthesis of prodrugs like this compound, by esterifying acyclovir with the amino acid L-alanine, is a key strategy to enhance its pharmacokinetic properties, particularly absorption and bioavailability.[3][4] this compound is structurally characterized by the addition of an alanine ester moiety to the acyclovir backbone.[3] It is also documented as a related compound and impurity in pharmaceutical formulations of valacyclovir, the L-valyl ester of acyclovir.[3]
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of acyclovir's primary hydroxyl group with L-alanine.[3] A widely adopted and effective protocol involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling and catalytic agents, respectively. An alternative approach utilizes the phosphoramidate ProTide technology.[3]
This method involves the activation of the carboxyl group of an N-protected L-alanine, followed by coupling with acyclovir.
Materials:
-
Acyclovir
-
N-Boc-L-alanine (N-tert-butoxycarbonyl-L-alanine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amino Acid Protection & Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-alanine in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Add dicyclohexylcarbodiimide (DCC) to the solution to form a symmetric anhydride intermediate.[3] Stir the reaction mixture at 0°C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Esterification/Coupling: In a separate flask, dissolve acyclovir in anhydrous DMF. Add this solution to the reaction mixture containing the activated N-Boc-L-alanine.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the mixture.[3] Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification (Protected Intermediate): Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude N-Boc-acyclovir alaninate by silica gel column chromatography.
-
Deprotection: Dissolve the purified N-Boc-acyclovir alaninate in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) to remove the Boc protecting group. Stir at room temperature for 1-2 hours.
-
Final Purification: Remove the solvent and excess TFA under reduced pressure. The crude product can be purified using chromatographic techniques, such as preparative HPLC or crystallization, to yield high-purity this compound.[3]
The ProTide approach is another method adapted for this synthesis.[3] It involves a two-step procedure:
-
Intermediate Formation: L-alanine esters (e.g., methyl, ethyl) react with phenyl phosphorodichloridate in the presence of triethylamine at low temperatures (e.g., -10°C) to yield phosphorochloridate intermediates.[3]
-
Coupling with Acyclovir: These intermediates are then coupled with acyclovir under anhydrous conditions to produce diastereomeric phosphoramidate ProTides.[3] Chiral column chromatography can be used to separate the isomers, with reported yields ranging from 37% to 84%.[3]
Synthesis Pathway Diagram
Caption: DCC/DMAP-mediated synthesis of this compound.
Characterization of this compound
Following synthesis, comprehensive characterization is essential to confirm the chemical structure, determine purity, and evaluate the physicochemical properties of this compound.
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate | [5] |
| Molecular Formula | C₁₁H₁₆N₆O₄ | [3][5][6] |
| Molecular Weight | 296.28 g/mol | [3][5][6] |
| CAS Number | 84499-64-9 | [5][6] |
| XLogP3 | -1.9 | [5] |
| Hydrogen Bond Donors | 4 | [5] |
| Hydrogen Bond Acceptors | 8 | [5] |
A combination of spectroscopic and chromatographic methods is employed for full characterization.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the covalent structure of the molecule by analyzing the chemical environment of ¹H and ¹³C nuclei. The formation of the ester bond and the integrity of the acyclovir and alanine moieties are verified.
-
Experimental Protocol (¹H-NMR):
-
Dissolve a 5-10 mg sample of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the ¹H-NMR spectrum using a high-field NMR spectrometer (e.g., 300 or 500 MHz).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and assign the peaks to the corresponding protons in the this compound structure. Key signals to verify include the alanine α-proton, the methyl group protons, and the methylene protons of the ethoxymethyl side chain of acyclovir.
-
2.2.2. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides the exact mass, further validating the molecular formula.
-
Experimental Protocol (LC-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Electrospray ionization (ESI) in positive ion mode is typically used.[7][8][9]
-
The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range to detect the protonated molecular ion [M+H]⁺.
-
For tandem MS (MS/MS), the parent ion is fragmented to produce a characteristic fragmentation pattern, which provides further structural confirmation.[8][9]
-
2.2.3. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the synthesized compound and quantify any impurities.
-
Experimental Protocol (Reversed-Phase HPLC):
-
Mobile Phase: Prepare an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., methanol or acetonitrile).[7]
-
Column: Use a reversed-phase column (e.g., C8 or C18).[7]
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Analysis: Inject the sample into the HPLC system. Run a gradient or isocratic elution method.[7][10]
-
Detection: Monitor the eluent using a UV detector at a wavelength where the purine ring of acyclovir shows strong absorbance (e.g., ~254 nm).
-
Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
-
| Technique | Expected Results / Key Data Points |
| ¹H-NMR | Appearance of characteristic peaks for the alanine moiety (e.g., doublet for CH₃, quartet for α-CH) and shifts in the signals of the acyclovir side-chain protons adjacent to the new ester bond. |
| MS (ESI+) | Detection of the protonated molecular ion [M+H]⁺ at m/z ≈ 297.13. |
| HPLC | A single major peak with a specific retention time, indicating high purity. The peak area percentage should ideally be >98% for use in further studies. |
Characterization Workflow Diagram
Caption: General workflow for analytical characterization.
Mechanism of Action: A Prodrug Approach
This compound is a prodrug designed for enhanced delivery.[3] It is inactive in its ester form and requires intracellular conversion to become pharmacologically active.
-
Intracellular Uptake: The prodrug is absorbed and taken up by cells. Inside the cell, it is hydrolyzed by cellular esterases to release acyclovir and the natural amino acid, L-alanine.[3]
-
Viral-Specific Activation: In cells infected with a herpes virus, the released acyclovir is selectively phosphorylated by a virally encoded thymidine kinase into acyclovir monophosphate.[3] This step is highly specific to infected cells, which accounts for the drug's selective toxicity.
-
Conversion to Active Form: Host cell kinases further phosphorylate the monophosphate to acyclovir diphosphate and then to the active acyclovir triphosphate (ACV-TP).
-
Inhibition of Viral DNA Synthesis: ACV-TP acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA strand. Since acyclovir lacks a 3'-hydroxyl group, this incorporation results in chain termination, halting viral replication.[3]
Mechanism of Action Diagram
Caption: Intracellular activation pathway of this compound.
Conclusion
The synthesis of this compound via methods such as DCC/DMAP-mediated esterification represents a critical chemical strategy to improve the therapeutic profile of acyclovir. Rigorous characterization using a suite of analytical techniques including NMR, MS, and HPLC is mandatory to ensure the identity, structure, and purity of the final compound. As a prodrug, its efficacy relies on efficient intracellular hydrolysis and subsequent virus-specific enzymatic activation, a mechanism that provides potent and selective antiviral activity. This guide provides the foundational protocols and data essential for professionals engaged in the research and development of enhanced antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 4. lakhasly.com [lakhasly.com]
- 5. This compound | C11H16N6O4 | CID 135410330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acyclovir L-Alaninate - Opulent Pharma [opulentpharma.com]
- 7. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [archive.hshsl.umaryland.edu]
- 9. omicsonline.org [omicsonline.org]
- 10. Hydrophilic interaction liquid chromatography/electrospray mass spectrometry determination of acyclovir in pregnant rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyclovir Alaninate: A Technical Deep-Dive into Prodrug-Mediated Antiviral Therapy
For Researchers, Scientists, and Drug Development Professionals
Acyclovir, a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, has long been hampered by its low oral bioavailability. The development of prodrugs, such as Acyclovir alaninate, represents a strategic approach to surmount this limitation. This technical guide provides an in-depth exploration of the mechanism of action of this compound, from its intestinal absorption to the molecular termination of viral replication.
Core Mechanism of Action: Enhancing Bioavailability and Selective Targeting
This compound is an L-alanyl ester prodrug of acyclovir designed to enhance its oral absorption.[1] The fundamental principle behind its mechanism is to transiently mask the polar hydroxyl group of the parent drug, acyclovir, thereby increasing its lipophilicity and facilitating its transport across the intestinal epithelium. Following absorption, the prodrug is rapidly hydrolyzed by ubiquitous esterases to release acyclovir and the endogenous amino acid, L-alanine.
The released acyclovir then exerts its antiviral effect through a well-established, multi-step intracellular pathway that ensures high selectivity for virus-infected cells.[1][2][3]
The key stages of Acyclovir's mechanism of action are:
-
Selective Phosphorylation: In cells infected with HSV or VZV, the viral-encoded enzyme thymidine kinase (TK) efficiently phosphorylates acyclovir to acyclovir monophosphate.[1][2] This initial step is critical for the drug's selectivity, as host cell kinases phosphorylate acyclovir to a much lesser extent.[2]
-
Conversion to the Active Form: Host cell enzymes, such as guanylate kinase, subsequently convert acyclovir monophosphate into the diphosphate and triphosphate forms.[4]
-
Inhibition of Viral DNA Synthesis: Acyclovir triphosphate, the active metabolite, acts as a potent and selective inhibitor of viral DNA polymerase.[1][2] It achieves this through two primary mechanisms:
-
Competitive Inhibition: It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain.[3]
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the acyclovir molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of the DNA chain.[1][3]
-
This targeted activation within infected cells minimizes toxicity to uninfected host cells, contributing to acyclovir's favorable safety profile.[2]
Pharmacokinetic Profile: The Prodrug Advantage
The primary rationale for developing this compound and other amino acid ester prodrugs is to improve upon the poor oral bioavailability of acyclovir, which is estimated to be between 10% and 30%.[5][6][7] By leveraging amino acid transporters in the gut, these prodrugs can significantly enhance absorption.
While specific data for this compound is less abundant in publicly available literature compared to its close analog, valacyclovir (the L-valyl ester of acyclovir), studies on various amino acid ester prodrugs of acyclovir demonstrate the viability of this approach. Valacyclovir, for instance, increases the oral bioavailability of acyclovir by 3- to 5-fold in humans.[8]
The table below summarizes comparative bioavailability data for acyclovir and its prodrug, valacyclovir, which serves as a strong indicator of the expected improvements with this compound.
| Compound | Oral Bioavailability (%) | Patient Population | Notes |
| Acyclovir | 21.5 (median) | Patients with leukopenia after chemotherapy | Interindividual variation of 48.5%[9][10] |
| Valacyclovir | 70.1 (median) | Patients with leukopenia after chemotherapy | Interindividual variation of 21.0%[9][10] |
| Acyclovir | 9 (mean urinary recovery) | Rats | - |
| Acyclovir Isobutyrate Ester (Prodrug) | 51 (mean urinary recovery) | Rats | 5.7-fold higher than acyclovir[11] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of this compound.
Synthesis of Amino Acid Ester Prodrugs of Acyclovir
A common method for the synthesis of this compound and similar prodrugs involves the esterification of acyclovir with a protected amino acid.[1]
A representative protocol is as follows:
-
Protection of the Amino Acid: The amino group of L-alanine is protected, for example, with a tert-butyloxycarbonyl (Boc) group.
-
Activation of the Carboxyl Group: The carboxyl group of the protected L-alanine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1]
-
Esterification: The activated amino acid is then reacted with acyclovir in an appropriate solvent (e.g., anhydrous dichloromethane) to form the ester linkage.[1]
-
Deprotection: The protecting group on the amino acid is removed.
-
Purification: The final product is purified using techniques such as column chromatography to yield the desired this compound.[1]
In Vitro Hydrolysis Studies
To evaluate the conversion of the prodrug to acyclovir, in vitro hydrolysis assays are performed in various biological media.
Protocol for Hydrolysis in Caco-2 Cell Homogenates:
-
Cell Culture: Caco-2 cells are cultured to confluence.
-
Homogenate Preparation: The cells are harvested, washed, and then homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: A known concentration of this compound is added to the cell homogenate and incubated at 37°C.
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentrations of both the remaining this compound and the newly formed acyclovir.
-
Data Analysis: The rate of hydrolysis and the half-life of the prodrug are calculated from the concentration-time data.
In Vivo Pharmacokinetic Studies in Animal Models
Animal models, typically rats, are used to assess the in vivo performance of the prodrug.
Oral Dosing Protocol in Rats:
-
Animal Acclimatization: Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Dosing: A suspension or solution of this compound is administered to the rats via oral gavage at a predetermined dose. A control group receives an equimolar dose of acyclovir.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentrations of acyclovir in the plasma samples are determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to assess the oral bioavailability.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action of this compound.
Caption: Metabolic activation pathway of this compound.
Caption: Experimental workflow for prodrug evaluation.
Caption: Logic of improved oral bioavailability.
References
- 1. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 2. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Acyclovir versus valacyclovir - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acyclovir vs. valacyclovir differences, similarities, and which is better [singlecare.com]
- 8. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability of aciclovir after oral administration of aciclovir and its prodrug valaciclovir to patients with leukopenia after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioavailability of Aciclovir after Oral Administration of Aciclovir and Its Prodrug Valaciclovir to Patients with Leukopenia after Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Acyclovir Alaninate
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound. The information is intended for researchers and professionals involved in drug discovery and development.
Chemical Structure and Identification
This compound is a prodrug of the antiviral agent Acyclovir. Structurally, it is an ester formed between the primary hydroxyl group of Acyclovir and the carboxyl group of the amino acid L-alanine.[1] This modification is designed to improve the pharmacokinetic properties of the parent drug.[1]
The IUPAC name for this compound is 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate.[2] It is also documented as an impurity in formulations of Valacyclovir, another well-known prodrug of Acyclovir.[1]
Chemical Structure:
Identifiers:
Physicochemical Properties
Quantitative experimental data for this compound is limited in publicly available literature. The following tables summarize predicted properties for this compound and known experimental properties for its parent compound, Acyclovir, for comparative purposes.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| XLogP3 | -1.9 | PubChem[2] |
| Polar Surface Area | 147 Ų | PubChem[2] |
| Rotatable Bond Count | 7 | PubChem[2] |
| Hydrogen Bond Donors | 3 | PubChem[2] |
| Hydrogen Bond Acceptors | 8 | PubChem[2] |
Table 2: Physicochemical Properties of Acyclovir (Experimental)
| Property | Value | Source |
| Melting Point | 256.5–257 °C | IARC[4], LKT Labs[5] |
| Water Solubility (37 °C) | 2.5 mg/mL | DailyMed[6] |
| pKa Values | 2.27 and 9.25 | DailyMed[6] |
The addition of the alanine moiety is intended to enhance properties such as aqueous solubility and bioavailability.[1]
Synthesis and Characterization
This compound is synthesized via the esterification of Acyclovir with L-alanine.[1] A common and effective method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]
Experimental Protocol: DCC/DMAP Mediated Esterification
This protocol is based on the general principles of the Steglich esterification.
Objective: To synthesize this compound by coupling N-protected L-alanine with Acyclovir.
Materials:
-
N-Boc-L-alanine
-
Acyclovir
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Appropriate solvents for purification (e.g., column chromatography)
Methodology:
-
Amino Acid Protection: The amino group of L-alanine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent self-coupling.
-
Activation: In a round-bottom flask under an inert atmosphere, N-Boc-L-alanine is dissolved in anhydrous DMF. DCC is added to activate the carboxylic acid, forming a reactive O-acylisourea intermediate or a symmetric anhydride.[1]
-
Coupling: Acyclovir and a catalytic amount of DMAP are dissolved in anhydrous DMF or CH₂Cl₂ and added to the activated N-Boc-L-alanine solution.[1] The reaction mixture is stirred at room temperature for several hours. The DMAP acts as a nucleophilic catalyst, facilitating the attack of Acyclovir's hydroxyl group on the activated acyl group.
-
Work-up: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then typically washed sequentially with dilute acid (e.g., 0.5 N HCl) and a basic solution (e.g., saturated NaHCO₃) to remove unreacted starting materials and DMAP.
-
Purification: The crude product is dried over an anhydrous salt like Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified using chromatographic techniques, such as flash column chromatography, to yield the Boc-protected this compound.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.
-
Characterization: The final product's identity and purity are confirmed. Expected yields for the mono-O-ester product are in the range of 47–55%.[1]
Characterization Data
The structure of the synthesized compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is expected to show a protonated molecular ion peak [M+H]⁺ at m/z 296.28, corresponding to the molecular formula C₁₁H₁₆N₆O₄.[1]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Key signals would include a singlet for the purine H-8 proton around δ 8.0 ppm and multiplets for the methylene groups of the ethoxyethyl chain.[1]
-
¹³C NMR: Signals corresponding to the purine ring, the side chain carbons, and the alanine moiety would be expected.
-
Synthesis Workflow Diagram
References
- 1. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 2. This compound | C11H16N6O4 | CID 135410330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Acyclovir - LKT Labs [lktlabs.com]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
Acyclovir Alaninate: An In-depth Technical Guide on its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acyclovir alaninate is a prodrug of the well-established antiviral agent, acyclovir. This design strategy aims to enhance the bioavailability of acyclovir, thereby improving its therapeutic efficacy. The antiviral activity of this compound is contingent upon its in vivo hydrolysis to acyclovir. Consequently, its spectrum of activity mirrors that of its parent compound, demonstrating potent inhibition of several members of the Herpesviridae family. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, relevant experimental protocols for its evaluation, and a summary of its activity based on available data for the parent compound, acyclovir.
Introduction
Acyclovir, a synthetic acyclic guanosine analogue, is a cornerstone in the management of infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). However, its clinical utility can be hampered by low oral bioavailability. This compound, an L-alanine ester prodrug of acyclovir, represents a strategic approach to overcome this limitation. The addition of the alanine moiety is intended to leverage endogenous amino acid transporters for enhanced absorption, leading to higher plasma concentrations of the active acyclovir. This document delves into the specifics of its antiviral action and the methodologies used to quantify its efficacy.
Mechanism of Action
The antiviral effect of this compound is indirect and relies on its conversion to acyclovir. Once administered, this compound undergoes hydrolysis by cellular esterases to yield acyclovir and the naturally occurring amino acid, L-alanine. The subsequent steps in its mechanism of action are identical to those of acyclovir:
-
Selective Phosphorylation: In cells infected with herpesviruses, the viral-encoded enzyme, thymidine kinase (TK), selectively phosphorylates acyclovir to acyclovir monophosphate. This initial phosphorylation step is critical for the drug's specificity, as uninfected host cells exhibit minimal phosphorylation of acyclovir.
-
Conversion to Triphosphate: Host cell kinases further phosphorylate acyclovir monophosphate to acyclovir diphosphate and subsequently to the active form, acyclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP).
-
Chain Termination: Upon incorporation into the growing viral DNA chain, acyclovir triphosphate leads to obligate chain termination. This is because acyclovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting viral DNA replication.
The following diagram illustrates the activation pathway of this compound.
Caption: Intracellular activation pathway of this compound.
Antiviral Spectrum of Activity
Direct quantitative antiviral activity data (e.g., EC50 or IC50 values) for this compound is not extensively available in public literature. The in vitro antiviral potency of amino acid esters of acyclovir has been reported to be less than that of the parent compound, which is expected as the prodrug requires conversion to the active form. However, some studies have indicated that certain amino acid prodrugs of acyclovir exhibit excellent antiviral activity against HSV-1, HSV-2, and VZV.
Given that the therapeutic effect is mediated by acyclovir, the antiviral spectrum and potency are best represented by the data for acyclovir. The following table summarizes the in vitro susceptibility of various herpesviruses to acyclovir.
| Virus Family | Virus Species | Representative Strains | Cell Type | EC50 / IC50 (µM) | Reference(s) |
| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | KOS, MacIntyre, F | Vero, MRC-5 | 0.02 - 1.3 | [1][2] |
| Herpes Simplex Virus Type 2 (HSV-2) | G, MS | Vero, MRC-5 | 0.03 - 2.2 | [1][2] | |
| Varicella-Zoster Virus (VZV) | Ellen, Oka | HEL, MRC-5 | 0.8 - 4.0 | [1] | |
| Epstein-Barr Virus (EBV) | B95-8 | P3HR-1 | 1.0 - 10.0 | [1] | |
| Human Cytomegalovirus (CMV) | AD169, Towne | HFF | 20 - >200 | [1] |
Note: EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values can vary depending on the viral strain, cell line used, and the specific assay conditions.
Experimental Protocols
The evaluation of the antiviral activity of compounds like this compound typically involves cell-based assays that measure the inhibition of viral replication. The following are detailed methodologies for two standard assays.
Plaque Reduction Assay
This assay is considered the gold standard for determining the in vitro efficacy of an antiviral compound.
Objective: To determine the concentration of the antiviral agent that reduces the number of virus-induced plaques by 50% (EC50).
Materials:
-
Susceptible host cell line (e.g., Vero cells for HSV)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound (or other test compound)
-
Overlay medium (e.g., growth medium with 1% methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound in growth medium.
-
Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Treatment: Remove the viral inoculum and wash the monolayers with phosphate-buffered saline (PBS). Add the overlay medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixative solution. After fixation, remove the fixative and stain the cells with crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for a plaque reduction assay.
Caption: Workflow of a typical plaque reduction assay.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral agent.
Objective: To determine the concentration of the antiviral agent that reduces the yield of infectious virus by a specified amount (e.g., 90% or 99%).
Materials:
-
Same as for the Plaque Reduction Assay.
Procedure:
-
Cell Seeding and Infection: Prepare confluent monolayers of host cells in multi-well plates and infect them with the virus at a high multiplicity of infection (MOI) to ensure all cells are infected.
-
Treatment: After viral adsorption, remove the inoculum and add growth medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours for HSV).
-
Virus Harvest: After incubation, harvest the virus by subjecting the cells and supernatant to freeze-thaw cycles to release intracellular virions.
-
Virus Titer Determination: Determine the titer of the harvested virus from each concentration of the test compound using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the virus control. The concentration that reduces the viral yield by 90% (or another predetermined value) is determined.
Conclusion
This compound is a promising prodrug of acyclovir designed to enhance its oral bioavailability. Its antiviral spectrum is identical to that of acyclovir, with primary activity against HSV-1, HSV-2, and VZV. While quantitative in vitro data for this compound itself is limited, the extensive data available for acyclovir provides a reliable surrogate for its expected antiviral efficacy following in vivo conversion. Standard virological assays, such as the plaque reduction and viral yield reduction assays, are essential tools for the continued evaluation of this and other novel antiviral prodrugs. Further studies directly comparing the in vitro and in vivo efficacy of this compound with acyclovir and other prodrugs will be valuable in fully elucidating its therapeutic potential.
References
- 1. Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ocular pharmacokinetics of acyclovir amino acid ester prodrugs in the anterior chamber: evaluation of their utility in treating ocular HSV infections - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prodrug Advantage: A Technical Guide to the Discovery and Development of Acyclovir Alaninate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyclovir, a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, has long been hampered by its low oral bioavailability. This limitation spurred the development of prodrugs designed to enhance its pharmacokinetic profile. This technical guide provides an in-depth examination of Acyclovir alaninate, an L-alanine ester prodrug of Acyclovir. We delve into its discovery, synthesis, mechanism of action, and preclinical pharmacokinetic evaluation. Detailed experimental protocols for key assays are provided, and quantitative data are presented in a clear, tabular format for comparative analysis. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive understanding of this important Acyclovir derivative.
Introduction: The Rationale for Acyclovir Prodrugs
Acyclovir, a synthetic guanosine analog, is a potent and selective inhibitor of herpesvirus DNA replication.[1] Its clinical utility, particularly for oral administration, is constrained by its poor water solubility and limited intestinal permeability, resulting in a low oral bioavailability of 15-30%.[2] To overcome this, the prodrug strategy has been successfully employed, most notably with Valacyclovir, the L-valyl ester of Acyclovir, which demonstrates a 3- to 5-fold increase in oral bioavailability.[3]
This compound (AACV) emerges from this same line of research, representing the L-alanine ester of Acyclovir.[1] The core concept is to transiently modify the Acyclovir molecule to leverage carrier-mediated transport mechanisms in the intestine, thereby increasing its absorption, before being hydrolyzed in the body to release the active parent drug.[4]
Synthesis of this compound
The synthesis of this compound is primarily achieved through the esterification of Acyclovir with L-alanine. Two prominent methods have been described in the literature:
Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) Mediated Coupling
This widely adopted method involves the activation of the carboxyl group of a protected L-alanine derivative for esterification with the primary hydroxyl group of Acyclovir.[1]
Stepwise Protocol: [1]
-
Amino Acid Protection: The amino group of L-alanine is first protected, for example, with a tert-butyloxycarbonyl (Boc) group to prevent self-coupling.
-
Activation: The protected Boc-L-alanine is reacted with dicyclohexylcarbodiimide (DCC) in a suitable solvent such as dimethylformamide (DMF). This reaction forms a symmetric anhydride, which is a highly reactive intermediate.
-
Esterification: The activated Boc-L-alanine anhydride is then coupled with Acyclovir in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst to facilitate the ester bond formation.
-
Deprotection: The Boc protecting group is subsequently removed under acidic conditions to yield this compound.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography, to achieve high purity.
Phosphoramidate ProTide Methodology
The ProTide (Pro-nucleotide) technology offers an alternative approach to deliver Acyclovir monophosphate intracellularly, bypassing the reliance on viral thymidine kinase for the initial phosphorylation step.[1] While this method generates a phosphoramidate derivative rather than a simple ester, it is a key strategy in the development of Acyclovir prodrugs.
Two-Step Procedure: [1]
-
Diastereomeric Intermediate Formation: L-alanine esters (e.g., methyl, ethyl, isopropyl) are reacted with phenyl phosphorodichloridate in the presence of triethylamine at a low temperature (-10°C). This reaction yields phosphorochloridate intermediates.
-
Coupling with Acyclovir: These intermediates are then coupled with Acyclovir under anhydrous conditions to produce diastereomeric phosphoramidate ProTides. The diastereomers can be separated by chiral column chromatography.
Mechanism of Action and Bioactivation
The antiviral activity of this compound is dependent on its conversion to the active form, Acyclovir triphosphate.
Bioactivation Pathway
The bioactivation of this compound follows a sequential process:
Caption: Bioactivation pathway of this compound.
-
Absorption: Following oral administration, this compound is absorbed from the intestinal lumen into the enterocytes, likely via amino acid transporters.[4]
-
Hydrolysis: It undergoes rapid hydrolysis by esterases in the intestine and/or liver to release Acyclovir and L-alanine.[4]
-
Phosphorylation: Acyclovir is then taken up by herpesvirus-infected cells where it is selectively converted to Acyclovir monophosphate by viral thymidine kinase.[1]
-
Further Phosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate form.[1]
-
Inhibition of Viral DNA Synthesis: Acyclovir triphosphate competitively inhibits viral DNA polymerase and is incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.[1]
Preclinical Pharmacokinetics
The primary goal for developing this compound was to improve upon the pharmacokinetic profile of the parent drug. Preclinical studies in rats have provided valuable quantitative data to this effect.
Oral Bioavailability in Rats
A key study evaluated the systemic absorption of various amino acid prodrugs of Acyclovir in Sprague-Dawley rats following oral administration.[4] The results demonstrated a significant improvement in bioavailability for the prodrugs compared to Acyclovir alone.
Table 1: Pharmacokinetic Parameters of Acyclovir and its Prodrugs in Rats Following Oral Administration (20.0 mg/kg equivalent dose) [4]
| Compound | Cmax (µM) | AUC (µM*min) | Relative Bioavailability (vs. Acyclovir) |
| Acyclovir (ACV) | 2.3 ± 0.3 | 21.2 ± 5.2 | 1.0 |
| This compound (AACV) | 12.1 ± 1.8 | ~42.4 | ~2.0 |
| Acyclovir serinate (SACV) | 39 ± 22 | ~106 | ~5.0 |
| Acyclovir valinate (VACV) | 22 ± 0.3 | ~106 | ~5.0 |
AUC for AACV, SACV, and VACV calculated based on the reported fold increase relative to ACV.
In Vitro Stability and Metabolism
The stability of this compound in various biological matrices is crucial for its efficacy as a prodrug. It must be stable enough to be absorbed intact but labile enough to be converted to Acyclovir.
Table 2: In Vitro Half-life of Acyclovir Prodrugs in Different Biological Media [4]
| Compound | Caco-2 Homogenate (min) | Intestinal Homogenate (min) | Liver Homogenate (min) | Plasma (hrs) |
| This compound (AACV) | 1.15 | < 1 | < 1 | 1.6 |
| Acyclovir serinate (SACV) | 6.1 | 4.3 | 2.5 | 226 ± 67 |
| Acyclovir valinate (VACV) | 1.6 | 1.2 | 1.1 | 195 ± 57 |
These data indicate that this compound is rapidly hydrolyzed in intestinal and liver homogenates, which is consistent with its role as a prodrug that is quickly converted to the active Acyclovir upon absorption.[4] Its shorter half-life in plasma compared to SACV and VACV suggests a faster systemic conversion.[4]
Key Experimental Protocols
This section provides an overview of the methodologies used to evaluate the pharmacokinetic and metabolic properties of this compound.
In Vivo Oral Absorption Studies in Rats
This protocol is designed to determine the pharmacokinetic profile of a drug after oral administration.
Caption: Workflow for in vivo oral absorption studies.
Protocol: [4]
-
Animal Model: Male Sprague-Dawley rats with cannulated jugular veins are used. Animals are fasted overnight with free access to water.
-
Drug Administration: A freshly prepared solution of this compound in water is administered by oral gavage at a dose equivalent to 20.0 mg/kg of Acyclovir.
-
Blood Sampling: Blood samples (approximately 200 µL) are collected from the jugular vein at predetermined time points over a 5-hour period. To maintain fluid balance, an equal volume of heparinized saline is injected after each sample collection.
-
Sample Processing: Plasma is immediately separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of Acyclovir and any intact prodrug in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
In Vitro Enzymatic Hydrolysis Assay
This assay assesses the rate at which the prodrug is converted to the parent drug in the presence of enzymes from various tissues.
Protocol: [4]
-
Tissue Homogenate Preparation: Tissues of interest (e.g., Caco-2 cells, intestinal segments, liver) are homogenized in a suitable buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS). The supernatant containing the enzymes is collected after centrifugation.
-
Incubation: The tissue homogenate supernatant is pre-incubated at 37°C. The reaction is initiated by adding a known concentration of this compound (e.g., 1 mM solution).
-
Sampling and Reaction Quenching: Aliquots are withdrawn at various time points over a 24-hour period. The enzymatic reaction in the aliquots is immediately stopped by adding a quenching solution (e.g., a chilled acetonitrile/methanol mixture) to precipitate the proteins.
-
Sample Storage: Samples are stored at -80°C until analysis.
-
Analysis: The concentrations of the remaining this compound and the formed Acyclovir are quantified by LC-MS/MS.
-
Data Analysis: The rate of hydrolysis and the half-life of the prodrug are calculated from the disappearance of the prodrug over time.
Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal permeability of drugs.
Caption: Workflow for Caco-2 cell permeability assay.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The culture medium is replaced with a transport buffer. A solution of this compound is added to the apical (donor) compartment.
-
Sampling: At predetermined time intervals, samples are taken from the basolateral (receiver) compartment.
-
Analysis: The concentration of the drug that has permeated the cell monolayer is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transport across the monolayer.
Conclusion
References
- 1. Pharmacokinetics of valaciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 3. Human pharmacokinetics of acyclovir (an antiviral agent) following rapid intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
Acyclovir Alaninate as a Valacyclovir Impurity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valacyclovir, the L-valyl ester of the antiviral drug acyclovir, is a prodrug designed to enhance the oral bioavailability of acyclovir.[1] During the synthesis and storage of valacyclovir, various impurities can arise from starting materials, intermediates, byproducts of side reactions, or degradation of the final product. One such process-related impurity is acyclovir alaninate, chemically known as 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate.[2][3] This impurity is structurally very similar to valacyclovir, with the only difference being the substitution of the valine amino acid with alanine.
This technical guide provides a comprehensive overview of this compound as a valacyclovir impurity, including its chemical profile, formation pathways, analytical detection methodologies, and toxicological considerations. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding and controlling this impurity in valacyclovir active pharmaceutical ingredients (APIs) and finished drug products.
Chemical Profiles
A clear distinction between valacyclovir, its active metabolite acyclovir, and the this compound impurity is crucial for understanding its impact.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |
| Valacyclovir | [Image of Valacyclovir chemical structure] | C13H20N6O4 | 324.34 | Valtrex, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl L-valinate |
| Acyclovir | [Image of Acyclovir chemical structure] | C8H11N5O3 | 225.20 | Zovirax, Aciclovir, 9-[(2-hydroxyethoxy)methyl]guanine |
| This compound | [Image of this compound chemical structure] | C11H16N6O4 | 296.28 | Valaciclovir EP Impurity H, Valacyclovir USP Related Compound H, Didesmethyl Valacyclovir[4][5] |
Formation Pathways
This compound is primarily considered a process-related impurity that arises during the synthesis of valacyclovir. The most common synthetic route for valacyclovir involves the esterification of acyclovir with a protected L-valine derivative.
The formation of this compound is attributed to the presence of L-alanine or its derivatives as a contaminant in the L-valine starting material. Due to their structural similarity, L-alanine can compete with L-valine in the esterification reaction with acyclovir, leading to the formation of the corresponding alaninate ester.[3]
References
The Enzymatic Conversion of Acyclovir Alaninate to Acyclovir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir, a cornerstone in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, exhibits poor oral bioavailability. To overcome this limitation, prodrug strategies have been successfully employed, with Acyclovir alaninate being a notable example. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to its active parent drug, Acyclovir. The focus is on the underlying enzymatic kinetics, experimental methodologies for characterization, and the subsequent intracellular activation pathway.
The Enzymatic Hydrolysis of this compound
This compound is an L-alanyl ester prodrug of Acyclovir. Its enhanced absorption is attributed to its recognition by amino acid transporters in the intestine. Following absorption, the prodrug undergoes rapid and efficient hydrolysis by ubiquitous esterases to release Acyclovir and the naturally occurring amino acid, L-alanine.
Key Enzymes in the Conversion
The primary enzymes responsible for the hydrolysis of the ester bond in this compound are carboxypeptidases and other non-specific esterases present in the gut lumen, intestinal wall, liver, and plasma. One well-characterized enzyme capable of this conversion is Carboxypeptidase Y (CPY) .
Quantitative Analysis of Enzymatic Conversion
The efficiency of the enzymatic conversion can be quantified through kinetic studies and stability assessments in various biological media.
Table 1: Kinetic Parameters for the Hydrolysis of this compound by Carboxypeptidase Y [1]
| Parameter | Value | Conditions |
| Michaelis-Menten Constant (Km) | 0.8 mM | pH 7.4 |
| Maximum Velocity (Vmax) | 4.2 µmol/min/mg | pH 7.4 |
Table 2: In Vitro Enzymatic Stability of Acyclovir Amino Acid Ester Prodrugs [2]
| Prodrug | Biological Matrix | Half-life (t1/2) |
| This compound (AACV) | Caco-2 Homogenate | 1.15 hours |
| Rat Plasma | Rapid Hydrolysis | |
| Rat Intestinal Homogenate | 6 minutes | |
| Rat Liver Homogenate | Rapid Hydrolysis | |
| Acyclovir valinate (Valacyclovir, VACV) | Caco-2 Homogenate | 1.6 hours |
| Rat Plasma | 226 ± 67 hours | |
| Rat Intestinal Homogenate | 36 minutes | |
| Rat Liver Homogenate | Rapid Hydrolysis | |
| Acyclovir serinate (SACV) | Caco-2 Homogenate | 6.1 hours |
| Rat Plasma | 195 ± 57 hours | |
| Rat Intestinal Homogenate | 2.1 hours | |
| Rat Liver Homogenate | Rapid Hydrolysis | |
| Acyclovir isoleucinate (IACV) | Caco-2 Homogenate | 6.9 hours |
| Rat Intestinal Homogenate | 1.3 hours | |
| Acyclovir γ-glutamate (EACV) | Caco-2 Homogenate | Moderate Hydrolysis |
| Rat Intestinal Homogenate | 8.2 hours |
*No intact prodrug was detected after 1 minute of incubation.[2]
Table 3: Pharmacokinetic Parameters of Acyclovir and its Amino Acid Prodrugs in Rats Following Oral Administration [2]
| Compound | Dose (mg/kg) | Cmax (µM) | Tmax (min) | AUC0-t (µM*min) |
| Acyclovir (ACV) | 20 | 2.5 ± 0.9 | 15 | 165 ± 55 |
| This compound (AACV) | 20 | 20 ± 10 | 15 | 870 ± 350 |
| Acyclovir valinate (VACV) | 20 | 18 ± 5 | 30 | 1500 ± 400 |
| Acyclovir serinate (SACV) | 20 | 39 ± 22 | 30 | 1600 ± 500 |
Experimental Protocols
Purification of Valacyclovirase (this compound Esterase)
This protocol is adapted from the purification of human valacyclovirase and can be modified for other relevant esterases.[3]
-
Cell Lysis: Suspend cell pellets expressing the esterase in 20 mM sodium phosphate buffer (pH 7.0) and disrupt by sonication. Centrifuge at 25,000 x g for 20 minutes to pellet cell debris.
-
Cation Exchange Chromatography: Load the supernatant onto a strong cation exchange column. Wash the column with the same buffer until the absorbance at 280 nm returns to baseline. Elute the enzyme with an isocratic flow of 90 mM NaCl in the same buffer.
-
Hydrophobic Interaction Chromatography: Add ammonium sulfate to the pooled active fractions to a final concentration of 25%. Load the sample onto a hydrophobic interaction column and elute with a decreasing linear gradient of ammonium sulfate.
-
Dialysis and Concentration: Collect fractions containing the purified enzyme, dialyze against 10 mM HEPES (pH 7.4), and concentrate to approximately 10 mg/mL.
Enzymatic Assay for this compound Conversion
This assay quantifies the rate of Acyclovir formation from this compound.[3]
-
Reaction Mixture Preparation: Prepare a 300 µL reaction mixture containing 50 mM HEPES buffer (pH 7.4) and a specified concentration of this compound (e.g., 4 mM).
-
Pre-incubation: Pre-incubate the reaction mixture at 37 °C for 3 minutes.
-
Initiation of Reaction: Initiate the reaction by adding a known amount of the purified enzyme.
-
Quenching: After a specific time interval, quench the reaction by adding an equal volume of 10% (w/v) ice-cold trichloroacetic acid.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet precipitated protein. Collect the supernatant for HPLC analysis.
-
Control: Run a parallel reaction without the enzyme to account for non-enzymatic hydrolysis.
HPLC Analysis of Acyclovir
This method is for the quantification of Acyclovir in the reaction mixture.
-
Instrumentation: A reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the UV absorbance at 254 nm.
-
Quantification: Determine the concentration of Acyclovir by comparing the peak area to a standard curve of known Acyclovir concentrations.
Visualizing the Process
Acyclovir Activation Pathway
The following diagram illustrates the complete activation pathway of Acyclovir, starting from its prodrug form, this compound.
Caption: Intracellular activation pathway of this compound.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the experimental workflow for determining the kinetic parameters of the enzymatic conversion of this compound to Acyclovir.
Caption: Workflow for kinetic analysis of enzymatic conversion.
Conclusion
The enzymatic conversion of this compound to Acyclovir is a critical step in the activation of this important antiviral prodrug. Understanding the kinetics and the enzymes involved is paramount for the development and optimization of such therapeutic agents. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to characterize and evaluate the performance of Acyclovir prodrugs. The strategic use of prodrugs like this compound continues to be a valuable approach to enhance the therapeutic efficacy of potent but poorly bioavailable drugs.
References
- 1. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 2. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Phosphorylation of Acyclovir Alaninate Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular metabolic activation of acyclovir alaninate, a prodrug of the antiviral agent acyclovir. The focus is on the critical phosphorylation cascade that converts acyclovir into its active triphosphate form, the primary mechanism of its therapeutic action against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This document details the enzymatic pathways, presents quantitative data on metabolite formation, and provides detailed experimental protocols for the study of these processes.
Introduction
Acyclovir, a synthetic acyclic guanosine analog, is a cornerstone of anti-herpetic therapy. Its efficacy is dependent on its selective conversion to acyclovir triphosphate (ACV-TP) within virus-infected cells.[1] this compound, an amino acid ester prodrug, was developed to enhance the oral bioavailability of acyclovir. Following administration, it is rapidly hydrolyzed by cellular esterases to yield acyclovir and the natural amino acid L-alanine. The subsequent intracellular phosphorylation of acyclovir is a three-step process initiated by a viral-specific enzyme, which accounts for the drug's high selectivity and low toxicity to uninfected host cells.[1] Understanding the kinetics and regulation of this phosphorylation pathway is crucial for optimizing antiviral therapies and overcoming mechanisms of drug resistance.
The Metabolic Activation Pathway
The intracellular activation of acyclovir involves a sequential phosphorylation cascade, as depicted in the signaling pathway below.
Caption: Metabolic activation of this compound to acyclovir triphosphate.
The key steps in this pathway are:
-
Hydrolysis: this compound is hydrolyzed by ubiquitous cellular esterases to liberate acyclovir.
-
Monophosphorylation: In virus-infected cells, acyclovir is selectively phosphorylated to acyclovir monophosphate (ACV-MP) by a virus-encoded thymidine kinase (TK). This is the rate-limiting step and the basis for acyclovir's selectivity, as cellular TK has a very low affinity for acyclovir.
-
Diphosphorylation: ACV-MP is further phosphorylated to acyclovir diphosphate (ACV-DP) by cellular guanylate kinase.
-
Triphosphorylation: The final phosphorylation to the active acyclovir triphosphate (ACV-TP) is catalyzed by a variety of cellular enzymes, including phosphoglycerate kinase, pyruvate kinase, and nucleoside diphosphate kinase.[2]
-
Inhibition of Viral DNA Polymerase: ACV-TP acts as a competitive inhibitor of viral DNA polymerase and is incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.[1]
Quantitative Analysis of Acyclovir Metabolites
The intracellular concentrations of acyclovir and its phosphorylated metabolites are critical determinants of its antiviral efficacy. These levels can vary significantly depending on the cell type, the specific virus, and the external drug concentration.
Intracellular Concentrations of Acyclovir Triphosphate
The table below summarizes the reported intracellular concentrations of the active metabolite, ACV-TP, in different cell lines infected with HSV-1.
| Cell Line | Virus | External Acyclovir Concentration (µM) | Intracellular ACV-TP Concentration (pmol/10^6 cells) | Reference |
| Vero | HSV-1 | 10 | 18.2 | [3] |
| MRC-5 | HSV-1 | 10 | 13.5 | [3] |
| Human Embryonic Lung (HL) | HSV-1 | 10 | 20-50 times higher than in GMK cells | [4] |
| African Green Monkey Kidney (GMK) | HSV-1 | 10 | Lower than in HL cells | [4] |
Enzyme Kinetics of Acyclovir Phosphorylation
The efficiency of each phosphorylation step is governed by the kinetic parameters of the respective enzymes. The initial phosphorylation by viral TK is the most critical for selectivity.
| Enzyme | Virus | Substrate | Km (µM) | Vmax (relative) | Reference |
| Thymidine Kinase | HSV-1 | Acyclovir | 300-700 | 1.0 | [5] |
| Thymidine Kinase | HSV-2 | Acyclovir | ~30 | 1.0 | [5] |
| Thymidine Kinase | Varicella-Zoster Virus | Acyclovir | Higher than HSV-1 TK | Lower than HSV-1 TK | [6] |
| Guanylate Kinase | Cellular | ACV-MP | 6.8 | - | [7] |
| Phosphoglycerate Kinase | Cellular | ACV-DP | 890 | 1.0 | [2] |
| Pyruvate Kinase | Cellular | ACV-DP | 1100 | 0.28 | [2] |
| Nucleoside Diphosphate Kinase | Cellular | ACV-DP | 1900 | 0.12 | [2] |
Note: Km and Vmax values can vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the intracellular phosphorylation of acyclovir.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the intracellular metabolism of acyclovir.
Caption: Workflow for studying intracellular acyclovir phosphorylation.
Cell Culture and Virus Infection
-
Cell Culture:
-
Maintain Vero (African green monkey kidney) cells or MRC-5 (human lung fibroblast) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into 6-well plates or T-25 flasks and grow to 80-90% confluency.
-
-
Virus Infection:
-
Prepare a stock of HSV-1 or HSV-2 by infecting confluent monolayers of Vero cells.
-
Harvest the virus when cytopathic effects (CPE) are widespread and determine the viral titer using a plaque assay.
-
For metabolic studies, infect cell monolayers at a multiplicity of infection (MOI) of 5-10 PFU/cell.
-
Allow the virus to adsorb for 1-2 hours at 37°C, then remove the inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh culture medium containing the desired concentration of acyclovir or this compound.
-
Intracellular Metabolite Extraction
-
Cell Harvesting and Lysis:
-
At the desired time points post-infection, remove the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold 0.5 M perchloric acid to each well or flask to lyse the cells and precipitate macromolecules.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Neutralization and Clarification:
-
Keep the lysate on ice for 30 minutes.
-
Neutralize the extract by adding an appropriate volume of 2 M KOH.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated potassium perchlorate and cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
HPLC Quantification of Acyclovir and its Phosphorylated Metabolites
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0.
-
Mobile Phase B: 0.1 M potassium phosphate buffer, pH 6.0, with 20% methanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
-
Analysis:
-
Inject a known volume (e.g., 20 µL) of the neutralized cell extract onto the HPLC system.
-
Identify and quantify acyclovir, ACV-MP, ACV-DP, and ACV-TP by comparing their retention times and peak areas to those of known standards.
-
Normalize the metabolite concentrations to the cell number or total protein content of the sample.
-
Viral Thymidine Kinase Activity Assay
-
Enzyme Preparation:
-
Infect cells with HSV and harvest them 18-24 hours post-infection.
-
Prepare a cell-free extract by sonication or freeze-thawing, followed by centrifugation to remove cellular debris.
-
-
Assay Reaction:
-
The reaction mixture (100 µL) should contain:
-
50 mM Tris-HCl, pH 7.5
-
5 mM ATP
-
5 mM MgCl2
-
Various concentrations of acyclovir
-
[γ-32P]ATP (as a tracer)
-
Cell-free extract containing viral TK.
-
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Quantification of ACV-MP:
-
Stop the reaction by adding an equal volume of cold ethanol.
-
Spot an aliquot of the reaction mixture onto DEAE-cellulose paper discs.
-
Wash the discs extensively with ethanol to remove unreacted [γ-32P]ATP.
-
Quantify the amount of 32P-labeled ACV-MP retained on the discs using a scintillation counter.
-
Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
-
Conclusion
The intracellular phosphorylation of acyclovir is a highly specific and efficient process in herpesvirus-infected cells, leading to the production of the active antiviral agent, acyclovir triphosphate. This technical guide has provided a detailed overview of the metabolic pathway, quantitative data on metabolite formation and enzyme kinetics, and comprehensive experimental protocols for the investigation of this crucial aspect of acyclovir's mechanism of action. A thorough understanding of these processes is essential for the development of new antiviral strategies and for addressing the challenges of drug resistance.
References
- 1. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular metabolism and enzymatic phosphorylation of 9-(1,3-dihydroxy-2-propoxymethyl)guanine and acyclovir in herpes simplex virus-infected and uninfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of acyclovir and bucyclovir on nucleotide pools in cells infected with herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and antiviral effect of acyclovir in cells infected with a varicella-like simian virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Whitepaper: Theoretical Modeling of Acyclovir Alaninate Binding to Viral DNA Polymerase
Audience: Researchers, scientists, and drug development professionals.
Abstract: Acyclovir is a cornerstone of antiviral therapy, particularly against herpesviruses. Its efficacy relies on its conversion to Acyclovir triphosphate (ACV-TP), which selectively inhibits viral DNA polymerase. Acyclovir alaninate is a prodrug designed to improve the bioavailability of Acyclovir. This technical guide provides an in-depth overview of the theoretical and computational methodologies used to model the binding of the active Acyclovir metabolite to its target, the viral DNA polymerase. We detail the molecular mechanism, present quantitative data on binding affinities, and provide representative protocols for molecular docking and molecular dynamics simulations.
Introduction and Mechanism of Action
This compound is an L-alanyl ester prodrug of Acyclovir, a guanosine analog. This modification enhances its oral bioavailability. Following administration, esterases in the intestinal wall and liver hydrolyze this compound to release Acyclovir and the natural amino acid, L-alanine.
The therapeutic activity of Acyclovir is dependent on a multi-step intracellular activation process, which ensures its selectivity for virus-infected cells. The active form, Acyclovir triphosphate (ACV-TP), is the molecule that directly interacts with and inhibits the viral DNA polymerase.[1]
The activation pathway is as follows:
-
Monophosphorylation: Acyclovir is selectively phosphorylated by a virus-encoded thymidine kinase (TK) to Acyclovir monophosphate (ACV-MP). This initial step is critical for selectivity, as viral TK is much more efficient at phosphorylating Acyclovir than host cell kinases.[1]
-
Diphosphorylation: Host cell guanylate kinase converts ACV-MP to Acyclovir diphosphate (ACV-DP).[1]
-
Triphosphorylation: Various cellular kinases catalyze the final phosphorylation step to yield the active Acyclovir triphosphate (ACV-TP).[1]
ACV-TP then inhibits viral DNA replication through a dual mechanism:
-
Competitive Inhibition: ACV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of the viral DNA polymerase.[2]
-
Chain Termination: Once incorporated into the growing viral DNA strand, it acts as an obligate chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[3]
-
Suicide Inactivation: The polymerase, bound to the ACV-terminated DNA template, can form a stable, "dead-end" complex, effectively inactivating the enzyme.[3][4]
This whitepaper focuses on the theoretical modeling of the interaction between the active form, ACV-TP, and the viral DNA polymerase.
Visualizing the Activation and Inhibition Pathways
The logical flow from the prodrug to the inactivation of the viral enzyme can be visualized.
Quantitative Data: Binding Affinity and Inhibition
The selectivity and potency of ACV-TP are quantified by its inhibition constant (Kᵢ) and dissociation constant (Kd) against viral versus host DNA polymerases. A lower Kᵢ value indicates stronger inhibition.
| Target Enzyme | Ligand | Parameter | Value (µM) | Reference |
| Viral Polymerases | ||||
| Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | ACV-TP | Kᵢ | 0.03 | [2] |
| Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | ACV-TP | Kd | 0.0036 - 0.0059 | [4] |
| Epstein-Barr Virus (EBV) DNA Polymerase | ACV-TP | Kᵢ | 9.8 | [2] |
| Host Polymerases | ||||
| Human DNA Polymerase α | ACV-TP | Kᵢ | 0.15 | [2] |
| Human DNA Polymerase β | ACV-TP | Kᵢ | 11.9 | [2] |
Table 1: Comparison of Inhibition and Dissociation Constants for Acyclovir Triphosphate (ACV-TP).
The data clearly demonstrates the high selectivity of ACV-TP for HSV-1 DNA polymerase compared to both another viral polymerase (EBV) and host cellular polymerases. The inhibition is approximately 5-fold stronger for HSV-1 polymerase than for the primary human replicative polymerase, DNA Polymerase α, and over 300 times stronger than for EBV polymerase.
Theoretical Modeling: Methodologies
Computational modeling provides atomic-level insights into the binding mode and dynamics of ACV-TP within the polymerase active site. The primary methods employed are molecular docking and molecular dynamics (MD) simulations. A recent cryo-EM structure of the HSV-1 polymerase holoenzyme bound to DNA and ACV-TP (PDB ID: 8V1T) serves as an excellent starting point for these studies.[5]
Representative Protocol: Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor. The following is a representative workflow using AutoDock Vina.
Detailed Steps:
-
Receptor Preparation:
-
Input: The crystal structure of HSV-1 DNA polymerase (e.g., PDB ID: 8V1T) is obtained from the Protein Data Bank.
-
Processing: All non-essential molecules, such as water, ions, and co-solvents, are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein atoms. The processed structure is saved in PDBQT format.
-
-
Ligand Preparation:
-
Input: A 3D structure of Acyclovir triphosphate (ACV-TP) is obtained from a database (e.g., PubChem) or built using molecular modeling software.
-
Processing: Gasteiger charges are computed, non-polar hydrogens are merged, and the rotatable bonds within the ligand are defined. The final structure is saved in PDBQT format.
-
-
Grid Box Definition:
-
A grid box is defined to encompass the active site of the DNA polymerase. The center of the grid is typically set to the geometric center of the co-crystallized ligand or the known binding site of the natural substrate (dGTP).
-
Dimensions are chosen to be large enough to allow for translational and rotational freedom of the ligand (e.g., 60 x 60 x 60 Å with a 0.375 Å spacing).
-
-
Docking Execution:
-
AutoDock Vina is executed using a configuration file that specifies the receptor, ligand, and grid box parameters.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32. Vina performs a stochastic global search of the ligand's conformational space.
-
-
Analysis of Results:
-
Vina outputs a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol).
-
The lowest energy pose is typically considered the most likely binding mode.
-
This pose is visualized in complex with the receptor to analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with active site residues.
-
Representative Protocol: Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic stability and behavior of the ligand-receptor complex over time. The following is a representative protocol using the AMBER simulation package.
Detailed Steps:
-
System Preparation:
-
Force Fields: The protein and DNA components are described using a standard force field like AMBER's ff19SB. The ACV-TP ligand parameters are generated using the General AMBER Force Field (GAFF) and AM1-BCC charge model.
-
Solvation: The complex is placed in a truncated octahedral box of water molecules (e.g., TIP3P model) with a minimum buffer of 12 Å from the box edge.
-
Neutralization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system's total charge.
-
-
Minimization:
-
The system undergoes a series of energy minimizations to remove steric clashes.
-
Step 1: Solute atoms (protein, DNA, ligand) are restrained, and only water and ions are minimized.
-
Step 2: The protein and DNA backbone are restrained, allowing side chains and the ligand to move.
-
Step 3: All restraints are removed, and the entire system is minimized.
-
-
Equilibration:
-
The system is gradually heated from 0 K to the target temperature (e.g., 300 K) under constant volume (NVT) conditions with weak restraints on the solute.
-
This is followed by a longer equilibration period at constant pressure (NPT) (e.g., 1 bar) to ensure the system reaches the correct density. This phase typically runs for several nanoseconds.
-
-
Production Run:
-
Once equilibrated, all restraints are removed, and the production MD simulation is run for a significant duration (e.g., 100-500 nanoseconds) under NPT conditions.
-
Coordinates are saved at regular intervals (e.g., every 10 picoseconds) for subsequent analysis.
-
-
Analysis:
-
Stability: Root Mean Square Deviation (RMSD) of the protein backbone and ligand is calculated to assess structural stability.
-
Flexibility: Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify flexible regions of the protein.
-
Binding Free Energy: Post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used on the trajectory to calculate the binding free energy (ΔGbind) and identify key residues contributing to the binding.
-
Conclusion
Theoretical modeling is an indispensable tool for understanding the molecular basis of Acyclovir's antiviral activity. Molecular docking provides rapid predictions of binding modes, while molecular dynamics simulations offer a more detailed view of the complex's stability and dynamic interactions. The quantitative data derived from both experimental assays and computational methods consistently show that Acyclovir triphosphate is a highly potent and selective inhibitor of viral DNA polymerase. These computational protocols can be adapted to screen for novel nucleoside analogs, investigate mechanisms of drug resistance, and guide the development of next-generation antiviral agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Acyclovir, Foscarnet and Ribonucleotides on Herpes Simplex Virus-1 DNA Polymerase: Mechanistic Insights and a Novel Mechanism for Preventing Stable Incorporation of Ribonucleotides into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EMDB-42890: Herpes simplex virus 1 polymerase holoenzyme bound to DNA and acy... - Yorodumi [pdbj.org]
Exploring the Anti-HIV Activity of Acyclovir Alaninate ProTides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyclovir (ACV), a cornerstone in the management of herpesvirus infections, is intrinsically inactive against the human immunodeficiency virus (HIV) due to the absence of a viral kinase to initiate its phosphorylation.[1][2] The ProTide technology offers a strategic approach to bypass this limitation by delivering a pre-phosphorylated form of acyclovir into cells. This technical guide provides an in-depth exploration of the anti-HIV activity of Acyclovir alaninate ProTides, which are phosphoramidate prodrugs of ACV monophosphate. We will delve into their mechanism of action, present quantitative data on their antiviral efficacy and cytotoxicity, detail the experimental protocols used for their evaluation, and provide visual representations of key pathways and workflows.
Introduction: The Rationale for Acyclovir ProTides in HIV Treatment
Acyclovir's therapeutic efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV) relies on its selective phosphorylation by viral thymidine kinases, leading to the formation of acyclovir triphosphate, a potent inhibitor of viral DNA polymerase.[3][4] However, HIV lacks a dedicated kinase capable of phosphorylating acyclovir, rendering the drug ineffective against this retrovirus in mono-infected cells.[1]
Interestingly, in HIV-infected individuals co-infected with human herpesviruses (HHVs), acyclovir has been observed to reduce HIV viral load.[2][5] This anti-HIV activity is attributed to the phosphorylation of acyclovir by HHV-encoded kinases, with the resulting acyclovir triphosphate inhibiting HIV reverse transcriptase (RT).[1][2] To harness this anti-HIV potential of acyclovir in the absence of a co-infecting herpesvirus, the ProTide approach has been employed.
ProTides are phosphoramidate prodrugs designed to deliver nucleoside monophosphates into cells, bypassing the initial, often rate-limiting, phosphorylation step.[1][3] In the case of acyclovir, the ProTide masks the monophosphate group with lipophilic moieties—typically an aryl group and an amino acid ester—facilitating its entry into cells via passive diffusion.[1][3] Once inside the cell, these masking groups are cleaved by intracellular enzymes to release acyclovir monophosphate, which is then further phosphorylated by cellular kinases to the active triphosphate form.[1][3]
Mechanism of Action
The anti-HIV activity of this compound ProTides is a multi-step process that begins with cellular uptake and culminates in the inhibition of HIV reverse transcriptase.
Intracellular Activation Pathway
The intracellular conversion of an this compound ProTide to acyclovir triphosphate is a sequential process mediated by host cell enzymes.
Caption: Intracellular activation of this compound ProTide.
Inhibition of HIV Reverse Transcriptase
The active metabolite, acyclovir triphosphate (ACV-TP), acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HIV reverse transcriptase enzyme.[6] Upon incorporation into the nascent viral DNA chain, ACV-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.[2][6]
Quantitative Anti-HIV Activity
Several studies have evaluated the in vitro and ex vivo anti-HIV activity of various this compound ProTides. The following tables summarize the key quantitative data from these studies.
Table 1: Anti-HIV-1 Activity and Cytotoxicity of this compound ProTides in MT-4 Cells
| Compound | Amino Acid | Ester Moiety | Aryl Moiety | EC50 (µM) vs HIV-1 (IIIB) | CC50 (µM) in MT-4 cells | Selectivity Index (SI) |
| Acyclovir | - | - | - | >250 | >250 | - |
| Cf2649 | L-Alanine | Methoxy | 1-Naphthyl | ~3 | >250 | >83 |
| Compound 16 | L-Alanine | Methyl | Phenyl | 8 | 20 | 2.5 |
| Compound 20 | L-Alanine | Ethyl | Phenyl | >150 | >150 | - |
| Compound 22 | L-Alanine | Isopropyl | Phenyl | 27 | 150 | 5.6 |
| Compound 27 | L-Alanine | Benzyl | Phenyl | 28 | 150 | 5.4 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. Data compiled from multiple sources.[2][7]
Table 2: Anti-HIV-1 Activity of Acyclovir ProTides in Human Tonsillar Tissue
| Compound | EC50 (µM) vs HIV-1 (LAI.04) |
| Cf2648 | Sub-micromolar |
| Cf2649 | Sub-micromolar |
Data from ex vivo studies on human lymphoid tissues.[8]
Experimental Protocols
The evaluation of the anti-HIV activity of this compound ProTides involves a series of standardized in vitro assays.
Anti-HIV Assays in Cell Culture
A common method to assess the anti-HIV activity of compounds is to measure the inhibition of viral replication in susceptible cell lines, such as MT-4 cells.
Caption: Workflow for anti-HIV activity assessment.
Detailed Protocol:
-
Cell Preparation: MT-4 cells are seeded in 96-well plates at a density of approximately 1 x 105 cells per well.
-
Viral Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1LAI.04 or HIV-1IIIB) at a predetermined multiplicity of infection (MOI).
-
Compound Addition: The Acyclovir ProTide compounds, dissolved in a suitable solvent like DMSO, are serially diluted and added to the infected cell cultures.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4 to 6 days to allow for viral replication.
-
Quantification of Viral Replication: The level of HIV-1 replication is quantified by measuring the amount of p24 gag protein in the cell culture supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves.
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to a general toxic effect on the host cells.
Detailed Protocol:
-
Cell Seeding: Uninfected MT-4 cells are seeded in 96-well plates at the same density as in the antiviral assay.
-
Compound Addition: Serial dilutions of the Acyclovir ProTides are added to the cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized, and the absorbance is measured.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined from the dose-response curves.
Ex Vivo Human Tissue Assays
To evaluate the antiviral activity in a more physiologically relevant system, ex vivo studies using human lymphoid tissues are performed.[8]
Detailed Protocol:
-
Tissue Preparation: Human tonsillar tissues are obtained and dissected into small blocks.
-
Infection and Treatment: The tissue blocks are infected with HIV-1 and then treated with various concentrations of the Acyclovir ProTides.
-
Culture and Monitoring: The tissues are cultured for several days, with the culture medium being changed periodically. The level of HIV-1 replication is monitored by measuring the p24 antigen in the culture supernatants over time.
-
Data Analysis: The anti-HIV-1 activity is evaluated by comparing the viral replication in the drug-treated tissues with that in untreated, donor-matched control tissues.
Structure-Activity Relationships
The anti-HIV activity of Acyclovir ProTides is influenced by the nature of the amino acid, the ester moiety, and the aryl group.
Caption: Factors influencing the anti-HIV activity of Acyclovir ProTides.
Studies have shown that L-alanine is the optimal amino acid for conferring anti-HIV activity to Acyclovir ProTides.[1][3] Variations in the ester and aryl groups are generally tolerated, although they can impact the overall potency and metabolic stability of the prodrug.[1][9]
Conclusion
This compound ProTides represent a promising strategy for repurposing a well-established antiviral agent for the treatment of HIV infection. By overcoming the need for viral-mediated phosphorylation, these prodrugs can effectively deliver the active moiety of acyclovir into HIV-infected cells, leading to the inhibition of reverse transcriptase. The data presented in this guide demonstrate that this compound ProTides exhibit anti-HIV activity at non-cytotoxic concentrations in both cell culture and human tissue models. Further optimization of the ProTide structure may lead to the development of novel and potent anti-HIV agents.
References
- 1. The application of phosphoramidate ProTide technology to acyclovir confers anti-HIV inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACYCLOVIR IS ACTIVATED INTO A HIV-1 REVERSE TRANSCRIPTASE INHIBITOR IN HERPESVIRUS-INFECTED HUMAN TISSUES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting the Anti-HIV-1 Activity of Acyclovir: Suppression of Primary and Drug-Resistant HIV Isolates and Potentiation of the Activity by Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antiherpetic Drug Acyclovir Inhibits HIV Replication and Selects the V75I Reverse Transcriptase Multidrug Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Virtual screening of acyclovir derivatives as potential antiviral agents: design, synthesis and biological evaluation of new acyclic nucleoside ProTides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Acyclovir Alaninate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir alaninate, an L-alanine ester prodrug of the antiviral agent acyclovir, is designed to enhance the bioavailability of the parent drug.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. Although specific, validated analytical methods for this compound are not extensively reported in peer-reviewed literature, robust analytical techniques can be adapted from methods developed for acyclovir and its structurally similar prodrug, valacyclovir (the L-valine ester of acyclovir).[3][4][5][6][7][8][9][10][11][12][13][14]
This document provides detailed application notes and experimental protocols for the quantification of this compound in bulk drug substance and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₆N₆O₄ | [1][15][16][17][18][19] |
| Molecular Weight | 296.28 g/mol | [1][15][16][17][19] |
| CAS Number | 84499-64-9 | [15][16][17][18][19] |
| IUPAC Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate | [15] |
| LogP (calculated) | -1.9 | [15] |
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
A reverse-phase HPLC (RP-HPLC) method is the most common approach for the analysis of acyclovir and its prodrugs.[3][4][7][8][9][10][13] This method separates compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is adapted from validated methods for valacyclovir.[3][4][7][8]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][10]
-
Mobile Phase: A mixture of a buffer and an organic modifier. A common starting point is a phosphate buffer (pH 6.5) and a mixture of acetonitrile and methanol (e.g., 70:20:10 v/v/v buffer:acetonitrile:methanol).[3] Alternatively, a simpler mobile phase of methanol and water (70:30 v/v) can be used.[4]
-
Detection Wavelength: Approximately 252 nm, which is near the absorbance maximum for the guanine chromophore in acyclovir and its derivatives.[4][10]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask.[3]
-
Working Standard Solutions (5-50 µg/mL): Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve.[3][4]
-
Sample Preparation (from a solid dosage form):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 25 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance of the HPLC method.
| Parameter | Expected Value |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of low concentrations of this compound, especially in biological matrices.[5][6][11][12][20][21]
Experimental Protocol: LC-MS/MS
This protocol is based on methods developed for valacyclovir and acyclovir in plasma.[5][6][12]
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using two solvents:
-
Flow Rate: 0.2 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for this compound):
-
Precursor Ion (Q1): m/z 297.1 (M+H)⁺
-
Product Ion (Q3): m/z 152.1 (corresponding to the guanine fragment)
-
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., Acyclovir-d4) is recommended.
-
2. Sample Preparation (from plasma):
-
To 10 µL of plasma, add 40 µL of acetonitrile containing the internal standard.[5]
-
Vortex for 5 minutes to precipitate proteins.[5]
-
Centrifuge at 17,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to an autosampler vial for analysis.[5]
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in the samples using the regression equation from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
Logical Relationship: LC-MS/MS Quantification
Caption: Logical flow of this compound analysis by LC-MS/MS.
UV-Vis Spectrophotometry for this compound Quantification
UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of this compound in bulk drug or simple formulations, although it is less specific than chromatographic methods. The method relies on the inherent UV absorbance of the purine ring system in the molecule.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Preparation of Solutions:
-
Solvent: Distilled water or 0.1 N HCl can be used as a solvent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in the chosen solvent in a 100 mL volumetric flask.
-
Working Standard Solutions (2-20 µg/mL): Prepare a series of dilutions from the stock solution with the solvent.
-
Sample Preparation: Prepare a solution of the drug product in the chosen solvent at a concentration within the calibration range.
3. Method:
-
Scan the spectrum of a working standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is expected to be around 252 nm.[4][10]
-
Measure the absorbance of all standard solutions and the sample solution at the determined λmax.
-
Use the solvent as a blank.
4. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve using its absorbance value.
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Value |
| λmax | ~252 nm |
| Linearity Range (Beer's Law) | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | ~1.4 x 10⁴ L·mol⁻¹·cm⁻¹ |
Signaling Pathway: Beer-Lambert Law
Caption: Relationship between absorbance and concentration as per the Beer-Lambert Law.
Forced Degradation and Stability-Indicating Studies
To ensure the analytical method is stability-indicating, forced degradation studies should be performed on this compound. This involves subjecting the drug to stress conditions to produce potential degradation products. The analytical method should be able to resolve the parent drug from these degradants.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.[22] Acyclovir is known to degrade in acidic conditions.[23][24]
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C.[22]
-
Oxidative Degradation: 3% H₂O₂ at 60°C.[22]
-
Thermal Degradation: Dry heat at 80°C.[22]
-
Photodegradation: Exposure to UV light.
The HPLC method described above should be used to analyze the stressed samples to demonstrate specificity and the ability to separate this compound from its degradation products. The primary degradation product is expected to be acyclovir due to the hydrolysis of the ester linkage.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Disclaimer: The protocols and data presented are based on established analytical methods for structurally similar compounds and general analytical principles. Method development and validation should be performed for the specific application and matrix to ensure accuracy and reliability.
References
- 1. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. UV and HPLC analysis for valacyclovir hydrochloride validation. [wisdomlib.org]
- 5. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Separation methods for acyclovir and related antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of the antiviral drugs acyclovir and valacyclovir-hydrochloride in tsetse flies (Glossina pallidipes) using LC-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C11H16N6O4 | CID 135410330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | CAS No- 84499-64-9 | Simson Pharma Limited [simsonpharma.com]
- 17. This compound | CAS No- 84499-64-9 | Simson Pharma Limited [simsonpharma.com]
- 18. This compound [drugfuture.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pnrjournal.com [pnrjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 23. researchgate.net [researchgate.net]
- 24. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stability-Indicating HPLC Method for the Purity Assessment of Acyclovir Alaninate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and related substances of Acyclovir Alaninate. This compound is an L-alanyl ester prodrug of the antiviral agent Acyclovir, designed to enhance its oral bioavailability. As this compound is a known related compound of Valacyclovir (the L-valyl ester of Acyclovir), this method has been adapted from established and validated HPLC methods for Valacyclovir and Acyclovir analysis. The proposed reversed-phase HPLC (RP-HPLC) method is designed to separate this compound from its primary degradation product, Acyclovir, and other potential process-related impurities. This document provides a comprehensive protocol for the method, including system suitability criteria and a framework for method validation in accordance with ICH guidelines.
Introduction
Acyclovir is a potent antiviral drug effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. However, its low oral bioavailability (15-30%) necessitates frequent high doses. To overcome this limitation, prodrugs such as this compound have been developed. This compound is the L-alanine ester of Acyclovir, which is readily absorbed and subsequently hydrolyzed by esterases in the body to release the active parent drug, Acyclovir.[1][2]
The purity of the this compound drug substance is critical for its safety and efficacy. A stability-indicating analytical method is essential to quantify the active pharmaceutical ingredient (API) and to detect and quantify any impurities, including degradation products that may form during manufacturing and storage. The primary degradation pathway for this compound is the hydrolysis of the ester linkage, yielding Acyclovir. Other potential impurities may arise from the synthesis process.
This application note proposes an RP-HPLC method for the purity assessment of this compound, based on established methods for the structurally similar compound, Valacyclovir.[3][4][5][6][7]
Proposed HPLC Method
The following HPLC parameters are proposed for the analysis of this compound. These parameters are based on methods validated for Valacyclovir and are expected to provide good resolution between this compound, Acyclovir, and other potential impurities.[3][4][5][6][7]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Table 2: Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 15.0 | 50 | 50 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Note: The UV detection wavelength of 254 nm is selected based on the UV absorbance maxima of Acyclovir, which is structurally very similar to this compound.[8][9][10]
Experimental Protocols
Reagents and Materials
-
This compound Reference Standard
-
Acyclovir Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Water (HPLC grade)
Standard Solution Preparation
-
This compound Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the this compound Stock Solution into a 25 mL volumetric flask and dilute to volume with the 50:50 mixture of Mobile Phase A and Mobile Phase B.
Sample Preparation
-
Sample Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Sample Solution (100 µg/mL): Pipette 2.5 mL of the Sample Stock Solution into a 25 mL volumetric flask and dilute to volume with the 50:50 mixture of Mobile Phase A and Mobile Phase B.
System Suitability
Before sample analysis, inject the Working Standard Solution five times and evaluate the system suitability parameters.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Analysis Procedure
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution.
-
Inject the Working Sample Solution.
-
Calculate the purity of the this compound sample and the percentage of each impurity using the peak areas from the chromatograms.
Forced Degradation Studies Protocol
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample. The sample should be exposed to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an appropriate duration.
The stressed samples should be prepared and analyzed using the proposed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak of this compound, and the peak purity of the this compound peak is acceptable. Acyclovir is expected to be the major degradation product in hydrolytic conditions.[2][11][12][13]
Data Presentation
The results of the purity analysis and forced degradation studies should be summarized in tables for clarity and easy comparison.
Table 4: Example Data Table for Purity and Impurity Profile
| Peak Name | Retention Time (min) | Peak Area | % Area |
| Acyclovir | Expected ~4-6 | ||
| This compound | Expected ~8-10 | ||
| Impurity 1 | |||
| Impurity 2 |
Table 5: Example Data Table for Forced Degradation Studies
| Stress Condition | % Degradation of this compound | % Acyclovir Formed | Peak Purity of this compound |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photolytic Degradation |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC purity assessment of this compound.
Degradation Pathway
Caption: Primary degradation pathway of this compound via hydrolysis.
Conclusion
The proposed stability-indicating RP-HPLC method provides a robust framework for the purity assessment of this compound. By adapting established methods for the closely related compound Valacyclovir, this protocol offers a reliable starting point for method development and validation. The detailed experimental procedures and system suitability criteria will ensure the generation of accurate and reproducible data, which is crucial for the quality control of this compound in a research and drug development setting. It is imperative that this proposed method undergoes full validation as per ICH guidelines to confirm its suitability for its intended purpose.
References
- 1. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijbpas.com [ijbpas.com]
- 11. researchgate.net [researchgate.net]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Acyclovir Alaninate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed guide for the structural elucidation and characterization of Acyclovir alaninate, an important prodrug and impurity of the antiviral agent Valacyclovir. This document outlines comprehensive protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, including sample preparation, instrumentation, and data interpretation. The provided methodologies are essential for identity confirmation, purity assessment, and stability studies in research and pharmaceutical quality control environments.
Introduction
This compound, the L-alanine ester of Acyclovir, is a key compound in the landscape of antiviral drug development.[1][2][] As a prodrug, its chemical structure is designed to enhance the bioavailability of the parent drug, Acyclovir. It is also recognized as a specified impurity (Impurity H) in Valacyclovir formulations according to the European Pharmacopoeia (EP).[4] Therefore, accurate and robust analytical methods for its characterization are critical for ensuring the quality, safety, and efficacy of these antiviral medications.
This document provides detailed protocols for the analysis of this compound using ¹H and ¹³C NMR spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).
Molecular Structure and Properties
-
Chemical Name: 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate[5]
-
Synonyms: Acyclovir L-Alaninate, Valacyclovir EP Impurity H, Didesmethyl Valacyclovir[5]
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful technique for the unambiguous identification and structural elucidation of organic molecules.
Experimental Protocol: NMR Analysis
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound reference standard.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. Instrumentation and Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Temperature: 25 °C
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30 or equivalent)
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program (zgpg30 or equivalent)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2 seconds
-
Spectral Width: -10 to 220 ppm
-
Data Presentation: NMR Spectral Data
The following tables summarize the expected chemical shifts for this compound.
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H-8 (Purine ring) |
| ~5.50 | m | 2H | -O-CH₂-O- (Acyclovir moiety) |
| ~4.23 | m | 2H | -COO-CH₂- (Ester moiety) |
| ~3.80 | m | 1H | α-CH (Alanine moiety) |
| ~3.70 | m | 2H | -O-CH₂-CH₂-O- (Acyclovir moiety) |
| ~1.45 | d, J ≈ 7 Hz | 3H | -CH₃ (Alanine moiety) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (Ester carbonyl) |
| ~158.0 | C-6 (Purine ring) |
| ~154.0 | C-2 (Purine ring) |
| ~151.0 | C-4 (Purine ring) |
| ~138.0 | C-8 (Purine ring) |
| ~116.0 | C-5 (Purine ring) |
| ~72.0 | -O-CH₂-O- (Acyclovir moiety) |
| ~68.0 | -O-CH₂-CH₂-O- (Acyclovir moiety) |
| ~63.0 | -COO-CH₂- (Ester moiety) |
| ~50.0 | α-CH (Alanine moiety) |
| ~16.0 | -CH₃ (Alanine moiety) |
Note: These are predicted chemical shifts based on the structure and data from similar compounds.
Mass Spectrometry Analysis
Mass spectrometry is a key analytical technique for confirming the molecular weight and investigating the fragmentation pattern of a compound, which aids in its structural confirmation.
Experimental Protocol: LC-MS/MS Analysis
4.1.1. Sample Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as a mixture of methanol and water.
-
Perform serial dilutions to prepare working solutions in the range of 1-1000 ng/mL. The final solvent composition should be compatible with the mobile phase.
4.1.2. Instrumentation and Parameters
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
MS Scan Mode: Full scan (m/z 50-400) to identify the parent ion.
-
MS/MS Scan Mode: Product ion scan of the protonated molecule [M+H]⁺ (m/z 297.1) to observe fragmentation. Collision energy should be optimized (typically 10-30 eV).
-
Data Presentation: Mass Spectral Data
Table 3: ESI-MS and MS/MS Fragmentation Data for this compound
| m/z (amu) | Ion Identity | Proposed Fragment Structure |
| 297.1 | [M+H]⁺ | Protonated this compound |
| 226.1 | [M+H - C₃H₅NO]⁺ | Protonated Acyclovir (loss of alaninyl moiety) |
| 152.1 | [C₅H₆N₅O]⁺ | Protonated Guanine (fragment from Acyclovir moiety) |
| 74.1 | [C₃H₈NO₂]⁺ | Protonated Alanine |
Visualization of Analytical Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
The fragmentation of protonated this compound in the mass spectrometer provides valuable structural information.
Conclusion
The NMR and mass spectrometry protocols detailed in this application note provide a robust framework for the comprehensive analysis of this compound. Adherence to these methodologies will enable researchers and drug development professionals to confidently identify, quantify, and assess the purity of this important antiviral compound, thereby supporting the development and quality control of Acyclovir-based therapeutics.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 4. WO2003041647A2 - Synthesis and purification of valacyclovir - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Plaque Reduction Assay for Acyclovir Alaninate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plaque reduction assay is a fundamental and highly regarded method in virology for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.[1][2] This assay measures the ability of a drug to inhibit the formation of "plaques," which are localized areas of cell death and lysis caused by viral replication in a cell monolayer.[2] Acyclovir is a potent antiviral drug, a synthetic nucleoside analogue that mimics guanosine, primarily used against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[3][4] Its mechanism involves the inhibition of viral DNA replication.[3]
Acyclovir alaninate is a prodrug of Acyclovir, designed to enhance its pharmacological properties.[5][6][7] As a prodrug, it is converted into the active Acyclovir molecule within the body's cells.[5] This application note provides a detailed protocol for developing and performing a plaque reduction assay to determine the in vitro antiviral activity of this compound against HSV.
Mechanism of Action of this compound
This compound's antiviral activity is dependent on its intracellular conversion to Acyclovir and subsequent phosphorylation into its active triphosphate form. The key steps are:
-
Intracellular Uptake & Hydrolysis: this compound is taken up by the host cell, where cellular enzymes hydrolyze it, releasing alanine and the active drug, Acyclovir.[5]
-
Viral-Specific Monophosphorylation: In cells infected with HSV, the virus-encoded enzyme thymidine kinase (TK) selectively phosphorylates Acyclovir to acyclovir monophosphate. This step is critical for the drug's selectivity, as uninfected host cells lack an enzyme that can efficiently perform this conversion.[4][5]
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate acyclovir monophosphate to acyclovir diphosphate and finally to acyclovir triphosphate (ACV-TP).[3][8]
-
Inhibition of Viral DNA Synthesis: ACV-TP acts as a potent inhibitor of the viral DNA polymerase. It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA strand. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for further DNA elongation, thus halting viral replication.[3][4][5]
Experimental Protocols
Protocol 1: Cell and Virus Culture
-
Cell Line: Vero cells (African green monkey kidney epithelial cells, ATCC CCL-81) are commonly used for HSV propagation and plaque assays due to their high susceptibility.[9]
-
Culture Medium: Maintain Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Culture cells at 37°C in a humidified incubator with 5% CO₂.
-
Virus Strain: An Acyclovir-sensitive strain of Herpes Simplex Virus Type 1 (HSV-1), such as KOS or MacIntyre, is recommended.
-
Virus Stock Preparation: Infect a confluent T-75 flask of Vero cells with HSV-1. After 2-3 days, when extensive cytopathic effect (CPE) is observed, scrape the cells into the medium. Subject the cell suspension to three freeze-thaw cycles to release intracellular virions. Centrifuge at low speed to pellet cell debris and collect the supernatant containing the virus stock. Aliquot and store at -80°C.
-
Virus Titer Determination: Determine the titer of the virus stock (in Plaque Forming Units per mL, PFU/mL) by performing a standard plaque assay using serial 10-fold dilutions of the stock on confluent Vero cell monolayers.[10]
Protocol 2: Plaque Reduction Assay
This protocol is designed to determine the 50% effective concentration (EC₅₀) of this compound.
-
Cell Seeding: The day before the assay, seed Vero cells into 12-well or 24-well plates at a density that will result in a just-confluent monolayer on the day of infection (e.g., 1.5 x 10⁵ to 2.5 x 10⁵ cells/well for a 12-well plate).[10][11]
-
Drug Preparation:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).[12] Acyclovir (the active drug) is also soluble in DMSO.[12]
-
On the day of the assay, prepare serial dilutions of this compound in DMEM with 2% FBS. A typical concentration range to test would be from 0.01 µM to 100 µM. Include Acyclovir as a positive control.
-
-
Infection:
-
Aspirate the culture medium from the confluent Vero cell monolayers.
-
Infect the cells by adding a volume of virus inoculum diluted in serum-free DMEM to yield approximately 50-100 plaques per well.
-
Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus and prevent the monolayer from drying out.[13]
-
-
Treatment and Overlay:
-
After the 1-hour adsorption period, aspirate the virus inoculum.
-
Add 1 mL (for 12-well plates) of the prepared drug dilutions to the corresponding wells. Include "virus control" wells (infected, no drug) and "cell control" wells (uninfected, no drug).
-
The medium added should contain an overlay agent to restrict virus spread and ensure the formation of distinct plaques. A common choice is 1.2% methylcellulose.[14]
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator until clear plaques are visible in the virus control wells.
-
Fixation and Staining:
-
Carefully remove the methylcellulose overlay.
-
Fix the cell monolayer with 10% formalin or ice-cold 100% methanol for 20 minutes.[1]
-
Aspirate the fixative and stain the cells with a 0.5% to 1% crystal violet solution (in 20-50% ethanol) for 10-30 minutes.[1][14]
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.[14]
-
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear, unstained areas against a purple background of healthy cells.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed plaque reduction is due to antiviral activity and not cell death caused by the compound.
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Treatment: After 24 hours, treat the cells with the same serial dilutions of this compound used in the plaque reduction assay.
-
Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as CCK-8 or MTT, following the manufacturer's instructions.[9] Measure the absorbance using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Determine the 50% cytotoxic concentration (CC₅₀).
Data Presentation and Analysis
Quantitative data should be organized into tables for clarity. The analysis involves calculating the percent inhibition, determining EC₅₀ and CC₅₀ values, and calculating the Selectivity Index (SI).
Calculations
-
Percent Inhibition (%) = [1 - (Plaque count in treated well / Mean plaque count in virus control wells)] x 100.[9]
-
EC₅₀/CC₅₀: The concentration of the drug that results in 50% of the maximum effect (inhibition or cytotoxicity). This is determined by plotting the percent inhibition or viability against the log of the drug concentration and fitting the data to a dose-response curve using software like GraphPad Prism.[15]
-
Selectivity Index (SI): SI = CC₅₀ / EC₅₀. The SI is a critical measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells, suggesting a more promising safety profile.
Example Data Tables
Table 1: Raw Data from Plaque Reduction and Cytotoxicity Assays
| This compound (µM) | Plaque Count (Replicate 1) | Plaque Count (Replicate 2) | Mean Plaque Count | % Inhibition | % Cell Viability |
| 0 (Virus Control) | 85 | 91 | 88 | 0% | 100% |
| 0.1 | 78 | 82 | 80 | 9.1% | 100% |
| 0.5 | 60 | 66 | 63 | 28.4% | 99.5% |
| 1.0 | 41 | 47 | 44 | 50.0% | 99.1% |
| 5.0 | 12 | 16 | 14 | 84.1% | 98.2% |
| 10.0 | 2 | 4 | 3 | 96.6% | 97.5% |
| 50.0 | 0 | 0 | 0 | 100% | 95.3% |
| 100.0 | 0 | 0 | 0 | 100% | 88.0% |
| 200.0 | 0 | 0 | 0 | 100% | 52.1% |
Table 2: Summary of Antiviral Activity and Cytotoxicity
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | 1.0 | >200 | >200 |
| Acyclovir (Control) | 1.2 | >200 | >167 |
References
- 1. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 2. Viral Plaque Assay | Agilent [agilent.com]
- 3. Aciclovir - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | pro-drug of Acyclovir | CAS# 84499-64-9 | InvivoChem [invivochem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HSV-1 plaque assay [bio-protocol.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. jove.com [jove.com]
- 14. jove.com [jove.com]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Acyclovir Alaninate using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir, a potent antiviral agent against herpes simplex virus (HSV) and varicella-zoster virus (VZV), exhibits low oral bioavailability (15-30%). To enhance its absorption, prodrugs such as Acyclovir alaninate (L-Alanine-ACV) have been developed. These amino acid esters are designed to utilize endogenous transporters in the gastrointestinal tract, thereby increasing the systemic exposure to the parent drug, Acyclovir. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in various animal models, offering insights into its absorption, distribution, metabolism, and excretion (ADME) profile. While specific data for this compound is most readily available for rodent models, this guide also incorporates comparative data from other Acyclovir prodrugs in non-rodent species to provide a broader preclinical perspective.
I. Animal Models in this compound Pharmacokinetic Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Key considerations include the species-specific expression of intestinal transporters and metabolic enzymes involved in the prodrug's conversion to Acyclovir.
Rodent Models: Sprague-Dawley Rat
The Sprague-Dawley rat is a commonly used model for initial pharmacokinetic screening of Acyclovir prodrugs. Studies have demonstrated that oral administration of this compound to rats leads to a significant increase in the systemic exposure of Acyclovir compared to the administration of Acyclovir itself.[1]
Non-Rodent Models: Beagle Dog and Cynomolgus Monkey
While specific pharmacokinetic data for this compound in non-rodent species is limited in the public domain, beagle dogs and cynomolgus monkeys are standard non-rodent models for preclinical drug development. They offer physiological similarities to humans in terms of gastrointestinal transit times and metabolic pathways. Pharmacokinetic data for the parent drug, Acyclovir, and its well-studied prodrug, Valacyclovir, in these species provide valuable context for designing and interpreting studies with this compound. Oral administration of Acyclovir to dogs has shown good bioavailability at lower doses, which declines with increasing doses, suggesting a saturable absorption process.[2] In cynomolgus monkeys, the L-valyl ester of Acyclovir, Valacyclovir, demonstrated good oral absorption and almost complete conversion to Acyclovir, resulting in significantly improved bioavailability.[3]
II. Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Acyclovir following the administration of this compound and related compounds in various animal models.
Table 1: Pharmacokinetic Parameters of Total Acyclovir after Oral Administration of Acyclovir and this compound (AACV) in Sprague-Dawley Rats [1]
| Compound Administered | Dose (mg/kg) | Cmax (µM) | AUC (µM·h) | Relative Bioavailability vs. Acyclovir |
| Acyclovir (ACV) | 20 | 2.3 ± 0.3 | - | 1.0 |
| This compound (AACV) | 20 | 12.1 ± 1.8 | Increased by 2-fold | 2.0 |
Data presented as mean ± SD. AUC data was described as a fold-increase relative to Acyclovir.
Table 2: Comparative Pharmacokinetic Parameters of Acyclovir after Oral Administration of Acyclovir and Valacyclovir in Non-Rodent Models
| Species | Compound | Dose (mg/kg) | Cmax (µM) | AUC (µM·h) | T1/2 (h) | Oral Bioavailability (%) | Reference |
| Beagle Dog | Acyclovir | 5 | - | - | 2.2 - 3.6 | 91 | [2] |
| Beagle Dog | Acyclovir | 20 | - | - | 2.2 - 3.6 | 80 | [2] |
| Beagle Dog | Acyclovir | 50 | - | - | 2.2 - 3.6 | 52 | [2] |
| Cynomolgus Monkey | Valacyclovir | 10 | 8 | 24 | 1.3 - 1.5 | 67 ± 13 | [3] |
| Cynomolgus Monkey | Valacyclovir | 25 | 23 | 60 | 1.3 - 1.5 | 67 ± 13 | [3] |
Pharmacokinetic parameters for Valacyclovir are for the resulting Acyclovir. Data presented as mean ± SD where available.
III. Experimental Protocols
In Vivo Oral Pharmacokinetic Study in Rats
This protocol is adapted from studies on amino acid prodrugs of Acyclovir.[1]
Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of Acyclovir following oral administration of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation
-
This compound
-
Vehicle (e.g., water)
-
Oral gavage needles
-
Heparinized saline
-
Microcentrifuge tubes
-
Equipment for plasma separation (centrifuge)
-
-80°C freezer for sample storage
Procedure:
-
Animal Preparation: Fast animals overnight (12-18 hours) with free access to water.
-
Dose Preparation: Prepare a fresh solution of this compound in the vehicle at the desired concentration. The dose should be equivalent to 20 mg/kg of Acyclovir.[1]
-
Dose Administration: Administer the drug solution to the rats via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, and 5 hours) into heparinized microcentrifuge tubes.
-
Fluid Replacement: After each blood collection, inject an equal volume of heparinized saline to maintain a constant fluid volume.[1]
-
Plasma Separation: Immediately separate the plasma by centrifugation.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Plasma Sample Analysis by LC-MS/MS
Objective: To quantify the concentration of Acyclovir and this compound in plasma samples.
Sample Preparation (Protein Precipitation): [1]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of an internal standard solution.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the samples to rest for 10 minutes at room temperature.
-
Centrifuge at approximately 12,500 rpm for 30 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness using a Speedvac.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions (Example): [1]
-
LC System: Agilent 1100 series HPLC
-
Mass Spectrometer: Applied Biosystems Sciex API 3000
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: 25% methanol and 75% water with 0.1% formic acid
-
Flow Rate: 0.15 mL/min
-
Injection Volume: 50 µL
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Acyclovir: To be optimized (e.g., m/z 226.1 → 152.1)
-
This compound: To be optimized
-
Internal Standard: To be selected and optimized
-
IV. Diagrams
Metabolic Pathway of this compound
The primary metabolic pathway of this compound involves its hydrolysis to the active parent drug, Acyclovir.
Caption: Metabolic activation of this compound.
Experimental Workflow for in Vivo Pharmacokinetic Study
The following diagram illustrates the key steps in conducting an in vivo pharmacokinetic study of this compound.
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
This compound demonstrates enhanced oral bioavailability of Acyclovir in rat models, highlighting its potential as a clinically valuable prodrug. The provided protocols and comparative data from non-rodent models offer a framework for comprehensive preclinical pharmacokinetic evaluation. Further studies in species such as dogs and monkeys are warranted to fully characterize the pharmacokinetic profile of this compound and support its clinical development. The use of robust bioanalytical methods, such as LC-MS/MS, is essential for accurate quantification and reliable pharmacokinetic modeling.
References
- 1. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of acyclovir in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic fate and pharmacokinetics of the acyclovir prodrug valaciclovir in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Acyclovir Alaninate in a Murine Model of Herpes Simplex Virus Keratitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Herpes Simplex Virus (HSV) keratitis is a significant cause of infectious blindness, primarily due to corneal scarring and neovascularization resulting from recurrent infections. The murine model of HSV keratitis is a well-established and valuable tool for studying the pathogenesis of the disease and for the preclinical evaluation of novel antiviral therapies. Acyclovir, a nucleoside analog, is a cornerstone of anti-HSV therapy; however, its poor aqueous solubility and limited corneal permeability can restrict its efficacy in ocular applications.
Acyclovir alaninate, a prodrug of Acyclovir, is designed to enhance bioavailability and improve tissue penetration. This document provides detailed application notes and protocols for the evaluation of this compound in a murine model of HSV-1 keratitis. The protocols outlined below describe the induction of HSV keratitis, treatment administration, and methods for assessing therapeutic efficacy through clinical scoring of corneal opacity, quantification of viral load, and histopathological analysis. While specific data for this compound is proprietary, representative data from a study evaluating the comparable prodrug, Valacyclovir, is presented to illustrate expected outcomes.[1][2]
Data Presentation
The following tables summarize representative quantitative data from a murine model of HSV keratitis treated with an oral Acyclovir prodrug (Valacyclovir). These tables are intended to provide a framework for presenting efficacy data for this compound.
Table 1: Effect of Oral Acyclovir Prodrug Treatment on Corneal Keratitis Scores [1]
| Treatment Group | Day 3 | Day 4 | Day 5 | Day 7 |
| Placebo (Control) | 2.5 ± 0.5 | 3.0 ± 0.6 | 3.5 ± 0.4 | 3.8 ± 0.3 |
| Oral Acyclovir (50 mg/kg) | 1.8 ± 0.4 | 2.2 ± 0.5 | 2.5 ± 0.6 | 2.8 ± 0.5 |
| Oral Valacyclovir (50 mg/kg) | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.0 ± 0.5 | 2.2 ± 0.4 |
| Oral Valacyclovir (100 mg/kg) | 1.0 ± 0.2 | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.7 ± 0.3 |
*Data are presented as Mean Score ± Standard Deviation. Keratitis is scored on a scale of 0-4. *p < 0.05, **p < 0.01 compared to Placebo.
Table 2: Effect of Oral Acyclovir Prodrug Treatment on Viral Titers [1]
| Treatment Group | Viral Titer in Eyeball (log10 PFU/ml) | Viral Titer in Trigeminal Ganglia (log10 PFU/ml) |
| Placebo (Control) | 5.2 ± 0.8 | 4.5 ± 0.7 |
| Oral Acyclovir (50 mg/kg) | 3.8 ± 0.6 | 3.2 ± 0.5 |
| Oral Valacyclovir (50 mg/kg) | 3.1 ± 0.5 | 2.5 ± 0.4 |
| Oral Valacyclovir (100 mg/kg) | 2.2 ± 0.4 | 1.8 ± 0.3 |
*Data are presented as Mean ± Standard Deviation. Viral titers were determined on Day 5 post-infection. *p < 0.05, **p < 0.01 compared to Placebo.
Experimental Protocols
Virus Preparation and Titration
Protocol 3.1.1: HSV-1 Stock Preparation
-
Culture Vero cells (or another suitable cell line) to confluence in T75 flasks.
-
Infect the confluent monolayer with a low multiplicity of infection (MOI) of HSV-1 (e.g., McKrae or KOS strain).
-
Incubate the infected cells at 37°C with 5% CO2 until approximately 90-100% cytopathic effect (CPE) is observed (typically 2-3 days).
-
Harvest the infected cells by scraping them into the culture medium.
-
Subject the cell suspension to three cycles of freezing and thawing to release the virus particles.
-
Centrifuge the lysate at a low speed to pellet cellular debris.
-
Aliquot the supernatant containing the virus stock and store at -80°C.
Protocol 3.1.2: Viral Titer Determination (Plaque Assay) [3][4][5]
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Prepare serial 10-fold dilutions of the virus stock in serum-free medium.
-
Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Inoculate each well with 200 µL of a virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.
-
After incubation, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose or other viscous agent to restrict virus spread to adjacent cells.
-
Incubate the plates for 2-3 days at 37°C with 5% CO2 for plaque formation.
-
Fix the cells with methanol and stain with a 0.1% crystal violet solution.
-
Count the number of plaques (zones of dead cells) to determine the viral titer in plaque-forming units per milliliter (PFU/ml).
Murine Model of HSV Keratitis
Protocol 3.2.1: Animal Model and Infection
-
Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Gently scarify the corneal surface of one eye using a 30-gauge needle in a grid-like pattern, avoiding perforation of the cornea.
-
Apply a 5 µL drop of the HSV-1 virus stock (e.g., 1 x 10^5 PFU) onto the scarified cornea.
-
Gently rub the eyelid to facilitate viral entry.
-
Return the mice to their cages and monitor for recovery from anesthesia.
Treatment Protocol
Protocol 3.3.1: Administration of this compound
-
Prepare this compound at the desired concentrations in a suitable vehicle (e.g., sterile saline for oral gavage or a topical ophthalmic formulation).
-
Initiate treatment at a specified time point post-infection (e.g., 4 hours or 24 hours).
-
For Oral Administration: Administer the this compound solution via oral gavage at a specified dosage and frequency (e.g., 50 mg/kg, twice daily).
-
For Topical Administration: Instill one drop (e.g., 5 µL) of the this compound ophthalmic solution onto the infected cornea at a specified frequency (e.g., five times daily).
-
Continue treatment for a predetermined duration (e.g., 5-7 days).
-
Include a placebo-treated group (vehicle only) and a positive control group (e.g., Acyclovir or Valacyclovir) for comparison.
Efficacy Evaluation
Protocol 3.4.1: Clinical Scoring of Keratitis
-
Examine the mouse eyes at regular intervals (e.g., days 3, 5, 7, 10, and 14 post-infection) using a slit-lamp biomicroscope.
-
Score the severity of corneal opacity using a standardized scale:
-
0: No opacity
-
1: Faint haze
-
2: Mild opacity, iris details visible
-
3: Moderate opacity, iris details obscured
-
4: Severe opacity, cornea is opaque
-
-
A masked observer should perform the scoring to minimize bias.
Protocol 3.4.2: Quantification of Viral Load in Ocular Tissues
-
At selected time points post-infection, euthanize a subset of mice from each treatment group.
-
Aseptically dissect the eyeballs and trigeminal ganglia.
-
Homogenize the tissues in a known volume of culture medium.
-
Perform a plaque assay on the tissue homogenates (as described in Protocol 3.1.2) to determine the viral titer.
Protocol 3.4.3: Histopathological Analysis [6][7][8][9]
-
At the end of the study, euthanize the remaining mice and enucleate the eyes.
-
Fix the eyes in 10% neutral buffered formalin.
-
Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the corneal sections under a light microscope for:
-
Epithelial ulceration and destruction.
-
Stromal edema and inflammation (infiltration of neutrophils, lymphocytes, and macrophages).
-
Neovascularization.
-
Endothelial cell damage.
-
-
A semi-quantitative scoring system can be used to grade the severity of the histopathological changes.
Visualizations
Signaling Pathway of HSV-1 Entry and Inflammatory Response
Caption: Signaling pathway of HSV-1 entry and subsequent inflammatory cascade in the cornea.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a murine HSV keratitis model.
References
- 1. Effect of oral valaciclovir on herpetic keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 5. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSV Keratitis: Histopathologic Predictors of Corneal Allograft Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Herpes simplex virus keratitis: histopathology and corneal allograft outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSV KERATITIS: HISTOPATHOLOGIC INFLAMMATION AND CORNEAL ALLOGRAFT REJECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herpes Simplex Keratitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Topical Formulation of Acyclovir Alaninate for Research Use
Introduction
Acyclovir is a potent antiviral drug primarily used for the treatment of infections caused by the herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2] Its therapeutic efficacy in topical applications is often limited by its poor aqueous solubility and low permeability through the stratum corneum, the outermost layer of the skin.[3][4] To overcome these limitations, prodrug strategies have been developed. Acyclovir alaninate, the L-alanyl ester prodrug of acyclovir, is designed to enhance the physicochemical properties of the parent drug, aiming for improved solubility and skin penetration. Upon permeation into the viable epidermis, it is hypothesized that endogenous esterases will hydrolyze this compound, releasing the active drug, acyclovir, at the target site.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to formulate and evaluate a topical this compound formulation for preclinical research.
Mechanism of Action of Acyclovir
Acyclovir is a synthetic nucleoside analogue that selectively inhibits the replication of HSV and VZV. Its mechanism relies on its conversion into a triphosphate form, which acts as a competitive inhibitor and chain terminator for the viral DNA polymerase.[2] The selectivity of acyclovir is due to the initial phosphorylation step, which is catalyzed by a virus-encoded thymidine kinase, an enzyme not found in uninfected host cells.[5][6]
Caption: Acyclovir's mechanism of action pathway.
Application Note 1: Formulation Development
The development of a stable and effective topical formulation is critical. A nanoemulsion-based gel is a promising vehicle for enhancing the solubility and skin permeation of lipophilic prodrugs like this compound.[7]
Example Formulation: this compound Nanoemulsion Gel (5% w/w)
The following table outlines a sample composition for a nanoemulsion gel formulation. The components are selected based on their ability to form a stable emulsion and facilitate drug delivery.[3][8]
| Component | Function | Example Concentration (% w/w) |
| This compound | Active Prodrug | 5.0 |
| Capmul MCM | Oil Phase | 10.0 |
| Tween 80 | Surfactant | 15.0 |
| Propylene Glycol | Co-surfactant/Humectant | 10.0 |
| Carbopol 934P | Gelling Agent | 1.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5-7.0 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Protocol 1: Preparation of Nanoemulsion Gel
-
Oil Phase Preparation : Dissolve this compound completely in Capmul MCM.
-
Aqueous Phase Preparation : In a separate beaker, disperse Carbopol 934P in purified water and allow it to swell for 24 hours.
-
Emulsification : Prepare the surfactant mixture by combining Tween 80 and Propylene Glycol. Slowly add the oil phase (Step 1) to the surfactant mixture with continuous stirring.
-
Nanoemulsion Formation : Add the resulting mixture to the aqueous Carbopol dispersion (Step 2) under high-speed homogenization to form a fine nanoemulsion.
-
Gel Formation : Neutralize the dispersion by adding triethanolamine dropwise until a transparent gel with the desired viscosity is formed.
-
Characterization : Characterize the final formulation for pH, viscosity, spreadability, and drug content.[8][9]
Application Note 2: In Vitro Performance Evaluation
In vitro studies are essential to assess the formulation's safety and skin penetration capabilities before proceeding to in vivo models.
Protocol 2: In Vitro Skin Permeation Study
This protocol uses Franz diffusion cells to quantify the permeation of the drug across an excised skin membrane.[3][10][11] Porcine or human cadaver skin are suitable models due to their similarity to human skin.[10][12]
References
- 1. ClinPGx [clinpgx.org]
- 2. Aciclovir - Wikipedia [en.wikipedia.org]
- 3. Development of Novel Microemulsion-Based Topical Formulations of Acyclovir for the Treatment of Cutaneous Herpetic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprt.org [ijprt.org]
- 5. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 6. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. biomedres.us [biomedres.us]
- 9. Methyl thiazolyl tetrazolium cytotoxicity analysis and evaluation of acyclovir-based organogel lipstick; an in-vitro and experimental study [immunopathol.com]
- 10. akjournals.com [akjournals.com]
- 11. Evaluation of the in vitro skin permeation of antiviral drugs from penciclovir 1% cream and acyclovir 5% cream used to treat herpes simplex virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Acyclovir Alaninate Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced delivery systems for Acyclovir Alaninate, a prodrug of the antiviral agent Acyclovir. The focus is on enhancing oral bioavailability through strategic formulation design. Detailed experimental protocols and comparative pharmacokinetic data are presented to guide researchers in the development and evaluation of novel this compound delivery systems.
Introduction
Acyclovir is a potent antiviral drug effective against various herpes viruses. However, its clinical efficacy is often limited by its low oral bioavailability (15-30%). This compound, an L-alanine ester prodrug of Acyclovir, has been developed to improve its absorption from the gastrointestinal tract. The enhanced absorption is attributed to its recognition by intestinal amino acid and peptide transporters.[1]
This document outlines various formulation strategies, including nano-delivery systems, that can be employed to further enhance the bioavailability of this compound. The provided protocols are based on established methods for Acyclovir and can be adapted for its alaninate prodrug.
Comparative Pharmacokinetic Data
The oral bioavailability of this compound (AACV) has been compared to Acyclovir (ACV) and other amino acid prodrugs in preclinical studies. The following table summarizes key pharmacokinetic parameters from a study in Sprague-Dawley rats, demonstrating the improved absorption of the prodrugs.[1]
| Compound | Cmax (µM) | Tmax (h) | AUC (µM·h) | Relative Bioavailability (%) |
| Acyclovir (ACV) | 2.6 ± 0.9 | 1.0 | 7.8 ± 2.1 | 100 |
| This compound (AACV) | 10.3 ± 3.5 | 0.5 | 15.7 ± 4.2 | ~201 |
| Acyclovir Serinate (SACV) | 39 ± 22 | 0.75 | 40.6 ± 12.3 | ~520 |
| Acyclovir Valinate (VACV) | 18 ± 5 | 1.0 | 37.5 ± 9.8 | ~480 |
Data presented as mean ± standard deviation. Relative bioavailability is calculated relative to Acyclovir.[1]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of various nano-delivery systems that can be adapted for this compound to potentially further enhance its bioavailability.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Shear Homogenization
This protocol is adapted from a method used for Acyclovir and is suitable for the encapsulation of this compound.[2]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol 888 ATO, Glyceryl monostearate)[2][3]
-
Surfactant (e.g., Tween 80, Poloxamer 188)[2]
-
Deionized Water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 10°C above its melting point. Disperse the this compound in the molten lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer (e.g., Ultra-Turrax) at a high speed (e.g., 20,000 rpm) for a specified time (e.g., 5-10 minutes) to form a coarse emulsion.
-
Ultrasonication: Subject the coarse emulsion to ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring to form the solid lipid nanoparticles.
-
Purification (Optional): The SLN dispersion can be purified by centrifugation or dialysis to remove any unencapsulated drug.
Preparation of Liposomes by Thin-Film Hydration Method
This protocol, commonly used for Acyclovir, can be adapted for the encapsulation of this compound.[4]
Materials:
-
This compound
-
Phospholipids (e.g., Soy Lecithin, Phosphatidylcholine)[4]
-
Cholesterol[4]
-
Organic Solvent (e.g., Chloroform, Methanol)[4]
-
Aqueous Buffer (e.g., Phosphate Buffered Saline, pH 7.4)[4]
Procedure:
-
Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently at a temperature above the lipid phase transition temperature. This will lead to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Separate the liposomes from the unencapsulated drug by centrifugation or gel filtration.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to evaluate the oral bioavailability of this compound formulations.[1]
Animals:
-
Male Sprague-Dawley rats (or other appropriate strain)
Procedure:
-
Fasting: Fast the animals overnight (12-18 hours) with free access to water before drug administration.
-
Drug Administration: Administer the this compound formulation (e.g., SLNs, liposomes, or a simple aqueous solution as a control) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., from the jugular vein or tail vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of Acyclovir (as the prodrug is converted in vivo) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Intestinal Absorption Pathway of this compound
The enhanced oral bioavailability of this compound is primarily due to its transport across the intestinal epithelium by carrier-mediated transport systems, bypassing the poor passive diffusion of Acyclovir.
Caption: Carrier-mediated transport of this compound.
Experimental Workflow for SLN Preparation and Evaluation
The following diagram illustrates the key steps involved in the formulation and characterization of this compound-loaded Solid Lipid Nanoparticles.
Caption: Workflow for Solid Lipid Nanoparticle formulation.
Conclusion
This compound represents a significant advancement in improving the oral delivery of Acyclovir. The utilization of advanced delivery systems, such as solid lipid nanoparticles and liposomes, holds the potential to further enhance its bioavailability, leading to improved therapeutic outcomes. The protocols and data presented herein provide a foundation for researchers to explore and optimize novel formulations of this compound for the treatment of viral infections.
References
- 1. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyclovir-Loaded Solid Lipid Nanoparticles: Optimization, Characterization and Evaluation of Its Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced dermal delivery of acyclovir using solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jgtps.com [jgtps.com]
Application Notes and Protocols for Cytotoxicity Assays of Acyclovir Alaninate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyclovir alaninate is an amino acid ester prodrug of Acyclovir, a potent antiviral agent primarily used against herpes simplex viruses (HSV) and varicella-zoster virus (VZV). The addition of the L-alanine ester to the Acyclovir backbone is designed to enhance its oral bioavailability.[1] Following administration, this compound is rapidly converted to Acyclovir, which then exerts its antiviral effect. The mechanism of action relies on the selective phosphorylation of Acyclovir by viral thymidine kinase into Acyclovir monophosphate. Host cell kinases further phosphorylate this to Acyclovir triphosphate, the active metabolite. Acyclovir triphosphate competitively inhibits viral DNA polymerase and gets incorporated into the viral DNA, leading to chain termination and cessation of viral replication.
The evaluation of the cytotoxic potential of new drug candidates is a critical step in the drug development process. Cytotoxicity assays are essential for determining the concentration at which a compound may become toxic to cells, thereby establishing a therapeutic window. This document provides detailed protocols for three common cytotoxicity assays—MTT, LDH, and Neutral Red Uptake—that can be used to assess the in vitro cytotoxicity of this compound in various cell lines.
Data Presentation
Due to the limited availability of specific cytotoxicity data for this compound in the public domain, this section presents illustrative data for its parent compound, Acyclovir, and a closely related L-amino acid ester prodrug, Valacyclovir. This data is intended to provide a representative example of the expected cytotoxicity profile. Researchers are encouraged to generate specific data for this compound using the protocols provided below.
Table 1: Illustrative Cytotoxicity (IC50/CC50) Values for Acyclovir and Valacyclovir in Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 / CC50 (µM) | Reference |
| Acyclovir | Vero | Plaque Reduction | 8.5 (EC50) | [2] |
| Acyclovir | MRC-5 | Plaque Reduction | 3.3 (EC50) | [2] |
| Acyclovir | Macrophages | Plaque Reduction | >20 (No cytotoxicity detected) | [2] |
| Valacyclovir | Human Foreskin Fibroblasts (HFF) | Not Specified | >1000 | |
| Valacyclovir | Human Lung Carcinoma (A549) | Not Specified | >1000 | |
| Valacyclovir | Human Cervical Cancer (HeLa) | Not Specified | >1000 | |
| Valacyclovir | Human Liver Cancer (HepG2) | Not Specified | >1000 |
Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) are measures of drug potency. EC50 (50% effective concentration) is a measure of the concentration of a drug that gives half of the maximal response.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
This compound
-
Target cell lines (e.g., Vero, A549, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same solvent concentration used for the drug) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well plates
-
Multichannel pipette
-
Plate reader (490 nm wavelength)
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24-72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100 Plot the percentage of cytotoxicity against the drug concentration to determine the IC50 value.
Neutral Red Uptake Assay
The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.
-
This compound
-
Target cell lines
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well plates
-
Multichannel pipette
-
Plate reader (540 nm wavelength)
-
Cell Seeding: Seed cells into a 96-well plate as described for the previous assays.
-
Compound Treatment: Treat the cells with serial dilutions of this compound.
-
Incubation: Incubate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Acyclovir Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for in vitro cytotoxicity assays.
References
Application Notes and Protocols for Measuring Acyclovir Alaninate Uptake in Intestinal Epithelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyclovir, a potent antiviral agent, exhibits poor oral bioavailability primarily due to its low intestinal permeability, which appears to be governed by passive diffusion[1][2]. To overcome this limitation, prodrug strategies have been employed, such as the development of amino acid esters like Acyclovir alaninate. These prodrugs are designed to leverage carrier-mediated transport systems in the intestinal epithelium, thereby enhancing absorption[3][4].
This document provides detailed protocols for measuring the uptake of this compound in intestinal epithelial cells using the Caco-2 cell line as an in vitro model. The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins[5][6][7]. These cells are a widely accepted model for predicting human intestinal drug absorption[5][8][9][10].
The protocols outlined below describe the culture of Caco-2 cells on permeable supports, the execution of transport studies, and the analytical quantification of this compound and its parent drug, Acyclovir.
Signaling and Transport Pathways
The enhanced intestinal absorption of amino acid ester prodrugs of Acyclovir, such as Valacyclovir (the L-valyl ester), is primarily mediated by the human peptide transporter 1 (PEPT1)[3][11][12][13]. PEPT1 is a high-capacity, low-affinity proton-coupled oligopeptide transporter located on the apical membrane of intestinal epithelial cells[13][14]. It facilitates the uptake of di- and tripeptides from the intestinal lumen into the enterocytes[4][13]. Amino acid prodrugs like this compound are recognized as substrates by PEPT1, enabling their efficient transport across the apical membrane. Once inside the cell, the ester bond is hydrolyzed by intracellular esterases, releasing the active drug, Acyclovir, which can then diffuse across the basolateral membrane into the bloodstream[12][15]. Some studies also suggest the involvement of amino acid transporters, such as B⁰,⁺, in the uptake of these prodrugs[4].
Figure 1: Proposed transport pathway for this compound across intestinal epithelial cells.
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
This protocol details the steps for culturing Caco-2 cells to form a differentiated monolayer on permeable Transwell® supports, a crucial step for in vitro permeability assays[5][6].
Materials:
-
Caco-2 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA) solution
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Cell culture flasks and plates
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Resuspend cells in fresh medium and subculture into new flasks.
-
Seeding on Transwell® Supports: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ to 1 x 10⁵ cells/cm². Place the inserts into wells of a culture plate containing medium in the basolateral compartment.
-
Monolayer Differentiation: Culture the cells for 18-21 days to allow for differentiation into a polarized monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Assessment: Monitor the integrity of the cell monolayer by measuring the TEER. Differentiated monolayers suitable for transport studies typically exhibit TEER values of 200-500 Ω·cm² or higher[8]. Additionally, the permeability of a paracellular marker, such as Lucifer Yellow or mannitol, can be assessed to confirm the tightness of the junctions[6].
This compound Transport Assay
This protocol describes how to perform a transport experiment across the Caco-2 monolayer to determine the permeability of this compound.
Materials:
-
Differentiated Caco-2 monolayers on Transwell® supports
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 6.5-7.4)
-
This compound stock solution
-
Control compounds (e.g., propranolol for high permeability, mannitol for low permeability)
-
Inhibitors (optional, e.g., glycylsarcosine for PEPT1 inhibition)
-
96-well plates for sample collection
-
Analytical instrumentation (HPLC or LC-MS/MS)
Procedure:
-
Preparation: Pre-warm all solutions to 37°C.
-
Washing: Gently wash the Caco-2 monolayers by replacing the culture medium in both apical and basolateral compartments with pre-warmed transport buffer. Equilibrate the cells in the incubator for 20-30 minutes.
-
Initiating Transport:
-
Apical to Basolateral (A-B) Transport: Add the transport buffer containing this compound (and any inhibitors, if applicable) to the apical compartment. Add fresh transport buffer to the basolateral compartment.
-
Basolateral to Apical (B-A) Transport: To assess active efflux, add the transport buffer containing this compound to the basolateral compartment and fresh buffer to the apical compartment.
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker.
-
Sample Collection: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver compartment (basolateral for A-B, apical for B-A). Replace the collected volume with fresh, pre-warmed transport buffer. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
Sample Analysis: Quantify the concentration of this compound and Acyclovir in the collected samples using a validated analytical method such as HPLC or LC-MS/MS[5][16][17].
Analytical Method: HPLC-UV
This is a general protocol for the quantification of Acyclovir. The method should be optimized and validated for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
Reagents:
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized.
-
Acyclovir and this compound standards.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of Acyclovir and this compound of known concentrations.
-
Sample Preparation: Samples from the transport assay may need to be diluted or processed (e.g., protein precipitation) before injection.
-
Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., around 254 nm)[17].
-
Quantification: Determine the concentration of the analytes in the samples by comparing their peak areas to the standard curve.
Data Presentation and Calculations
The primary metric for quantifying drug permeability is the apparent permeability coefficient (Papp), which is calculated using the following equation[8]:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the permeable support (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.
The efflux ratio, calculated as Papp (B-A) / Papp (A-B) , can indicate the involvement of active efflux transporters. An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux pump.
Quantitative Data Summary
| Compound | Direction | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Acyclovir | A to B | 100 | ~0.5 - 1.5 | N/A | [18] |
| Valacyclovir | A to B | 100 | ~7.0 - 10.0 | N/A | [12][13] |
| Propranolol | A to B | 10 | ~20 - 30 | ~1.0 | |
| Mannitol | A to B | 100 | < 0.5 | ~1.0 | [18] |
| This compound | A to B | TBD | TBD | TBD | - |
| This compound | B to A | TBD | TBD | TBD | - |
| This compound + PEPT1 Inhibitor | A to B | TBD | TBD | N/A | - |
TBD: To be determined by experimentation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring this compound uptake.
Figure 2: Experimental workflow for the Caco-2 cell permeability assay.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Mechanism of acyclovir uptake in rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5'-Amino acid esters of antiviral nucleosides, acyclovir, and AZT are absorbed by the intestinal PEPT1 peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 cell permeability assays to measure drug absorption | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Role of peptide transporter PEPT1 in the intestinal absorption and pharmacokinetics of the amino acid ester prodrug valacyclover | Semantic Scholar [semanticscholar.org]
- 12. Transport of L-valine-acyclovir via the oligopeptide transporter in the human intestinal cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Peptide Transporter 1 on the Intestinal Absorption and Pharmacokinetics of Valacyclovir after Oral Dose Escalation in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Separation methods for acyclovir and related antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro assessment of acyclovir permeation across cell monolayers in the presence of absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Acyclovir Alaninate in Studies of Acyclovir-Resistant HSV Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction Acyclovir is a cornerstone in the management of infections caused by Herpes Simplex Virus (HSV).[1][2] It is a synthetic nucleoside analog that selectively inhibits the replication of HSV-1, HSV-2, and Varicella-Zoster Virus (VZV).[3][4] However, the emergence of acyclovir-resistant HSV strains, particularly in immunocompromised individuals, presents a significant clinical challenge.[5][6][7] Resistance is most commonly associated with mutations in the viral thymidine kinase (TK) gene, which is crucial for the initial phosphorylation and activation of acyclovir.[8][9]
Acyclovir alaninate, a prodrug of acyclovir, represents a strategic approach to enhance the pharmacokinetic properties of the parent drug, such as bioavailability.[3][10] This document provides detailed application notes and protocols for researchers studying the efficacy and mechanisms of this compound, particularly in the context of acyclovir-resistant HSV. The focus is on experimental design, resistance testing methodologies, and the potential for prodrugs to overcome specific resistance mechanisms.
Mechanism of Action and Resistance
Acyclovir Activation Pathway
Acyclovir's selective antiviral activity is dependent on its activation by viral thymidine kinase.[2] In an uninfected host cell, acyclovir remains largely inactive.[4] Upon infection, the virally encoded TK enzyme phosphorylates acyclovir into acyclovir monophosphate. Cellular enzymes then further convert this to acyclovir diphosphate and finally to the active acyclovir triphosphate (ACV-TP).[2][4] ACV-TP acts as a competitive inhibitor of viral DNA polymerase and, when incorporated into the growing viral DNA strand, leads to chain termination, thereby halting viral replication.[2][3]
Caption: Mechanism of Acyclovir activation and inhibition of viral DNA synthesis.
Mechanisms of Acyclovir Resistance
Acyclovir resistance in HSV primarily arises from mutations affecting two key viral enzymes:
-
Thymidine Kinase (UL23 gene): This is the most common mechanism, accounting for approximately 95% of resistant isolates.[8][9] Mutations can result in absent, reduced, or altered TK activity, preventing the initial, critical phosphorylation of acyclovir.[7]
-
DNA Polymerase (UL30 gene): Less frequently, mutations in the viral DNA polymerase can alter the enzyme's structure, reducing its affinity for acyclovir triphosphate, thus allowing DNA synthesis to proceed even in the presence of the activated drug.[8]
Caption: Primary mechanisms of HSV resistance to Acyclovir.
This compound as a Strategy to Overcome Resistance
Prodrugs like this compound are designed to improve the delivery of acyclovir.[3] A particularly relevant strategy for overcoming resistance involves phosphoramidate ProTide technology. This approach masks the negative charges of a pre-phosphorylated acyclovir monophosphate with lipophilic groups.[3] This modification allows the compound to bypass the need for initial phosphorylation by viral TK and enter the cell through passive diffusion. Once inside, the masking groups are cleaved, releasing the active acyclovir monophosphate, which can then be converted to ACV-TP by host cell kinases. This mechanism has been shown to bypass TK deficiency in resistant HSV strains.[3]
Quantitative Data Summary
The prevalence of acyclovir resistance varies significantly between patient populations. Furthermore, in vitro susceptibility testing provides crucial data for characterizing resistant strains.
Table 1: Prevalence of Acyclovir-Resistant HSV
| Patient Population | Prevalence of Resistance | Citation(s) |
|---|---|---|
| Immunocompetent Individuals | <1% (typically 0.1% - 0.7%) | [3][5][7][11] |
| Immunocompromised Individuals | 4% - 7% (can be higher) | [7][11][12] |
| Hematopoietic Stem Cell Transplant (HSCT) Recipients | Highest prevalence reported |[5][11] |
Table 2: In Vitro Susceptibility Data for Acyclovir and Related Compounds Note: Specific data for this compound against resistant HSV strains is limited in the reviewed literature. The following data is presented for context.
| Compound | Virus/Target | Cell Line | IC₅₀ / EC₅₀ (µM or µg/mL) | Citation(s) |
| Acyclovir | HSV-1 | - | 4.78 µg/mL (IC₅₀) | [3] |
| Acyclovir | HSV-1 (from herpes keratitis case) | MRC-5 | 0.89 µg/mL (IC₅₀) | [7] |
| L-alanine ProTides | HIV-1 | CEM | 26 µM (EC₅₀) | [3] |
| L-alanine ProTides | HIV-2 | CEM | 34 µM (EC₅₀) | [3] |
Experimental Protocols
Investigating the efficacy of this compound against resistant HSV requires robust in vitro testing methods. The two primary approaches are phenotypic and genotypic assays.
Caption: Experimental workflow comparing phenotypic and genotypic HSV resistance testing.
Protocol 1: Phenotypic Resistance Testing (Plaque Reduction Assay)
This assay is the gold standard for determining the in vitro susceptibility of an HSV isolate to an antiviral drug.[8][11] It measures the concentration of the drug required to inhibit viral plaque formation by 50% (IC₅₀).[13][14]
Materials:
-
Permissive cell line (e.g., Vero, MRC-5 cells)[13]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Clinical HSV isolate or laboratory strain
-
Acyclovir and this compound stock solutions
-
Overlay medium (e.g., medium with methylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 24-well cell culture plates
Methodology:
-
Cell Seeding: Seed permissive cells into multi-well plates and grow until they form a confluent monolayer.
-
Drug Dilution: Prepare a series of 2-fold or 10-fold serial dilutions of this compound and a control (acyclovir) in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Drug Application: After the incubation period, remove the virus inoculum. Add the prepared drug dilutions to the corresponding wells. Include "no-drug" control wells.
-
Overlay: Add an overlay medium to each well to restrict viral spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-4 days at 37°C in a CO₂ incubator, until visible plaques are formed in the no-drug control wells.
-
Plaque Staining and Counting: Aspirate the overlay medium. Fix and stain the cells with a crystal violet solution. This will stain the living cells, leaving the viral plaques as clear zones.
-
IC₅₀ Calculation: Count the number of plaques in each well. The IC₅₀ is determined by performing a linear regression analysis of the drug concentration versus the percentage of plaque reduction compared to the no-drug control.[8]
Protocol 2: Genotypic Resistance Testing (Sequencing of UL23 and UL30)
Genotypic testing identifies specific mutations in the viral genome known to confer drug resistance. It offers a faster turnaround time compared to phenotypic methods.[8]
Materials:
-
Clinical specimen (lesional swab, CSF, blood)[15]
-
DNA extraction kit
-
PCR primers specific for HSV UL23 (TK) and UL30 (DNA Polymerase) genes
-
Taq polymerase and PCR reaction mix
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing reagents and access to a sequencer
Methodology:
-
Sample Collection and Preparation: Collect the specimen using appropriate methods (e.g., swab in viral transport media).[13] For blood samples, separate plasma or serum within 24 hours.[15]
-
Nucleic Acid Extraction: Extract total DNA from the clinical sample or from the cultured virus isolate using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the full coding sequences of the UL23 and UL30 genes using gene-specific primers. Set up PCR reactions with appropriate controls (positive, negative).
-
Verification: Run the PCR products on an agarose gel to confirm the amplification of DNA fragments of the correct size.
-
Sequencing: Purify the PCR products to remove primers and unincorporated nucleotides. Perform Sanger sequencing of the purified amplicons.
-
Sequence Analysis: Assemble the sequence data and compare it to a wild-type HSV reference sequence. Identify any nucleotide changes that result in amino acid substitutions.
-
Interpretation: Correlate the identified mutations with known resistance-associated substitutions by cross-referencing public databases and literature to determine if the isolate is likely to be resistant.
References
- 1. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 3. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyclovir resistance in herpes simplex viruses: Prevalence and therapeutic alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of acyclovir-resistant herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of acyclovir-sensitive and -resistant strains of herpes simplex virus type 1 in vitro by photodynamic antimicrobial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. brieflands.com [brieflands.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. labcorp.com [labcorp.com]
- 14. HSV Phenotyping for Acyclovir Resistance | MLabs [mlabs.umich.edu]
- 15. HSV Acyclovir Drug Resistance by Sanger Sequencing [testguide.labmed.uw.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of Acyclovir Alaninate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of Acyclovir alaninate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is an L-alanine ester prodrug of the antiviral drug Acyclovir.[1] Prodrugs are often designed to improve the pharmacokinetic properties of a parent drug, such as oral bioavailability.[2][3][4] While Acyclovir itself has low aqueous solubility, the addition of the polar amino acid moiety in this compound is intended to increase its water solubility.[5][] However, achieving the desired concentration for in vitro assays, formulation development, or specific delivery systems can still be challenging. Monitoring and optimizing its solubility is crucial for reliable experimental results and effective drug delivery.
Q2: What are the common strategies to improve the aqueous solubility of this compound?
Several established techniques can be employed to enhance the aqueous solubility of this compound. These methods, common for many poorly soluble active pharmaceutical ingredients (APIs), include:
-
pH Adjustment: As an amino acid ester, the ionization state of this compound is dependent on the pH of the solution. Adjusting the pH can significantly alter its solubility.
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a compound by reducing the polarity of the aqueous environment.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[7][8]
-
Solid Dispersions: Dispersing the drug in a solid, water-soluble carrier can improve its dissolution rate and apparent solubility.
Q3: How does pH affect the stability of this compound?
Amino acid ester prodrugs can be susceptible to hydrolysis, especially at non-optimal pH values. The stability of this compound is expected to be highest in the acidic pH range.[9][10] Under neutral or basic conditions, the ester bond is more prone to hydrolysis, which would release the parent drug, Acyclovir, and alanine.[9][11] Therefore, when conducting solubility studies, it is critical to also assess the chemical stability of the prodrug at the tested pH to ensure that the measured solubility is that of the intact this compound.
Troubleshooting Guides
Issue 1: Low or Inconsistent Solubility Measurements
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound has not reached equilibrium solubility. | Increase the incubation time during the shake-flask method (e.g., from 24 to 48 or 72 hours).[12] | A plateau in the measured solubility, indicating that equilibrium has been reached. |
| Incorrect pH of the buffer. | Verify the pH of all buffer solutions before and after the experiment. Ensure the buffer has sufficient capacity. | Accurate and reproducible solubility data at the intended pH. |
| Degradation of this compound during the experiment. | Perform a stability study in parallel with the solubility study by analyzing samples at different time points using a stability-indicating analytical method (e.g., HPLC).[11][13] | Determine the degradation kinetics to select appropriate experimental conditions (e.g., shorter incubation time, different pH) where the prodrug is stable. |
| Insufficient mixing. | Ensure adequate agitation (e.g., using a reliable orbital shaker or vortex mixer) to facilitate the dissolution of the solid material. | Consistent and higher solubility values as the solid is effectively dispersed and dissolved. |
| Precipitation from DMSO stock solution in kinetic solubility assays. | Lower the final concentration of DMSO in the aqueous buffer (e.g., from 5% to 1% or less).[14] | Reduced likelihood of the compound precipitating out of the initial DMSO solution upon addition to the aqueous buffer, leading to more accurate kinetic solubility assessment. |
Issue 2: Precipitation of this compound in Formulation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation and subsequent precipitation. | Investigate the use of precipitation inhibitors or polymers (e.g., HPMC, PVP) in the formulation. | A stable formulation where the drug remains in a supersaturated state for a longer duration. |
| Change in pH upon dilution or administration. | Evaluate the solubility of this compound across a range of pH values that are relevant to the intended application (e.g., physiological pH). Reformulate with appropriate buffering agents. | A formulation that maintains the solubility of the drug upon changes in pH. |
| Common ion effect. | If using a salt form of this compound, be aware of other ions in the formulation that could reduce its solubility. | Selection of excipients that do not negatively impact the solubility of the active ingredient. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Aqueous Solubility
This protocol is adapted from the widely used shake-flask method.[12]
Materials:
-
This compound (solid powder)
-
Purified water (e.g., Milli-Q or equivalent)
-
Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable column and UV detector for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visible at the end of the experiment.
-
Add a known volume of the desired aqueous medium (purified water or buffer solution) to the vial.
-
Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, remove the vials and let them stand to allow the undissolved solid to settle.
-
Withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with the mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.[7][15][16][17][18]
-
Perform the experiment in triplicate for each condition.
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol is based on the method developed by Higuchi and Connors to evaluate the effect of a complexing agent on drug solubility.
Materials:
-
This compound
-
A selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Purified water or a specific buffer solution
-
Glass vials with screw caps
-
Orbital shaker
-
Analytical equipment (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 20 mM HP-β-CD).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
After equilibration, filter the solutions to remove undissolved drug.
-
Determine the concentration of dissolved this compound in each sample using a validated analytical method.
-
Plot the solubility of this compound (y-axis) against the concentration of the cyclodextrin (x-axis).
-
Analyze the resulting phase solubility diagram to determine the type of complex formed and to calculate the stability constant (Kc).
Quantitative Data Summary
While specific experimental data for this compound is not widely published, the following tables provide an illustrative summary of expected solubility improvements based on general principles for amino acid prodrugs and common formulation strategies. Note: These values are for illustrative purposes and should be determined experimentally.
Table 1: Expected Impact of pH on Aqueous Solubility of this compound
| pH | Expected Relative Solubility | Rationale |
| 1.2 | High | The amino group is protonated, forming a more soluble salt. |
| 4.5 | Moderate to High | Both amino and purine ring nitrogens may be protonated. |
| 6.8 | Moderate | The molecule may be near its isoelectric point, potentially reducing solubility. |
| 7.4 | Moderate to Low | The free base form may be less soluble. |
Table 2: Illustrative Enhancement of this compound Solubility with Co-solvents and Cyclodextrins
| Formulation Strategy | Excipient | Concentration | Expected Solubility Enhancement (Fold Increase) |
| Co-solvency | Propylene Glycol | 20% (v/v) in water | 2 - 5 |
| Ethanol | 20% (v/v) in water | 1.5 - 4 | |
| PEG 400 | 20% (v/v) in water | 3 - 8 | |
| Cyclodextrin Complexation | HP-β-CD | 10 mM | 5 - 15 |
| SBE-β-CD | 10 mM | 10 - 25 |
Signaling Pathways and Logical Relationships
The improvement of oral bioavailability through the prodrug approach involves several key steps from administration to systemic circulation. The following diagram illustrates this logical pathway.
References
- 1. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 2. Amino Acids in the Development of Prodrugs [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Amino acid prodrugs of acyclovir as possible antiviral agents against ocular HSV-1 infections: interactions with the neutral and cationic amino acid transporter on the corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ujconline.net [ujconline.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inventivapharma.com [inventivapharma.com]
- 15. Determination of Acyclovir in Human Plasma Samples by HPLC Method with UV Detection: Application to Single-Dose Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jchps.com [jchps.com]
- 17. ajpaonline.com [ajpaonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Acyclovir Alaninate In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Acyclovir alaninate in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a prodrug of Acyclovir.[1] After entering a cell, it is hydrolyzed to release acyclovir. In virus-infected cells, the viral thymidine kinase specifically phosphorylates acyclovir into acyclovir monophosphate. Host cell kinases then further convert it to acyclovir triphosphate (ACV-TP).[2][3][4] ACV-TP acts as a potent inhibitor of viral DNA polymerase and gets incorporated into the viral DNA, leading to chain termination and halting viral replication.[3][5] This selective activation by viral enzymes accounts for its low toxicity in uninfected host cells.[4]
Q2: What is the primary advantage of using this compound over Acyclovir?
A2: this compound is an L-alanine ester of acyclovir. This modification is designed to improve the pharmacokinetic properties of the parent drug, such as its bioavailability.[2] As a prodrug, it can enhance absorption and achieve higher tissue concentrations compared to standard acyclovir.[2]
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro experiments, this compound can typically be dissolved in solvents like DMSO to create a high-concentration stock solution.[6] It is crucial to prepare fresh solutions for optimal results. Once the stock solution is prepared, it should be aliquoted into smaller volumes for routine use and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Always consult the manufacturer's guidelines for specific solubility information.
Q4: What is a recommended starting concentration for in vitro antiviral assays?
A4: The effective concentration can vary significantly depending on the virus strain, cell line, and assay method. Based on published data for the active form, Acyclovir, the 50% effective dose (ED50) against varicella-zoster virus (VZV) ranges from 2.06 µM to 6.28 µM.[7] For Herpes Simplex Virus (HSV), the IC50 is cited as 0.56 mg/L (~2.5 µM), and for VZV, 1.125 mg/L (~5.0 µM).[8] It is advisable to perform a dose-response experiment starting from a low micromolar range and extending to a high micromolar range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific experimental conditions.
Q5: Which cell lines are appropriate for testing this compound?
A5: The choice of cell line depends on the target virus. Commonly used cell lines for HSV and VZV susceptibility testing include human diploid lung cells (e.g., WI-38), Vero cells (African green monkey kidney), and MRC-5 cells.[3][4][7] For studies involving HIV, MT-4 and CEM cells have been used for evaluating related Acyclovir ProTides.[2] For transport and absorption studies, Caco-2 cells are a standard model.[9]
Data Summary
Quantitative data from various in vitro studies are summarized below for easy reference and comparison.
Table 1: In Vitro Efficacy of Acyclovir Against Herpesviruses
| Virus | Cell Line | Assay Method | Efficacy Metric | Concentration (µM) |
|---|---|---|---|---|
| Varicella-Zoster Virus (VZV) | Human Diploid Lung | Plaque Reduction | ED50 (mean) | 3.65 |
| Varicella-Zoster Virus (VZV) | Human Diploid Lung | Plaque Reduction | ED50 (range) | 2.06 - 6.28 |
| Herpes Simplex Virus (HSV) | Not Specified | Not Specified | IC50 | ~2.5 (0.56 mg/L) |
| Varicella-Zoster Virus (VZV) | Not Specified | Not Specified | IC50 | ~5.0 (1.125 mg/L) |
Data sourced from references[7][8]. ED50: 50% Effective Dose; IC50: 50% Inhibitory Concentration.
Table 2: In Vitro Cytotoxicity of Acyclovir
| Cell Line | Exposure Time | Effect Observed | Concentration (µM) |
|---|---|---|---|
| Granulocyte Progenitor Cells | Not Specified | Little effect on growth | Up to 220 |
| L5178Y Mouse Lymphoma Cells | 4 hours | Mutagenic (chromosomal) | 400 - 2400 µg/mL |
| Human Lymphocytes | 48 hours | Cytogenetic effects | 250 - 500 µg/mL |
Data sourced from references[10][11]. High concentrations can induce chromosomal, but not single-gene, mutations.[11]
Visualized Protocols and Pathways
Mechanism of Action
The diagram below illustrates the intracellular activation pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 3. Aciclovir - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | pro-drug of Acyclovir | CAS# 84499-64-9 | InvivoChem [invivochem.com]
- 7. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lack of toxicity of acyclovir to granulocyte progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical toxicology studies with acyclovir: genetic toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acyclovir Alaninate Degradation in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation of Acyclovir alaninate in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in acidic conditions?
This compound, a prodrug of Acyclovir, is anticipated to undergo a two-step degradation process in acidic conditions. The initial and primary degradation step is the hydrolysis of the ester linkage, releasing the active drug, Acyclovir, and the amino acid, alanine.[1] Following this, Acyclovir itself is susceptible to further degradation under acidic stress.
Q2: What are the expected degradation products of this compound in an acidic medium?
The expected degradation products are:
-
Acyclovir: Formed from the hydrolysis of the alaninate ester bond.[1]
-
Alanine: Also formed from the hydrolysis of the ester bond.
-
Guanine: This is the major degradation product resulting from the acidic hydrolysis of Acyclovir.[2][3] The cleavage of the glycosidic-like bond in the Acyclovir structure leads to the formation of guanine.
Q3: How does pH affect the degradation rate of this compound?
Q4: What analytical techniques are suitable for studying the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound and its degradation products.[2][4] The use of a C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., methanol or acetonitrile) is a typical starting point.[2][4] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[5][6]
Q5: Are there any specific considerations when developing an HPLC method for this compound and its degradants?
Yes, key considerations include:
-
Column Selection: A reversed-phase C18 column is often a good choice.
-
Mobile Phase: A combination of a phosphate or acetate buffer and methanol or acetonitrile is commonly used. The pH of the mobile phase should be optimized for the best separation.
-
Detection: UV detection at a wavelength of approximately 252-254 nm is suitable for Acyclovir and its purine-containing degradants.[2]
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can resolve the parent drug from all significant degradation products.[7]
Troubleshooting Guides
Problem: Poor separation between this compound and Acyclovir peaks in HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Adjust the ratio of the organic modifier (methanol or acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
-
Possible Cause 2: Incorrect mobile phase pH.
-
Solution: Optimize the pH of the mobile phase. The ionization state of both this compound and Acyclovir will change with pH, affecting their retention. Experiment with a pH range around the pKa values of the compounds.
-
-
Possible Cause 3: Inadequate column chemistry.
-
Solution: If resolution cannot be achieved by modifying the mobile phase, consider a different column. A column with a different stationary phase (e.g., C8, phenyl-hexyl) or a different particle size may provide the necessary selectivity.
-
Problem: Co-elution of degradation products with the main peaks.
-
Possible Cause: The analytical method is not stability-indicating.
-
Solution: A forced degradation study should be performed to generate all potential degradation products. The HPLC method must then be developed to resolve the parent drug from all degradants. This may involve adjusting the mobile phase, gradient profile, or column. Peak purity analysis using a photodiode array (PDA) detector can help to identify co-eluting peaks.
-
Problem: Unexpected peaks observed in the chromatogram.
-
Possible Cause 1: Impurities in the starting material.
-
Solution: Analyze a sample of the this compound starting material that has not been subjected to stress conditions to identify any pre-existing impurities.
-
-
Possible Cause 2: Interaction with excipients (if in a formulation).
-
Solution: If working with a formulated product, analyze a placebo sample (containing all excipients except the active ingredient) subjected to the same stress conditions to identify any peaks originating from excipient degradation.
-
-
Possible Cause 3: Formation of novel degradation products.
-
Solution: Collect the fractions corresponding to the unknown peaks and subject them to structural elucidation techniques such as LC-MS/MS or NMR.
-
Quantitative Data Summary
| Compound | Condition | Half-life (t½) | Reference |
| This compound | pH 7.4 (enzymatic hydrolysis) | 3.5 hours | [1] |
Note: Specific quantitative data for the degradation of this compound under a range of acidic conditions is not extensively published. The provided data is for enzymatic hydrolysis at neutral pH and is included for comparative purposes.
Experimental Protocols
Forced Degradation Study Protocol (Acid Hydrolysis)
This protocol provides a general framework for conducting a forced degradation study of this compound in acidic conditions.
Objective: To generate the potential degradation products of this compound under acidic stress and to assess its stability.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1M and 0.1M solutions
-
Sodium hydroxide (NaOH), 1M and 0.1M solutions (for neutralization)
-
HPLC grade water
-
HPLC grade methanol or acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
LC-MS/MS system (for identification of unknown degradants)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/organic mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Stress:
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of 1M HCl.
-
Keep the solution at room temperature and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60-80°C).
-
-
Neutralization: Prior to HPLC analysis, neutralize the samples by adding an equimolar amount of NaOH. This is crucial to prevent damage to the HPLC column.
-
HPLC Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation product peaks.
-
-
Peak Identification:
-
Compare the retention times of the degradation products with those of known reference standards (e.g., Acyclovir, guanine).
-
For unknown peaks, perform LC-MS/MS analysis to determine their mass and fragmentation patterns for structural elucidation.
-
Stability-Indicating HPLC Method
Column: C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase:
-
A: 20 mM Ammonium Acetate buffer (pH 3.5)
-
B: Acetonitrile Gradient:
Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 20 µL Column Temperature: 25°CTime (min) %A %B 0 95 5 15 70 30 20 70 30 22 95 5 30 95 5
This is a representative method and may require optimization for specific applications.
Visualizations
References
- 1. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 2. Stress studies on acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. HPLC and HPLC/MS/MS Studies on Stress, Accelerated and Intermediate Degradation Tests of Antivirally Active Tricyclic Analog of Acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
Technical Support Center: Acyclovir Alaninate Oral Bioavailability
This guide provides troubleshooting assistance and frequently asked questions for researchers and drug development professionals working to overcome the challenges associated with the low oral bioavailability of Acyclovir alaninate and related amino acid ester prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of the parent drug, Acyclovir?
Acyclovir exhibits low (15-30%) and highly variable oral bioavailability primarily due to its poor aqueous solubility and low intestinal permeability.[1][2] Its absorption mechanism across the intestinal epithelium is predominantly passive diffusion, which is inefficient.[3]
Q2: How is this compound designed to overcome this limitation?
This compound is an L-alanine amino acid ester prodrug of Acyclovir. This modification allows the molecule to be recognized and actively transported across the intestinal wall by endogenous carrier proteins, such as the human peptide transporter PEPT1 and various amino acid transporters.[4][5] This carrier-mediated uptake is significantly more efficient than passive diffusion. Once absorbed, intracellular enzymes (esterases) rapidly hydrolyze the ester bond, releasing the active Acyclovir.[6]
Q3: What is the expected metabolic pathway for this compound after oral administration?
Following oral administration, this compound is designed to remain stable in the gastrointestinal lumen long enough to reach the intestinal epithelium. It is then transported into the enterocytes by transporters like PEPT1. Inside the cells and during first-pass metabolism in the liver, esterases cleave the molecule into active Acyclovir and the naturally occurring amino acid, L-alanine.[6][7]
Q4: How does this compound compare to Valacyclovir?
Both are L-amino acid ester prodrugs of Acyclovir designed to exploit intestinal transporters. Valacyclovir, the L-valyl ester, is a commercially successful prodrug that increases the oral bioavailability of Acyclovir by 3 to 5-fold in humans.[5] this compound, the L-alanyl ester, functions via the same mechanism. Studies in rats have shown that L-alanine esters can significantly improve Acyclovir's bioavailability, though perhaps to a different extent than the L-valine ester.[5][7]
Troubleshooting Experimental Issues
Problem 1: Inconsistent or low permeability observed in Caco-2 cell assays.
-
Question: My Caco-2 permeability assay for this compound shows low transport rates (Papp) and high variability between wells. What could be the cause?
-
Answer:
-
Check Transporter Expression: The primary transport mechanism for this compound is PEPT1. The expression level of PEPT1 in Caco-2 cells can vary depending on the passage number and culture conditions. Ensure you are using cells within an appropriate passage range (typically 20-40) where PEPT1 is consistently expressed.
-
pH of Transport Buffer: PEPT1 is a proton-coupled oligopeptide transporter. Its activity is optimal at an acidic pH on the apical (donor) side. Ensure your apical buffer pH is set to ~6.0-6.5 to facilitate proton-coupled transport, while the basolateral (receiver) buffer remains at a physiological pH of 7.4.
-
Competitive Inhibition: To confirm PEPT1-mediated transport, run a competitive inhibition experiment. Co-incubate this compound with a known PEPT1 substrate, such as Glycylsarcosine.[6] A significant reduction in the transport of your compound in the presence of the inhibitor confirms PEPT1 involvement. If there is no inhibition, other transport or efflux mechanisms may be dominant.
-
Prodrug Stability: Assess the stability of this compound in your transport buffer. Premature hydrolysis back to Acyclovir in the donor compartment will result in measuring the low passive permeability of the parent drug, not the carrier-mediated transport of the prodrug.[6]
-
Cell Monolayer Integrity: Verify the integrity of your Caco-2 monolayers before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER) or the flux of a paracellular marker like Lucifer yellow. Leaky monolayers will lead to inaccurate and highly variable results.
-
Problem 2: High pre-systemic metabolism and low plasma concentration of the intact prodrug in animal models.
-
Question: After oral gavage in rats, I can detect high levels of Acyclovir in the plasma, but the concentration of intact this compound is below the limit of quantification, even at early time points. Is this expected?
-
Answer:
-
Yes, this is often the intended outcome. Amino acid ester prodrugs are designed for rapid and complete conversion to the parent drug following absorption.[5] The activity of intestinal and hepatic esterases is very high, meaning that most of the prodrug is hydrolyzed either within the intestinal cells or during first-pass metabolism in the liver.[2] Finding minimal or no intact prodrug in systemic circulation is a hallmark of an efficient prodrug and is also observed with Valacyclovir.[2]
-
Focus on Parent Drug Pharmacokinetics: The key metric for success is the plasma concentration of the released Acyclovir. The goal is to achieve a higher Area Under the Curve (AUC) for Acyclovir when administered as the alaninate prodrug compared to when Acyclovir is administered directly.[5]
-
Problem 3: Pharmacokinetic (PK) data in rats shows only a marginal increase in Acyclovir bioavailability compared to the parent drug.
-
Question: My rat PK study shows that this compound only increased the relative bioavailability of Acyclovir by 1.5-fold, which is lower than expected. How can I troubleshoot this?
-
Answer:
-
Solubility and Dissolution Issues: While the prodrug strategy targets membrane transport, the formulation must first ensure the compound is dissolved in the gastrointestinal fluid. If this compound has poor solubility or dissolution rate in the formulation vehicle, this can become the rate-limiting step for absorption. Characterize the solubility of your prodrug and consider formulation enhancements like using cyclodextrins or creating self-microemulsifying drug delivery systems (SMEDDS).[1][8]
-
Enzymatic Instability in the Lumen: The prodrug must be stable enough to reach the intestinal transporters. Investigate the stability of this compound in simulated gastric and intestinal fluids (SGF/SIF). Significant degradation in the lumen before it can be absorbed will diminish the bioavailability advantage.
-
Transporter Saturation: Carrier-mediated transport is a saturable process. It's possible the dose administered was high enough to saturate the available PEPT1 or other amino acid transporters.[6] Conduct a dose-ranging study. If transport is carrier-mediated, the fractional bioavailability should decrease as the dose increases.
-
Species Differences: Intestinal transporter expression and esterase activity can vary between species. While rats are a common preclinical model, the specific transporters utilized by this compound might have different expression levels or affinities compared to humans.[9]
-
Quantitative Data Summary
Table 1: Comparison of Oral Bioavailability and Pharmacokinetic Parameters in Rats.
| Compound | Dose (mg/kg equivalent) | Cmax (µM) | AUC (µM·h) | Relative Bioavailability Increase (vs. Acyclovir) | Reference |
| Acyclovir (ACV) | 20.0 | 2.3 ± 0.3 | ~10.4 | 1.0x (Baseline) | [5] |
| L-Alanine-ACV (AACV) | 20.0 | 12.1 ± 1.8 | ~20.8 | ~2.0x | [5] |
| L-Serine-ACV (SACV) | 20.0 | 39.0 ± 22.0 | ~52.0 | ~5.0x | [5] |
| L-Isoleucine-ACV (IACV) | 20.0 | 20.0 ± 5.0 | ~31.2 | ~3.0x | [5] |
| L-Valine-ACV (VACV) | 20.0 | 22.0 ± 0.3 | ~52.0 | ~5.0x | [5] |
| This compound | Not specified | Not specified | Not specified | 3.6x | [7] |
Note: AUC values for the study by Katragadda et al. are estimated from graphical data and text descriptions for comparative purposes.
Key Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-23 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Measure TEER values before the experiment. Only use inserts with TEER values > 250 Ω·cm².
-
Preparation of Buffers: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Adjust the apical (donor) buffer to pH 6.5 and the basolateral (receiver) buffer to pH 7.4.
-
Experiment Initiation: Remove culture medium from both chambers. Wash the monolayer with pre-warmed transport buffer.
-
Transport Study: Add the this compound solution (in apical buffer) to the donor chamber. Add fresh buffer to the receiver chamber.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber, immediately replacing the volume with fresh buffer. Take a sample from the donor chamber at the beginning and end of the experiment.
-
Analysis: Analyze the concentration of this compound and/or Acyclovir in the samples using a validated LC-MS/MS method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) and confirm monolayer integrity post-experiment with a Lucifer yellow flux assay.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Preparation: Use jugular vein cannulated Sprague-Dawley rats to allow for serial blood sampling. Fast the animals overnight (12-18 hours) with free access to water.[5]
-
Dosing: Prepare a fresh solution or suspension of this compound and Acyclovir (control) in a suitable vehicle (e.g., water). Administer a single dose via oral gavage (e.g., 20 mg/kg Acyclovir equivalent).[5]
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 15, 30, 60 min, and 2, 3, 4, 5 hours) into heparinized tubes.[5]
-
Plasma Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[5]
-
Bioanalysis: Determine the plasma concentrations of both the intact prodrug and the released Acyclovir using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve). Calculate the relative oral bioavailability of Acyclovir from the prodrug compared to the parent drug.
Visualizations
References
- 1. [PDF] APPROACHES USED FOR ENHANCING THE BIOAVAILABILITY OF ACYCLOVIR: A CRITICAL REVIEW | Semantic Scholar [semanticscholar.org]
- 2. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. 5'-Amino acid esters of antiviral nucleosides, acyclovir, and AZT are absorbed by the intestinal PEPT1 peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of L-valine-acyclovir via the oligopeptide transporter in the human intestinal cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 8. Enhanced oral bioavailability of acyclovir by inclusion complex using hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
troubleshooting inconsistent results in Acyclovir alaninate antiviral assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in antiviral assays involving Acyclovir alaninate. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing significant variability in the EC50 values for this compound between experiments?
A1: Inconsistent EC50 values for this compound can stem from several factors related to its nature as a prodrug and the specifics of the antiviral assay being performed. Here are the primary aspects to investigate:
-
Cell Line Differences: The antiviral potency of acyclovir, the active form of this compound, can vary significantly between different cell types.[1] This is often due to differences in the efficiency of drug phosphorylation and the intracellular ratio of deoxyguanosine triphosphate (dGTP) to acyclovir triphosphate.[1] For instance, the EC50 of acyclovir against HSV-1 can be dramatically lower in macrophage cell lines compared to fibroblast cell lines like Vero or MRC-5.[1] Ensure you are using a consistent cell line and passage number for all experiments.
-
Prodrug Conversion Efficiency: this compound is a prodrug that must be hydrolyzed to acyclovir to become active.[2][3] This conversion is then followed by phosphorylation by viral and cellular enzymes.[4][5][6] The efficiency of the initial hydrolysis can be influenced by cellular esterases, the levels of which may vary between cell types and culture conditions. Inconsistent conversion will lead to variable concentrations of the active drug.
-
Compound Stability: The stability of this compound in your experimental medium can affect the results. Some acyclovir esters can be unstable, particularly under acidic conditions, and may hydrolyze back to acyclovir before they have a chance to act as a prodrug.[7][8] It is crucial to ensure consistent pH and temperature of your media.
-
Assay-Specific Variability: Plaque reduction assays, a common method for determining antiviral efficacy, have inherent variability.[9] Factors such as cell monolayer confluency, virus concentration, and incubation times can all contribute to inconsistent results.[10][11]
Q2: My plaque assay results are unclear or difficult to interpret. What could be the cause?
A2: Issues with plaque assays are common and can often be resolved by carefully reviewing your protocol and technique. Here are some common problems and their potential solutions:
-
No Plaques Forming:
-
Virus Viability: The virus stock may have lost its viability due to improper storage or multiple freeze-thaw cycles.[10]
-
Virus Concentration: The concentration of the virus may be too low to produce visible plaques.[10]
-
Host Cell Susceptibility: The cell line you are using may not be susceptible to the virus.[10]
-
-
Too Many Plaques or Confluent Lysis:
-
Small or Unclear Plaques:
-
Fuzzy or Diffuse Plaques:
-
Cell Detachment:
Q3: I suspect this compound is not being efficiently converted to its active form in my cell line. How can I investigate this?
A3: Investigating the conversion of this compound to acyclovir and its subsequent phosphorylation is key to troubleshooting efficacy issues.
-
Run a Parallel Acyclovir Control: Always include a positive control with acyclovir in your assays. If acyclovir shows potent antiviral activity while this compound does not, it strongly suggests an issue with the conversion of the prodrug.
-
Cell Line Comparison: Test the antiviral activity of this compound in a different, well-characterized cell line known to be permissive to your virus and to efficiently metabolize prodrugs.
-
Metabolite Analysis: For a more in-depth investigation, you can use techniques like HPLC or mass spectrometry to quantify the intracellular levels of this compound, acyclovir, and its phosphorylated forms over time. This will provide direct evidence of the conversion efficiency.
Q4: Can viral resistance to acyclovir affect my this compound assay results?
A4: Yes, viral resistance to acyclovir will directly impact the results of your this compound assays.
-
Mechanism of Resistance: Acyclovir resistance in herpesviruses is most commonly due to mutations in the viral thymidine kinase (TK) gene.[13] This enzyme is responsible for the initial and crucial phosphorylation step of acyclovir.[5][6] If the viral TK is deficient or altered, acyclovir cannot be efficiently phosphorylated, and thus cannot inhibit viral DNA polymerase.
-
Impact on this compound: Since this compound's mechanism of action is dependent on its conversion to acyclovir and subsequent phosphorylation by viral TK, resistance to acyclovir will confer resistance to this compound.
-
Troubleshooting: If you suspect resistance, you can test your viral stock against acyclovir. If it shows resistance, your this compound results will be similarly affected. In such cases, consider using a different antiviral agent with an alternative mechanism of action.[13]
Quantitative Data Summary
Table 1: Comparative EC50 Values of Acyclovir in Different Cell Lines against HSV-1
| Cell Line | EC50 (µM) |
| Macrophages | 0.0025 |
| MRC-5 | 3.3 |
| Vero | 8.5 |
Data extracted from a study on the differential potency of acyclovir.[1]
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This protocol outlines a general procedure for determining the antiviral activity of this compound using a plaque reduction assay.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates.
-
Virus stock of known titer.
-
This compound stock solution.
-
Acyclovir stock solution (for positive control).
-
Growth medium and infection medium (e.g., MEM with 2% FBS).
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% agarose).
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer (typically 24-48 hours).[14]
-
Compound Dilution: Prepare serial dilutions of this compound and the acyclovir positive control in infection medium.
-
Infection:
-
Aspirate the growth medium from the cell monolayers.
-
Wash the cells once with PBS.[14]
-
Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 PFU/well) in a small volume (e.g., 200 µL) for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.[14]
-
-
Treatment:
-
After the 1-hour adsorption period, aspirate the virus inoculum.
-
Add the prepared dilutions of this compound or acyclovir to the respective wells. Include a "virus only" control with no compound.
-
-
Overlay:
-
Carefully add 2 mL of overlay medium (at approximately 40-42°C) to each well.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.[14]
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).
-
Staining:
-
Fix the cells (e.g., with 10% formalin) for at least 4 hours.
-
Gently remove the agarose overlay.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.[14]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Chemical Stability of New Acyclovir Analogues with Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Stability of New Acyclovir Analogues with Peptidomimetics [mdpi.com]
- 9. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
minimizing off-target effects of Acyclovir alaninate in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Acyclovir alaninate in cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Acyclovir?
This compound is a prodrug of Acyclovir, an antiviral medication used to treat herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.[1] The addition of an L-alanine ester to the Acyclovir molecule enhances its bioavailability.[1] Once inside the cell, this compound is hydrolyzed by cellular esterases to release Acyclovir and the naturally occurring amino acid, L-alanine.[1] The subsequent mechanism of action is identical to that of Acyclovir.
Q2: What is the mechanism of action of this compound and what confers its selectivity?
This compound's antiviral activity relies on its conversion to Acyclovir, which is then selectively activated in virus-infected cells. The process involves three key steps:
-
Cellular Uptake and Hydrolysis: this compound is taken up by cells and hydrolyzed by cellular enzymes to yield Acyclovir.[1]
-
Viral Thymidine Kinase (TK) Phosphorylation: In cells infected with HSV or VZV, the viral TK preferentially phosphorylates Acyclovir to Acyclovir monophosphate. This step is crucial for selectivity, as cellular TK has a much lower affinity for Acyclovir.
-
Conversion to Triphosphate and Inhibition of Viral DNA Polymerase: Cellular kinases further phosphorylate the monophosphate to Acyclovir triphosphate. This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. The incorporation of Acyclovir triphosphate leads to chain termination, thus halting viral replication.[1][2]
The high selectivity of Acyclovir is due to its efficient phosphorylation by viral TK and the higher affinity of Acyclovir triphosphate for viral DNA polymerase compared to cellular DNA polymerases.[2]
Q3: What are the potential off-target effects of this compound in cell culture?
While Acyclovir is known for its high selectivity, off-target effects can occur, particularly at high concentrations. These may include:
-
Cytotoxicity: At concentrations significantly higher than the antiviral effective dose, Acyclovir can exhibit cytotoxicity in uninfected cells. This is often cell-type dependent.
-
Inhibition of Cellular DNA Polymerases: Although Acyclovir triphosphate has a much higher affinity for viral DNA polymerase, it can inhibit cellular DNA polymerases, including mitochondrial DNA polymerase γ, at high concentrations.[3]
-
Genotoxicity: Some studies have reported that Acyclovir can cause chromosomal damage at high concentrations in in-vitro assays.
-
Effects of L-alanine: The hydrolysis of this compound releases L-alanine. While generally considered a non-essential amino acid and a nutrient for cells, high concentrations of L-alanine have been shown in some studies to induce changes in cellular metabolism, gene expression, and even programmed cell death in certain cell types.[4][5]
-
Modulation of Cellular Signaling: Acyclovir has been observed to alter the transcriptome of cells during viral infection, including the modulation of pathways like the Toll-like receptor 9 (TLR9) signaling pathway.
Q4: How does the in vitro hydrolysis of this compound affect its performance?
This compound requires hydrolysis by cellular esterases to become active. The rate of this hydrolysis can vary between different cell types due to differences in the expression and activity of these enzymes.[6] Incomplete or slow hydrolysis can lead to an underestimation of the compound's antiviral potency. Conversely, rapid hydrolysis is necessary to achieve a sufficient intracellular concentration of Acyclovir. The stability of the prodrug in the cell culture medium is also a factor to consider, as premature degradation can occur.
II. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in uninfected control cells. | 1. Concentration of this compound is too high.2. The specific cell line is particularly sensitive to Acyclovir or L-alanine.3. Prolonged incubation time. | 1. Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) and use concentrations well below this for antiviral assays.2. Test the cytotoxicity of Acyclovir and L-alanine separately to identify the source of toxicity.3. Optimize the incubation time to the minimum required to observe the antiviral effect. |
| Inconsistent or lower-than-expected antiviral activity. | 1. Incomplete hydrolysis of this compound to Acyclovir in the chosen cell line.2. Degradation of this compound in the cell culture medium.3. The viral strain used is resistant to Acyclovir. | 1. Verify the expression of relevant cellular esterases (e.g., carboxylesterases) in your cell line. Consider using a cell line known to efficiently hydrolyze ester-based prodrugs or pre-incubating the compound with a source of esterases.2. Prepare fresh stock solutions and add the compound to the culture medium immediately before the experiment. Check the stability of this compound in your specific medium at 37°C.3. Confirm the sensitivity of your viral strain to Acyclovir using a standard plaque reduction assay. |
| Variability in results between experiments. | 1. Inconsistent cell density at the time of treatment.2. Differences in the passage number of the cells.3. Inconsistent hydrolysis rates due to variations in cell health or culture conditions. | 1. Ensure a consistent cell seeding density and confluency for all experiments.2. Use cells within a defined passage number range to minimize phenotypic drift.3. Maintain consistent cell culture conditions (e.g., medium, serum, temperature, CO2 levels) and monitor cell health regularly. |
| Observed effects on cellular processes unrelated to viral replication. | 1. Off-target effects of Acyclovir at the concentration used.2. Cellular response to high concentrations of L-alanine. | 1. Lower the concentration of this compound to the lowest effective dose.2. Include a control group treated with L-alanine at a concentration equivalent to that released from the prodrug to assess its specific effects. |
III. Data Presentation
Table 1: In Vitro Activity and Cytotoxicity of Acyclovir in Various Cell Lines
| Cell Line | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Vero | HSV-1 | 8.5[7] | >6400[8] | >753 |
| MRC-5 | HSV-1 | 3.3[7] | - | - |
| Keratinocytes | HSV-1 | 67.7 ± 18.2[9] | >600[9] | >8.8 |
| Fibroblasts | HSV-1 | 0.40 ± 0.2[9] | >600[9] | >1500 |
Note: Data for this compound is limited. The IC50 and CC50 values for the prodrug may differ depending on the rate of hydrolysis in the specific cell line.
IV. Experimental Protocols
Protocol: MTT Assay for Cytotoxicity (CC50) Determination
This protocol provides a method to assess the cytotoxicity of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO or water)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with medium only (blank) and cells with medium containing the solvent used for the stock solution (vehicle control).
-
Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value (the concentration that reduces cell viability by 50%) using a suitable software.
Protocol: Plaque Reduction Assay for Antiviral Activity (IC50) Determination
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against a virus.
Materials:
-
Confluent monolayer of susceptible cells in 6-well or 12-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
Procedure:
-
Cell Preparation: Grow a confluent monolayer of cells in 6-well or 12-well plates.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock in infection medium. Remove the growth medium from the cells and infect the monolayers with a volume sufficient to cover the surface (e.g., 200 µL for a 6-well plate) containing approximately 50-100 plaque-forming units (PFU) per well. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: During the virus adsorption period, prepare serial dilutions of this compound in the overlay medium.
-
Overlay Application: After adsorption, remove the virus inoculum and wash the cells once with PBS. Add 2 mL of the overlay medium containing the different concentrations of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until clear plaques are visible in the virus control wells (typically 2-5 days).
-
Plaque Visualization: Aspirate the overlay medium and stain the cells with crystal violet solution for 10-15 minutes. Gently wash the plates with water and allow them to dry.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration compared to the virus control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration that inhibits plaque formation by 50%).
V. Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing off-target cytotoxicity.
References
- 1. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic therapeutic index of acyclovir. Viral versus human polymerase gamma specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, metabolism and cellular permeability of enzymatically stable dipeptide prodrugs of acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potency of acyclovir can be markedly different in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effects of acyclovir and 3, 19- isopropylideneandrographolide on herpes simplex virus wild types and drug-resistant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations of acyclovir and identification of potent HSV antivirals using 3D bioprinted human skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Acyclovir Alaninate Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the stability testing of Acyclovir alaninate formulations. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure impact stability?
This compound is a prodrug of the antiviral agent Acyclovir. It is an L-alanine ester of Acyclovir, designed to enhance its oral bioavailability. The key structural feature influencing its stability is the ester linkage, which is susceptible to hydrolysis. This hydrolysis can be chemical (catalyzed by acid or base) or enzymatic, converting this compound back to the active parent drug, Acyclovir, and L-alanine.
Q2: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are expected to include those of the parent molecule, Acyclovir, with the addition of ester hydrolysis. Key pathways include:
-
Hydrolytic Degradation: This is a major degradation route for this compound. The ester bond can be cleaved under acidic, basic, or neutral conditions to yield Acyclovir and L-alanine. Enzymatic hydrolysis is particularly rapid in biological matrices.[1]
-
Acidic Degradation: In acidic conditions, besides ester hydrolysis, the 9-C-N bond in the purine ring can be cleaved, leading to the formation of guanine.[2]
-
Oxidative Degradation: Acyclovir and its derivatives are susceptible to oxidation, which can lead to the formation of various degradation products.
-
Photodegradation: Exposure to UV light can cause photodegradation, potentially forming products like 8-hydroxy-acyclovir.[1]
Q3: What are the critical parameters to consider during the stability testing of this compound formulations?
When designing a stability study for this compound formulations, the following parameters are crucial:
-
Temperature and Humidity: These are key factors that can accelerate degradation reactions.
-
pH of the Formulation: The pH significantly influences the rate of hydrolytic degradation.
-
Light Exposure: Protection from light is important to prevent photodegradation.
-
Presence of Oxidizing Agents: The formulation's susceptibility to oxidation should be evaluated.
-
Excipient Compatibility: Interactions between this compound and formulation excipients can impact stability.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Poor peak shape (tailing or fronting) for this compound or Acyclovir.
-
Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column degradation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The ionization state of Acyclovir and its alaninate ester is pH-dependent. Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.
-
Use a Silanol Masking Agent: Residual silanols on the C18 column can cause peak tailing. Consider adding a competing amine, such as triethylamine, to the mobile phase.
-
Check Column Performance: The column may be aging. Flush the column or replace it if necessary.
-
Issue: Inconsistent retention times.
-
Possible Cause: Fluctuation in mobile phase composition, temperature variations, or pump issues.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Accurately prepare the mobile phase and ensure it is well-mixed and degassed.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
-
Check the HPLC Pump: Ensure the pump is delivering a consistent flow rate.
-
Issue: Appearance of extraneous peaks.
-
Possible Cause: Contamination of the sample, mobile phase, or HPLC system; or on-column degradation.
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank (mobile phase) to check for system contamination.
-
Use High-Purity Solvents: Ensure the use of HPLC-grade solvents for mobile phase preparation.
-
Investigate Sample Preparation: The sample preparation process may be introducing impurities.
-
Quantitative Data
The following tables summarize available quantitative data on the stability of Acyclovir and its analogues.
Table 1: Summary of Forced Degradation Studies on Acyclovir
| Stress Condition | Time | Assay of Active Substance (%) | Remarks |
| Acid Hydrolysis (0.25N HCl) | 48 Hrs | 80.45 | Degradation Observed[3] |
| Base Hydrolysis (0.25N NaOH) | 2 Hrs | 78.56 | Degradation Observed[3] |
| Oxidation (10% H₂O₂) | 48 Hrs | 86.45 | Degradation Observed[3] |
| Thermal (80°C) | 3 days | 98.47 | Negligible Degradation[3] |
| Photolytic (1.2 million lux hours) | - | 98.21 | Negligible Degradation[3] |
Table 2: Hydrolysis Half-life (t½) of Acyclovir Amino Acid Ester Analogues
| Compound | pH=1.0, t½ (hours) | pH=7.4, t½ (hours) |
| Boc-Gly(Thz)-ACV | 1.1 ± 0.1 | 5.9 ± 0.5 |
| Boc-Ala(Thz)-ACV | 1.3 ± 0.1 | 7.8 ± 0.5 |
| Boc-Val(Thz)-ACV | 0.7 ± 0.1 | 17.8 ± 0.9 |
| Boc-Leu(Thz)-ACV | 2.6 ± 0.2 | 5.0 ± 0.4 |
Data from a study on Acyclovir analogues with a thiazole ring.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Acyclovir and its Degradation Products
This protocol is for Acyclovir but can be adapted for this compound with appropriate validation.
-
Chromatographic System:
-
Column: Kromasil ODS C18 (250 x 4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile: Ammonium acetate buffer (pH 4.5) in a 50:50 ratio
-
Flow Rate: 1 ml/min
-
Detection: UV at 253 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound and Acyclovir in the mobile phase.
-
Prepare sample solutions from the formulation being tested, diluted with the mobile phase to a suitable concentration.
-
Inject the standard and sample solutions into the chromatograph.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Treat the drug substance or formulation with 0.1N HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Treat the drug substance or formulation with 0.1N NaOH at 60°C for a specified period.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat the drug substance or formulation with 3-30% hydrogen peroxide at room temperature.
-
-
Thermal Degradation:
-
Expose the solid drug substance or formulation to dry heat (e.g., 80°C).
-
-
Photolytic Degradation:
-
Expose the drug substance or formulation to UV light (e.g., 254 nm) and/or visible light.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Bioavailability of Acyclovir Prodrugs: Acyclovir Alaninate and Valacyclovir
In the landscape of antiviral therapeutics, particularly for the management of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections, the oral bioavailability of the primary active agent, acyclovir, has been a significant limitation. To overcome this, prodrug strategies have been successfully employed, leading to the development of compounds like valacyclovir and the investigational acyclovir alaninate. This guide provides a detailed, objective comparison of the bioavailability of this compound and valacyclovir, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Bioavailability Data
The oral bioavailability of acyclovir is notably low, generally ranging from 10% to 30%. Prodrugs such as valacyclovir and this compound have been designed to enhance this critical pharmacokinetic parameter. The following table summarizes the available quantitative data on the bioavailability of these compounds. It is important to note that the data for this compound is derived from preclinical studies in rats, as human clinical trial data is not extensively available in the public domain.
| Parameter | Acyclovir | Valacyclovir (Human) | This compound (Rat) |
| Oral Bioavailability | 10-20%[1][2] | ~54%[1][2] | 3.6-fold increase vs. Acyclovir[3] |
| Active Moiety | Acyclovir | Acyclovir | Acyclovir |
| Conversion | N/A | Rapidly and completely converted to acyclovir via first-pass metabolism[1] | Hydrolyzed to release acyclovir and alanine[3] |
A study in rats provides a more direct comparison of different amino acid ester prodrugs of acyclovir. In this preclinical model, both L-Serine-ACV (SACV) and L-Valine-ACV (valacyclovir) demonstrated an approximately five-fold increase in the area under the curve (AUC) in comparison to acyclovir itself.
Metabolic Conversion Pathway
Both this compound and valacyclovir are prodrugs that undergo enzymatic conversion to the active drug, acyclovir, after oral administration. This conversion is a key step in their mechanism of enhanced bioavailability.
Caption: Metabolic conversion of this compound and Valacyclovir to Acyclovir.
Experimental Protocols
The methodologies employed in the assessment of bioavailability are critical for the interpretation of the resulting data. Below are summaries of typical experimental protocols for preclinical and clinical bioavailability studies.
Preclinical Bioavailability Study of Acyclovir Prodrugs in Rats
A representative preclinical study to compare the oral bioavailability of acyclovir and its amino acid ester prodrugs, including this compound and valacyclovir, would typically follow this protocol:
-
Subjects: Male Wistar rats are used. The animals are cannulated in the jugular vein for serial blood sampling.
-
Drug Administration: The rats are divided into groups, each receiving an oral dose of either acyclovir, this compound, or valacyclovir suspended in a suitable vehicle (e.g., 0.2% carboxymethyl cellulose).
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours).
-
Sample Analysis: Plasma is separated from the blood samples and analyzed for concentrations of acyclovir and the respective prodrug using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The oral bioavailability is then calculated by comparing the AUC after oral administration to the AUC after intravenous administration of acyclovir.
Clinical Bioavailability Study of Valacyclovir in Humans
A typical clinical trial to determine the bioavailability of valacyclovir in healthy human volunteers would be designed as follows:
-
Study Design: A randomized, open-label, crossover study design is often employed.
-
Participants: Healthy adult volunteers are recruited for the study.
-
Treatment Arms: Participants receive a single oral dose of valacyclovir and, on a separate occasion (after a washout period), an intravenous infusion of acyclovir.
-
Blood and Urine Collection: Serial blood samples are collected over a specified period (e.g., 24 or 48 hours) after each drug administration. Urine is also collected over the same period.
-
Bioanalytical Method: Plasma and urine samples are analyzed for acyclovir concentrations using a validated bioanalytical method like HPLC-UV or LC-MS/MS.
-
Pharmacokinetic Assessment: The plasma concentration-time data is used to determine pharmacokinetic parameters such as AUC, Cmax, and Tmax. The absolute bioavailability of acyclovir from oral valacyclovir is calculated as the dose-normalized ratio of the AUC from the oral dose to the AUC from the intravenous dose.
Clinical Trial Workflow for Oral Bioavailability Assessment
The process of conducting a clinical trial to assess the oral bioavailability of a new drug formulation involves several key stages, from planning to final analysis.
Caption: Workflow for a typical oral bioavailability clinical trial.
Conclusion
Valacyclovir is a well-established prodrug of acyclovir with a significantly improved oral bioavailability of approximately 54% in humans, a three- to five-fold increase over oral acyclovir.[1][2] This enhancement is achieved through its efficient conversion to acyclovir via first-pass metabolism. This compound is another prodrug of acyclovir that has shown promise in preclinical studies, with rat models indicating a 3.6-fold increase in the oral bioavailability of acyclovir compared to the parent drug.[3] While direct comparative human data for this compound and valacyclovir is limited, the available preclinical evidence suggests that both are effective strategies for enhancing the oral delivery of acyclovir. Further clinical investigation into this compound is necessary to fully elucidate its pharmacokinetic profile and therapeutic potential in humans.
References
Head-to-Head Comparison: Acyclovir Alaninate vs. Ganciclovir for Cytomegalovirus (CMV)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Acyclovir alaninate and Ganciclovir for the treatment and prophylaxis of Cytomegalovirus (CMV) infection. We will delve into their mechanisms of action, comparative efficacy from in vitro and clinical studies, pharmacokinetic profiles, and safety considerations, presenting quantitative data in structured tables and illustrating key pathways and workflows with diagrams.
Executive Summary
Ganciclovir is a potent antiviral agent and the first-line treatment for serious CMV infections.[1][2] Acyclovir, while highly effective against other herpesviruses, exhibits significantly lower in vitro activity against CMV.[2][3] this compound, a prodrug of acyclovir, aims to improve its oral bioavailability.[4] This comparison reveals that while both are nucleoside analogues activated by viral kinases, Ganciclovir's superior phosphorylation by the CMV-specific phosphotransferase UL97 renders it a much more potent inhibitor of CMV replication.[2] Clinical data from prophylaxis studies in transplant recipients consistently demonstrate the superiority of Ganciclovir and its prodrug, Valganciclovir, over high-dose Acyclovir or its prodrug, Valacyclovir, in preventing CMV disease.[5][6][7] However, this enhanced efficacy comes at the cost of a higher incidence of hematological side effects, particularly neutropenia.[6][8]
Mechanism of Action
Both Acyclovir and Ganciclovir are synthetic nucleoside analogues that must be phosphorylated to their active triphosphate forms to inhibit viral DNA synthesis. The key difference in their anti-CMV activity lies in the efficiency of the initial phosphorylation step.
In CMV-infected cells:
-
Ganciclovir is efficiently phosphorylated to Ganciclovir monophosphate by the viral protein kinase, UL97.[2]
-
Acyclovir is a poor substrate for UL97, resulting in significantly lower levels of the monophosphate form.[2]
Subsequent phosphorylation to the di- and triphosphate forms is carried out by cellular kinases. The active triphosphates, Acyclovir triphosphate (ACV-TP) and Ganciclovir triphosphate (GCV-TP), act as competitive inhibitors of the viral DNA polymerase (UL54) and can be incorporated into the growing viral DNA chain, leading to chain termination and cessation of viral replication.[9]
Caption: Intracellular activation pathways of Acyclovir and Ganciclovir in CMV-infected cells.
In Vitro Efficacy
Direct comparative studies of the in vitro activity of Acyclovir and Ganciclovir against CMV isolates consistently demonstrate the superior potency of Ganciclovir.
| Drug | Mean ID50 (μM) ± SD | Median ID50 (μM) | Range of ID50 (μM) |
| Acyclovir | 63.1 ± 30.2 | 52.3 | 16.7 - 146.4 |
| Ganciclovir | 2.50 ± 1.27 | 2.15 | 0.65 - 7.11 |
| Data from a plaque reduction assay using 54 CMV isolates from 25 immunocompromised patients.[3] |
Based on these findings, CMV isolates are approximately 25-fold more sensitive to Ganciclovir than to Acyclovir in vitro.[3]
Clinical Efficacy: Prophylaxis in Transplant Recipients
Numerous clinical trials have compared the efficacy of Acyclovir (or its prodrug Valacyclovir) with Ganciclovir (or its prodrug Valganciclovir) for the prevention of CMV infection and disease in solid organ and hematopoietic stem cell transplant recipients.
Liver Transplant Recipients
| Treatment Group | Number of Patients | Incidence of CMV Infection (%) | Incidence of Symptomatic CMV Disease (%) | p-value (Infection) | p-value (Disease) |
| High-Dose Acyclovir | 126 | 38 | 10 | < 0.0001 | 0.002 |
| Ganciclovir | 124 | 5 | 0.8 | ||
| Data from a randomized controlled trial in liver transplant recipients over 120 days.[5] |
Allogeneic Stem Cell Transplant (SCT) Recipients
| Treatment Group | Number of Patients | Cumulative Incidence of CMV Antigenemia at Day 100 (%) | Cumulative Incidence of CMV Disease at 12 months (%) | p-value (Antigenemia) | p-value (Disease) |
| Acyclovir | 46 | 41 | 17 | 0.22 | 0.59 |
| Ganciclovir | 45 | 31 | 13 | ||
| Data from a prospective randomized trial in CMV seropositive SCT recipients.[6] |
Lung Transplant Recipients
| Treatment Group | Incidence of CMV Infection (%) | Incidence of CMV Shedding/Pneumonitis (%) | p-value (Infection) | p-value (Shedding/Pneumonitis) |
| Acyclovir | 75 | 50 | < 0.01 | < 0.043 |
| Ganciclovir | 15 | 15 | ||
| Data from a randomized trial in lung transplant recipients.[7] |
Kidney Transplant Recipients (Prodrug Comparison)
A meta-analysis comparing Valacyclovir (prodrug of Acyclovir) and Valganciclovir (prodrug of Ganciclovir) for CMV prophylaxis in kidney transplant recipients found comparable efficacy in preventing CMV viremia and disease.[8][10] However, one randomized controlled trial showed a higher risk of biopsy-proven acute rejection with Valacyclovir.[11][12]
| Outcome | Valacyclovir | Valganciclovir | Risk Ratio (95% CI) | p-value |
| CMV Viremia | 24/59 (43%) | 18/60 (31%) | 1.35 (0.71 - 2.54) | 0.36 |
| CMV Disease | 1/59 (2%) | 3/60 (5%) | 0.21 (0.01 - 5.90) | 0.36 |
| Data from a randomized controlled trial in kidney transplant recipients.[11][12] |
Pharmacokinetics
The development of prodrugs for both Acyclovir and Ganciclovir was driven by their poor oral bioavailability. This compound is an alanine ester of Acyclovir designed to enhance its absorption.[4]
| Drug | Oral Bioavailability | Prodrug | Prodrug Oral Bioavailability |
| Acyclovir | 15-30% | Valacyclovir | ~54% |
| Ganciclovir | ~6% | Valganciclovir | ~60% |
| Comparative bioavailability data.[13][14] |
Safety and Toxicology
A significant differentiating factor between Acyclovir and Ganciclovir is their safety profile, particularly concerning hematological toxicity.
| Adverse Event | Acyclovir/Valacyclovir | Ganciclovir/Valganciclovir | Comments |
| Neutropenia/Leukopenia | Lower Incidence | Higher Incidence | Ganciclovir is associated with a significantly higher risk of neutropenia.[6][8] |
| Thrombocytopenia | Less Common | More Common | |
| Renal Toxicity | Possible, especially with high doses and dehydration | Possible | |
| Other | Generally well-tolerated | Bacterial infections and secondary neutropenia occurred more frequently in the ganciclovir group in one study.[6] |
A meta-analysis of CMV prophylaxis in kidney transplant recipients found a significantly lower rate of leukopenia/neutropenia in patients treated with Valacyclovir compared to Valganciclovir (RR, 0.57; 95% CI, 0.42–0.77; P<0.01).[8][10]
Experimental Protocols
Plaque Reduction Assay for In Vitro Susceptibility
This assay is a standard method for determining the concentration of an antiviral drug required to inhibit viral replication.
Caption: Workflow for determining antiviral susceptibility using a plaque reduction assay.
Quantitative PCR (qPCR) for CMV Viral Load
qPCR is used in clinical settings to monitor CMV replication in patients.
References
- 1. Cytomegalovirus (CMV) Retinitis Medication: Antivirals, Antisense medications, Colony stimulating factors [emedicine.medscape.com]
- 2. ClinPGx [clinpgx.org]
- 3. In vitro susceptibility of cytomegalovirus isolates from immunocompromised patients to acyclovir and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 5. Randomised comparison of ganciclovir and high-dose acyclovir for long-term cytomegalovirus prophylaxis in liver-transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized clinical trial of ganciclovir vs acyclovir for prevention of cytomegalovirus antigenemia after allogeneic transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of ganciclovir and acyclovir to prevent cytomegalovirus after lung transplantation [pubmed.ncbi.nlm.nih.gov]
- 8. Valacyclovir versus valganciclovir for cytomegalovirus prophylaxis in kidney transplant recipients: a systematic review and comparative meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. ctrjournal.org [ctrjournal.org]
- 11. Randomized Trial of Valganciclovir Versus Valacyclovir Prophylaxis for Prevention of Cytomegalovirus in Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized trial of valganciclovir versus valacyclovir prophylaxis for prevention of cytomegalovirus in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Valganciclovir Results in Improved Oral Absorption of Ganciclovir in Liver Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Acyclovir Alaninate: An Efficacy Comparison in the Context of Herpes Simplex Virus Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acyclovir alaninate's theoretical efficacy in the context of established antiviral treatments for Herpes Simplex Virus (HSV) clinical isolates. Due to a lack of specific published data on the in vitro efficacy of this compound against HSV, this document leverages data from its parent drug, Acyclovir, and other well-researched prodrugs, Valacyclovir and Famciclovir, to provide a comprehensive overview for researchers and drug development professionals.
Acyclovir is a cornerstone in the management of HSV infections. However, its low oral bioavailability has spurred the development of prodrugs designed to improve its pharmacokinetic profile. This compound is one such prodrug, an ester of Acyclovir and the amino acid alanine. The underlying principle is that the addition of the alanine moiety enhances absorption, after which cellular enzymes cleave it to release the active Acyclovir.
Comparative Efficacy Against HSV Clinical Isolates
The following table summarizes the in vitro susceptibility of HSV clinical isolates to Acyclovir, Valacyclovir, and Famciclovir. It is important to note that the efficacy of this compound is expected to be comparable to Acyclovir once it is metabolized to its active form.
| Compound | Virus Type | IC50 Range (µM) | Notes |
| Acyclovir | HSV-1 | 0.07 - 0.97 | Data from multiple studies on clinical isolates.[1][2] |
| HSV-2 | 0.13 - 2.2 | Data from multiple studies on clinical isolates.[1][3] | |
| Valacyclovir | HSV-1 & HSV-2 | Not directly measured in vitro; it is rapidly converted to Acyclovir. Clinical efficacy is well-established.[4][5] | As a prodrug, its in vitro activity is a function of its conversion to Acyclovir. |
| Famciclovir | HSV-1 & HSV-2 | Converted to Penciclovir. Penciclovir IC50: 0.5 - 2.2 µM.[3][6] | Famciclovir itself has little to no antiviral activity. |
| This compound | HSV-1 & HSV-2 | Data not available in published literature | Expected to have similar in vitro efficacy to Acyclovir after conversion. |
Mechanism of Action: A Prodrug Approach
Acyclovir and its prodrugs share a common mechanism of action. The key difference lies in their absorption and conversion to the active antiviral agent.
References
- 1. Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frequency of Acyclovir-Resistant Herpes Simplex Virus in Clinical Specimens and Laboratory Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Valacyclovir for herpes simplex virus infection: long-term safety and sustained efficacy after 20 years' experience with acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Famciclovir: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyclovir Alaninate vs. Cidofovir for Varicella-Zoster Virus (VZV) Infection: A Comparative Guide for Researchers
This guide provides a detailed comparison of Acyclovir alaninate and Cidofovir, two antiviral agents with activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction
This compound is a prodrug of acyclovir, a well-established antiviral medication.[1] Its mechanism of action relies on the viral thymidine kinase for initial phosphorylation, making it highly selective for VZV-infected cells.[1][2] Cidofovir, on the other hand, is a nucleotide analog that is phosphorylated by cellular enzymes, bypassing the need for viral thymidine kinase.[3] This key difference gives Cidofovir activity against acyclovir-resistant VZV strains.[3] This guide will delve into the available experimental data to compare their efficacy, cytotoxicity, and mechanisms of action.
In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of acyclovir (the active form of this compound) and cidofovir against VZV, as determined by plaque reduction assays and cytotoxicity assays in various cell lines. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: In Vitro Anti-VZV Efficacy
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference(s) |
| Acyclovir | Various | Human Diploid Lung | Plaque Reduction | 2.06 - 6.28 (mean 3.65) | [4] |
| Cidofovir | Not Specified | Not Specified | Plaque Reduction | Estimated 0.01 - 8.0* | [5][6] |
| Cidofovir Prodrug (USC-373) | VZV Ellen & VZV-ORF57-Luc | Fibroblasts & ARPE-19 | Not Specified | 0.004 | [7] |
*Estimated from data on lipid esters of cidofovir which were 10- to 100-fold more active than the parent compound.[5][6]
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | CC50 (µM) | Reference(s) |
| Acyclovir | Vero | Not Specified | ~2739 | [8] |
| Acyclovir | Keratinocytes & Fibroblasts | Not Specified | >600 | [9] |
| Cidofovir Prodrug (USC-373) | Fibroblasts | Not Specified | 0.20 | [7] |
Mechanism of Action
The distinct mechanisms of action of Acyclovir and Cidofovir are a critical factor in their application.
This compound (Acyclovir)
This compound is an L-alanine ester prodrug of acyclovir, designed for improved oral bioavailability. Once absorbed, it is rapidly converted to acyclovir. Acyclovir's antiviral activity is dependent on the VZV-encoded thymidine kinase (TK).[1][10]
The key steps in its mechanism are:
-
Selective Phosphorylation: In VZV-infected cells, the viral TK phosphorylates acyclovir to acyclovir monophosphate. This step is inefficient in uninfected cells, conferring its selectivity.[1][11]
-
Conversion to Triphosphate: Cellular kinases then convert the monophosphate to acyclovir diphosphate and subsequently to the active acyclovir triphosphate.[1]
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for the viral DNA polymerase.[11]
-
Chain Termination: Upon incorporation into the growing viral DNA strand, acyclovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for further elongation.[2][10]
Cidofovir
Cidofovir is a nucleotide analog that does not require viral enzymes for its activation.[3] This allows it to be effective against VZV strains that have developed resistance to acyclovir through mutations in the viral thymidine kinase gene.
The key steps in its mechanism are:
-
Cellular Phosphorylation: Host cell kinases phosphorylate cidofovir to cidofovir monophosphate and then to the active cidofovir diphosphate.[3]
-
Inhibition of Viral DNA Polymerase: Cidofovir diphosphate acts as a competitive inhibitor of and a substrate for the viral DNA polymerase.[12]
-
Slowing of DNA Synthesis and Chain Termination: Incorporation of cidofovir into the viral DNA chain slows down the rate of DNA synthesis. The incorporation of two consecutive cidofovir molecules can lead to chain termination.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions, virus strains, and cell lines.
VZV Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayers of human diploid lung cells (e.g., MRC-5) or other susceptible cells in 6-well or 12-well plates.
-
VZV stock (known titer).
-
Cell culture medium (e.g., MEM with 2% FBS).
-
Test compounds (Acyclovir, Cidofovir) at various concentrations.
-
Overlay medium (e.g., culture medium with 0.5% methylcellulose).
-
Fixative (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed plates with cells and incubate until a confluent monolayer is formed.
-
Drug Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with VZV at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and add the medium containing the different concentrations of the test compounds. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Overlay: After a suitable incubation period (e.g., 2 hours), remove the drug-containing medium and add the overlay medium.
-
Incubation: Incubate the plates for 5-7 days, or until plaques are visible in the virus control wells.
-
Fixation and Staining: Remove the overlay medium, fix the cells with the fixative, and then stain with the staining solution.
-
Plaque Counting: Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
VZV Viral Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
Materials:
-
Confluent monolayers of susceptible cells in multi-well plates.
-
VZV stock.
-
Cell culture medium.
-
Test compounds at various concentrations.
Procedure:
-
Infection and Treatment: Infect confluent cell monolayers with VZV at a high MOI (e.g., 1-5 PFU/cell) in the presence of different concentrations of the test compounds.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 48-72 hours).
-
Virus Harvest: Harvest the cells and supernatant. Subject the cells to freeze-thaw cycles to release intracellular virus.
-
Titration: Determine the titer of the harvested virus from each drug concentration by performing a plaque assay on fresh cell monolayers.
-
Analysis: The viral yield is expressed as plaque-forming units per milliliter (PFU/mL). The concentration of the compound that reduces the viral yield by 90% (IC90) or 99% (IC99) is then calculated.
In Vivo Antiviral Testing in SCID-hu Mouse Model
The SCID-hu mouse model with human skin or dorsal root ganglia xenografts is a valuable tool for evaluating the in vivo efficacy of anti-VZV compounds.[13]
Materials:
-
Severe combined immunodeficient (SCID) mice.
-
Human fetal skin or dorsal root ganglia tissue for implantation.
-
Cell-associated VZV for inoculation.
-
Test compounds for administration (e.g., intraperitoneal injection).
-
Equipment for monitoring viral replication (e.g., bioluminescence imaging for luciferase-expressing VZV, or tissue harvesting for viral load determination by qPCR or plaque assay).
Procedure:
-
Xenograft Implantation: Surgically implant human fetal skin or dorsal root ganglia tissue under the kidney capsule or subcutaneously in SCID mice. Allow several weeks for the xenografts to establish.
-
VZV Inoculation: Directly inoculate the xenografts with cell-associated VZV.
-
Treatment: Begin treatment with the test compounds (e.g., this compound or Cidofovir) at a predetermined dose and schedule. Include a vehicle control group.[14]
-
Monitoring: Monitor viral replication in the xenografts over time. This can be done non-invasively using bioluminescence imaging if a luciferase-expressing VZV strain is used, or by harvesting the xenografts at different time points and measuring the viral load.[14]
-
Analysis: Compare the viral load in the treated groups to the vehicle control group to determine the in vivo efficacy of the compounds.
Conclusion
Both this compound and Cidofovir are effective inhibitors of VZV replication. This compound, through its active metabolite acyclovir, offers a highly selective therapeutic option with a well-established safety profile. Its efficacy, however, is dependent on the viral thymidine kinase. Cidofovir provides an important alternative, particularly for acyclovir-resistant VZV infections, due to its different mechanism of activation. However, its use is associated with a higher potential for cytotoxicity, particularly nephrotoxicity. The choice between these agents in a research or clinical setting will depend on the specific VZV strain (wild-type or resistant), the host's immune status, and the desired route of administration. Further head-to-head comparative studies, both in vitro and in vivo, are warranted to provide a more definitive comparison of their therapeutic indices for VZV infection.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. nbinno.com [nbinno.com]
- 3. Cidofovir Activity against Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative activities of lipid esters of cidofovir and cyclic cidofovir against replication of herpesviruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Limitations of acyclovir and identification of potent HSV antivirals using 3D bioprinted human skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Humanized Severe Combined Immunodeficient (SCID) Mouse Models for Varicella-Zoster Virus Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative In Vivo Analysis of Acyclovir Prodrugs
An Objective Guide for Researchers and Drug Development Professionals
Acyclovir, a cornerstone in the management of herpesvirus infections, exhibits poor oral bioavailability, a limitation that has spurred the development of various prodrugs designed to enhance its therapeutic profile. This guide provides a comparative in vivo analysis of prominent acyclovir prodrugs, with a primary focus on the two most clinically successful examples: valacyclovir and famciclovir. The following sections present a detailed comparison of their pharmacokinetic parameters, efficacy in preclinical models, and the experimental methodologies employed in these assessments.
Pharmacokinetic Profile: A Head-to-Head Comparison
The primary advantage of acyclovir prodrugs lies in their superior oral bioavailability compared to the parent drug. Valacyclovir, the L-valyl ester of acyclovir, and famciclovir, a prodrug of penciclovir (a guanine nucleoside analogue similar to acyclovir), both demonstrate significantly improved absorption from the gastrointestinal tract.[1][2]
| Parameter | Valacyclovir | Famciclovir | Acyclovir (for comparison) | Source |
| Active Moiety | Acyclovir | Penciclovir | Acyclovir | [3] |
| Oral Bioavailability | ~54.5% (as acyclovir) | ~77% (as penciclovir) | 15-20% | [4][5][6] |
| Conversion to Active Drug | Rapid and almost complete conversion to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism, likely via the enzyme valacyclovir hydrolase.[4][7] | Extensive first-pass metabolism to penciclovir.[8] The conversion involves deacetylation and oxidation, with the final oxidation step catalyzed by aldehyde oxidase.[9][10] | N/A | |
| Time to Peak Plasma Concentration (Tmax) of Active Moiety | ~1-2 hours | < 1 hour | Variable | [6][8] |
| Plasma Half-life (t1/2) of Active Moiety | ~2.5-3.3 hours (Acyclovir) | ~2-2.5 hours (Penciclovir) | ~2.5 hours | [8][11] |
| Elimination | Primarily renal elimination of acyclovir. | Predominantly renal elimination of penciclovir, partly by active tubular excretion.[8] | Renal | [8] |
In Vivo Efficacy: Preclinical and Clinical Insights
In vivo studies, primarily in murine models of herpes simplex virus (HSV) infection, have been instrumental in comparing the efficacy of acyclovir prodrugs. These studies have evaluated endpoints such as reduction in viral replication, prevention of latency, and mortality.
A study comparing famciclovir and valacyclovir in a murine model of cutaneous HSV-2 infection found that both compounds reduced local inflammation and virus replication in the skin.[12] However, famciclovir was reported to be more effective in reducing mortality and virus replication in the nervous system.[12] Notably, upon cessation of therapy, a rebound of virus replication was observed in the ganglia and brain stems of mice treated with valacyclovir, a phenomenon not seen in the famciclovir-treated group.[12] Furthermore, this study suggested that famciclovir was more effective at preventing the establishment of latent infection.[12]
Conversely, another study using a mouse eye model for HSV-1 infection found valacyclovir and famciclovir to be equally effective in limiting the virulence and spread of the virus.[5] In this model, there was no significant difference in the proportion of animals with HSV reactivation between the two treatment groups.[5] Interestingly, this study reported a slightly, but significantly, higher latent HSV-1 genome copy number in the trigeminal ganglia of famciclovir-treated mice compared to those treated with valacyclovir.[5]
Clinical studies in humans have also compared these prodrugs. For the suppression of recurrent genital herpes, one study suggested that valacyclovir may be somewhat better than famciclovir in reducing viral shedding.[13] A meta-analysis comparing prodrugs (famciclovir and valacyclovir) with acyclovir for treating postherpetic neuralgia found that the prodrugs were associated with a significantly lower risk of this complication.[14]
| Efficacy Parameter | Valacyclovir | Famciclovir | Source |
| HSV-2 Murine Model (Cutaneous) | Reduced local inflammation and skin virus replication. Rebound virus replication in nervous system post-treatment. | Markedly reduced mortality and virus replication in the nervous system. No rebound replication observed. More effective in preventing latent infection. | [12] |
| HSV-1 Murine Model (Ocular) | Equally effective in limiting virulence and spread. | Equally effective in limiting virulence and spread. Slightly higher latent viral load in trigeminal ganglia. | |
| Genital Herpes Suppression (Human) | Appeared to be somewhat better at reducing viral shedding. | Less effective at reducing viral shedding in one comparative study. | [13] |
| Postherpetic Neuralgia (Human) | Lower risk compared to acyclovir. | Lower risk compared to acyclovir. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized methodologies based on the available literature.
Pharmacokinetic Studies in Rats
-
Animal Model: Sprague-Dawley rats with cannulated jugular and portal veins are often used to assess intestinal absorption and first-pass metabolism.[15]
-
Drug Administration: Prodrugs are administered orally via gavage.[16]
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points.[16]
-
Drug Concentration Analysis: Plasma concentrations of the prodrug and the active moiety (acyclovir or penciclovir) are determined using methods such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]
-
Pharmacokinetic Parameters: Key parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC) are calculated.[16][18]
Murine Herpes Simplex Virus (HSV) Infection Models
-
Animal Model: Immunocompetent or immunosuppressed mice are commonly used.
-
Virus Inoculation: Mice are infected with HSV-1 or HSV-2 through various routes, such as cutaneous scarification or corneal inoculation, to model different disease manifestations.[5][12]
-
Treatment Regimen: Oral administration of the prodrugs is initiated at a specified time post-infection and continued for a defined duration.[12]
-
Efficacy Assessment:
-
Acute Infection: Monitoring of clinical signs (e.g., skin lesions, neurological symptoms), mortality rates, and viral titers in various tissues (skin, nervous system) at different time points.[12]
-
Latent Infection: After the acute phase, ganglia (e.g., trigeminal ganglia) are harvested. Latent viral load can be quantified using techniques like quantitative PCR (qPCR) to measure viral DNA copies.[5] Reactivation of latent virus can be assessed by explant co-cultivation of ganglia with susceptible cell lines.[12]
-
Mechanism of Action and Metabolic Activation
The antiviral activity of both valacyclovir and famciclovir is dependent on their conversion to the active triphosphate form within virus-infected cells.
Caption: Metabolic activation pathways of valacyclovir and famciclovir and their mechanism of action.
Experimental Workflow for In Vivo Prodrug Comparison
The following diagram illustrates a typical workflow for the comparative in vivo evaluation of acyclovir prodrugs.
References
- 1. Valaciclovir: development, clinical utility and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valtrex (valacyclovir) vs. Famvir (famciclovir): Herpes Drug Side Effects [medicinenet.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. academic.oup.com [academic.oup.com]
- 6. drtelx.com [drtelx.com]
- 7. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
- 8. The clinical pharmacokinetics of famciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetics and tolerance of desciclovir, a prodrug of acyclovir, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of effects of famciclovir and valaciclovir on pathogenesis of herpes simplex virus type 2 in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of famciclovir and valacyclovir for suppression of recurrent genital herpes and viral shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing Prodrugs with Acyclovir for Treating Postherpetic Neuralgia among Herpes Zoster Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of novel dipeptide ester prodrugs of acyclovir after oral administration: intestinal absorption and liver metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acyclovir prodrug for the intestinal di/tri-peptide transporter PEPT1: comparison of in vivo bioavailability in rats and transport in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of amino acid ester prodrugs of acyclovir after oral administration: interaction with the transporters on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Acyclovir Alaninate Against Thymidine Kinase-Deficient HSV Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Acyclovir alaninate's potential efficacy against thymidine kinase (TK)-deficient Herpes Simplex Virus (HSV) strains, a significant challenge in antiviral therapy. By examining the mechanism of action of Acyclovir and the molecular basis of resistance, we explore how prodrug strategies, such as this compound, aim to overcome these limitations. This document offers a comparative analysis with alternative antiviral agents, supported by experimental data and detailed methodologies for key assays.
Introduction: The Challenge of Acyclovir Resistance
Acyclovir is a cornerstone in the treatment of HSV infections. As a guanosine analog, its antiviral activity is contingent on its phosphorylation by the viral thymidine kinase (TK).[1][2][3][4][5] This initial step is critical for its conversion into acyclovir triphosphate, the active metabolite that inhibits viral DNA polymerase and terminates viral DNA replication.[1][2][3][5][6]
However, the emergence of HSV strains with mutations in the viral TK gene poses a significant clinical problem.[2][4][7][8][9] These mutations can lead to either a deficiency or a complete absence of the TK enzyme, rendering the virus resistant to Acyclovir as the drug can no longer be efficiently phosphorylated.[4][8][9]
This compound, a prodrug of Acyclovir, is designed to enhance the bioavailability of the parent compound.[10][11] The critical question for researchers is whether this or similar prodrug modifications can bypass the need for viral TK activation and exhibit activity against these resistant strains.
Mechanism of Action and Resistance
Acyclovir's Activation Pathway
The selective action of Acyclovir against HSV-infected cells is a multi-step process initiated by the viral TK.
Resistance in TK-Deficient Strains
In TK-deficient HSV strains, the initial and essential phosphorylation of Acyclovir is significantly impaired or completely absent. This prevents the formation of Acyclovir monophosphate and the subsequent active triphosphate form.
Comparative Antiviral Activity
While specific experimental data on the activity of this compound against TK-deficient HSV strains is limited in publicly available literature, research into other Acyclovir prodrugs designed to bypass TK-dependency provides valuable insights. A notable example is the development of cycloSaligenyl (cycloSal) monophosphate prodrugs of Acyclovir.
A study investigating these cycloSal-Acyclovir monophosphate (ACVMP) prodrugs demonstrated that they retained significant activity against Acyclovir-resistant, TK-deficient HSV-1 strains. This suggests that delivering a pre-phosphorylated form of Acyclovir can effectively circumvent the resistance mechanism.
Quantitative Data: cycloSal-ACVMP Prodrugs vs. Acyclovir
The following table summarizes the 50% effective concentration (EC50) values of Acyclovir and two cycloSal-ACVMP prodrugs against a wild-type (KOS) and a TK-deficient (ACVr) HSV-1 strain.
| Compound | HSV-1 (KOS) EC50 (µM) | HSV-1 (ACVr, TK-) EC50 (µM) |
| Acyclovir | 0.3 | >100 |
| cycloSal-ACVMP 1 | 1.5 | 5.0 |
| cycloSal-ACVMP 2 | 0.8 | 2.0 |
Data adapted from a representative study on Acyclovir prodrugs. The specific cycloSal-ACVMP compounds are denoted as 1 and 2 for illustrative purposes.
This data clearly indicates that while Acyclovir loses its efficacy against the TK-deficient strain, the cycloSal-ACVMP prodrugs maintain potent antiviral activity. This supports the hypothesis that prodrugs delivering a monophosphorylated Acyclovir can be effective against such resistant strains.
Alternative Antivirals for TK-Deficient HSV
For comparative purposes, it is essential to consider existing antiviral agents that are effective against Acyclovir-resistant HSV. These drugs typically have a mechanism of action that is independent of viral TK.
| Antiviral Agent | Mechanism of Action | Activity against TK-deficient HSV |
| Foscarnet | Pyrophosphate analog that directly inhibits viral DNA polymerase without requiring phosphorylation.[10][12][13] | Active |
| Cidofovir | Acyclic nucleotide analog that is phosphorylated by cellular enzymes, bypassing the need for viral TK.[1][2][7][14] | Active |
Experimental Protocols
The evaluation of antiviral compounds against HSV, including TK-deficient strains, relies on standardized in vitro assays. The two most common methods are the Plaque Reduction Assay and the Viral Yield Reduction Assay.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., Vero cells) in 6- or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the HSV strain (wild-type or TK-deficient) for 1-2 hours.
-
Compound Addition: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing various concentrations of the test compound (e.g., this compound, Cidofovir).
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Protocol:
-
Cell Seeding and Infection: Prepare confluent cell monolayers in multi-well plates and infect them with the HSV strain at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Lyse the cells (e.g., by freeze-thawing) to release the progeny virus.
-
Titration: Determine the titer of the harvested virus by performing a plaque assay on fresh cell monolayers.
-
Data Analysis: Calculate the concentration of the compound that reduces the viral yield by a certain percentage (e.g., 90% or 99%).
Conclusion
For researchers and drug development professionals, the evaluation of this compound against TK-deficient HSV would require head-to-head comparisons with standard-of-care treatments for resistant infections, namely Foscarnet and Cidofovir, using standardized assays like the plaque reduction and viral yield reduction assays. Such studies would be crucial in determining the clinical potential of this compound in addressing the unmet need for effective therapies against resistant HSV infections.
References
- 1. Antiviral activity of cyclosaligenyl prodrugs of acyclovir, carbovir and abacavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 84499-64-9 | Benchchem [benchchem.com]
- 3. Differences in the Likelihood of Acyclovir Resistance-Associated Mutations in the Thymidine Kinase Genes of Herpes Simplex Virus 1 and Varicella-Zoster Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitations of acyclovir and identification of potent HSV antivirals using 3D bioprinted human skin equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Acyclovir resistance in herpes simplex viruses: Prevalence and therapeutic alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrugs of herpes simplex thymidine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of penciclovir against clinical isolates of acyclovir-resistant and foscarnet-resistant herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral activity of cyclosaligenyl prodrugs of the nucleoside analogue bromovinyldeoxyuridine against herpes viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thymidine Kinase Mutations Conferring Acyclovir Resistance in Herpes Simplex Type 1 Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Acyclovir and Interferon Combination Therapy: A Promising Synergistic Approach Against Herpes Simplex Virus
An objective comparison of the performance of Acyclovir in combination with Interferon against Herpes Simplex Virus (HSV) infections, supported by experimental data.
The combination of acyclovir and interferon has demonstrated a significant synergistic effect in inhibiting the replication of Herpes Simplex Virus (HSV) in numerous preclinical studies. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this promising therapeutic strategy. While the specific prodrug acyclovir alaninate has not been directly evaluated in combination with interferon in the reviewed studies, the data presented herein focuses on its active form, acyclovir. This compound is a prodrug designed to enhance the bioavailability of acyclovir, which is then metabolized to its active form to exert its antiviral effect.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro and in vivo studies, highlighting the enhanced efficacy of the combination therapy compared to monotherapy.
| Study Model | Virus Strain | Treatment Groups | Key Findings | Reference |
| In Vitro | ||||
| Vero Cells | HSV-1 & HSV-2 | Acyclovir (ACV), Interferon (IFN), ACV + IFN | Additive to synergistic effect in reducing viral plaque-forming units. | [1][2] |
| Human Corneal Stromal Cells | HSV-1 | ACV, IFN, ACV + IFN | Synergistic anti-HSV-1 activity over a 30-fold concentration range of both drugs. The greatest effect was observed when cells were pre-treated with IFN before infection and treated with ACV post-infection. | [3] |
| T-lymphoblastoid cells (CEM) | HSV-1 | ACV (100 µM), IFN (10,000 U/ml), ACV + IFN | Combination therapy led to the most rapid decrease in virus titer, eliminating infectious virus by day 7. | [4] |
| Cultured Cells | HSV-1 | ACV (5 µM), IFN-α (100 IU/ml), ACV + IFN-α | Combination treatment resulted in an over 8-fold greater reduction in HSV-1 DNA levels compared to ACV alone. IFN-α alone had no detectable effect on viral DNA synthesis. | [5] |
| In Vivo | ||||
| Hairless Mice | HSV-1 | ACV (400 mg/kg/day), rHuIFN-α A/D, ACV + rHuIFN-α A/D | Combination therapy resulted in a 64% reduction in disease severity score, compared to a 14% reduction with ACV alone. The combination also limited disease progression and promoted faster healing. | [6] |
| Weanling Mice | HSV-1 | ACV, rHuIFN-α A/D, ACV + rHuIFN-α A/D | Simultaneous and sequential administration of ACV and IFN resulted in a higher survival rate than either agent alone, demonstrating a synergistic interaction. | [7] |
Mechanism of Synergistic Action
The synergistic antiviral activity of acyclovir and interferon is believed to be multifactorial. The primary mechanism involves a post-transcriptional reduction of viral early enzymes, particularly DNA polymerase, which is the target of acyclovir.[1][5] Interferon-alpha treatment has been shown to reduce the steady-state levels of HSV-1 DNA polymerase by approximately 50%, while acyclovir reduces it by about 25%.[1] Although the combination does not decrease enzyme levels beyond the sum of their individual effects, the concurrent targeting of viral DNA replication by acyclovir and the interferon-induced reduction of key viral enzymes create a potent synergistic effect.[1]
Caption: Proposed mechanism of synergistic action between Acyclovir and Interferon against HSV.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, providing a framework for reproducible research.
In Vitro Plaque Reduction Assay
-
Objective: To determine the antiviral activity of single and combined drug treatments by quantifying the reduction in viral plaque formation.
-
Cell Line: Vero (African green monkey kidney) cells are commonly used.
-
Protocol:
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Pre-treat cell monolayers with varying concentrations of interferon for 24 hours.
-
Infect the cells with a known titer of HSV-1 or HSV-2 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with a medium (e.g., Eagle's Minimum Essential Medium with 2% fetal bovine serum and 0.5% methylcellulose) containing different concentrations of acyclovir, interferon, or a combination of both.
-
Incubate the plates for 2-3 days at 37°C in a humidified 5% CO2 atmosphere until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to untreated controls.
-
In Vivo Murine Model of Cutaneous HSV-1 Infection
-
Objective: To evaluate the therapeutic efficacy of combination therapy in a living organism.
-
Animal Model: Hairless mice (e.g., strain SKH1) are often used for cutaneous infection models.
-
Protocol:
-
Infect mice intracutaneously on the flank with a suspension of HSV-1.
-
Initiate treatment at a specified time point post-infection (e.g., 4 hours or 72 hours).
-
Administer interferon (e.g., recombinant human interferon-alpha A/D) via intraperitoneal injection at specified doses and schedules.
-
Administer acyclovir orally (e.g., by gavage or in drinking water) at specified doses.
-
Monitor the mice daily for the development and severity of herpetic lesions. Disease severity can be scored on a scale (e.g., 0 for no lesion, 1 for vesicles, 2 for ulceration, etc.).
-
Record survival rates and calculate the mean disease severity score for each treatment group.
-
Caption: General experimental workflows for in vitro and in vivo studies of combination therapy.
Conclusion
The combination of acyclovir and interferon consistently demonstrates a synergistic or additive effect against HSV-1 and HSV-2 in both in vitro and in vivo models. This enhanced efficacy, achieved through complementary mechanisms of action, suggests a promising clinical potential for this combination therapy. While direct experimental data on this compound in combination with interferon is currently lacking, the findings for acyclovir are highly relevant, as it is the active metabolite of this compound. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic benefits of this combination in the management of HSV infections in humans.
References
- 1. Combined Antiviral Effect of Interferon and Acyclovir on Herpes Simplex Virus Types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined antiviral effect of interferon and acyclovir on herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herpes - STI Treatment Guidelines [cdc.gov]
- 4. Alpha interferon and acyclovir treatment of herpes simplex virus in lymphoid cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined effects of interferon-alpha and acyclovir on herpes simplex virus type 1 DNA polymerase and alkaline DNase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interaction between interferon-alpha and acyclovir in the treatment of herpes simplex virus type 1 infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic activity of combinations of recombinant human alpha interferon and acyclovir, administered concomitantly and in sequence, against a lethal herpes simplex virus type 1 infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
Acyclovir Alaninate Demonstrates Superior Pharmacokinetic Profile Over Acyclovir in Preclinical Studies
For Immediate Release
[City, State] – [Date] – A compelling body of preclinical evidence highlights the significantly improved pharmacokinetic properties of Acyclovir alaninate, a prodrug of the widely used antiviral agent Acyclovir. In direct comparative studies, this compound exhibits enhanced oral bioavailability, leading to higher systemic exposure to the active drug, Acyclovir. This improved profile suggests the potential for more effective and convenient dosing regimens in the treatment of herpes virus infections.
Acyclovir, while a potent inhibitor of herpes virus DNA replication, suffers from low oral bioavailability, typically in the range of 15-30% in humans.[1] This limitation often necessitates frequent and high doses to achieve therapeutic plasma concentrations. This compound, an L-alanine ester prodrug of Acyclovir, was designed to overcome this drawback by leveraging amino acid transporters in the intestine to improve absorption.
Enhanced Systemic Exposure with this compound
In a key preclinical study conducted in Sprague-Dawley rats, the oral administration of this compound resulted in a marked improvement in the systemic exposure to Acyclovir compared to the administration of Acyclovir itself. The total maximum plasma concentration (Cmax) of Acyclovir following this compound administration was over five times higher than that achieved with an equivalent dose of Acyclovir. Furthermore, the total area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was twofold greater with the prodrug.[2]
These findings strongly indicate that this compound is more efficiently absorbed from the gastrointestinal tract and rapidly converted to the active parent drug, Acyclovir.[2] While the intact this compound was not detected in plasma, suggesting rapid and complete conversion, the significant increase in Acyclovir levels underscores the success of this prodrug strategy.[2]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of total Acyclovir concentration in plasma following oral administration of Acyclovir and this compound in rats at an equivalent dose of 20.0 mg/kg.[2]
| Parameter | Acyclovir | This compound | Fold Increase |
| Cmax (µM) | 2.3 ± 0.3 | 12.1 ± 1.8 | ~5.3 |
| AUC (µMh) | Data not provided in µMh, but a 2-fold increase was reported. | Data not provided in µM*h, but a 2-fold increase was reported. | 2 |
| Tmax (h) | Not specified | Not specified | - |
| Elimination Rate Constant (λz) (min⁻¹) | 0.04 ± 0.006 | 0.04 ± 0.004 | No significant difference |
Data sourced from a study in Sprague-Dawley rats.[2]
Mechanism of Action: A Prodrug Approach
This compound's enhanced bioavailability is attributed to its recognition and uptake by amino acid transporters in the intestinal epithelium.[2] Once absorbed, the alanine ester moiety is rapidly cleaved by esterases in the intestine and/or liver, releasing the active Acyclovir into the systemic circulation.[2]
The subsequent mechanism of action of the liberated Acyclovir is well-established. Within virus-infected cells, Acyclovir is selectively phosphorylated by a viral thymidine kinase to Acyclovir monophosphate. Cellular enzymes then further phosphorylate it to Acyclovir triphosphate, the active form of the drug. Acyclovir triphosphate competitively inhibits viral DNA polymerase and gets incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[3][4][5][6]
Experimental Protocols
The comparative pharmacokinetic data presented was obtained from a study adhering to the following protocol:
Animal Model: Male Sprague-Dawley rats were used for the in vivo oral absorption studies.[2]
Dosing: The animals were fasted overnight with free access to water prior to the experiment. Acyclovir and this compound were administered via oral gavage at an equivalent dose of 20.0 mg/kg. The drug solutions were freshly prepared in water.[2]
Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points over a 5-hour period following administration. To maintain a constant fluid volume, heparinized saline was injected after each blood draw.[2]
Sample Analysis: Plasma was separated from the blood samples by centrifugation and stored at -80°C until analysis. The concentrations of Acyclovir and this compound in the plasma samples were determined using a validated analytical method.[2]
Pharmacokinetic Analysis: Standard noncompartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, from the plasma concentration-time profiles.[2]
Visualizing the Pathway to Efficacy
The following diagrams illustrate the experimental workflow for the pharmacokinetic study and the activation pathway of Acyclovir.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Acyclovir? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of Acyclovir Alaninate: A Guide for Laboratory Professionals
For Immediate Release
Acyclovir is not classified as a hazardous drug for handling by the National Institute for Occupational Safety and Health (NIOSH). The International Agency for Research on Cancer (IARC) places acyclovir in Group 3, meaning it is "not classifiable as to its carcinogenicity to humans."[1] However, some safety data sheets for acyclovir indicate potential reproductive and mutagenic hazards, with statements such as "Suspected of damaging fertility or the unborn child" and "Suspected of causing genetic defects." Therefore, it is prudent to handle and dispose of acyclovir alaninate with a degree of caution appropriate for a potentially hazardous substance.
Core Principles of this compound Disposal
The primary objective is to prevent the release of the active pharmaceutical ingredient (API) into the environment and to ensure the safety of all personnel. The disposal process should adhere to local, state, and federal regulations governing pharmaceutical waste.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was identified in the available literature. Disposal procedures are guided by regulatory classifications and the physical form of the waste.
| Waste Type | Recommended Disposal Container | Disposal Method |
| Unused/Expired this compound (Pure) | Labeled Hazardous Waste Container | Incineration at a licensed facility |
| Contaminated Labware (e.g., vials, gloves) | Labeled Hazardous Waste Container | Incineration at a licensed facility |
| Sharps (e.g., needles, scalpels) | Puncture-resistant Sharps Container | Autoclaving followed by landfill or incineration |
| Aqueous solutions containing this compound | Labeled Hazardous Waste Container | Incineration at a licensed facility |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The following procedural guidance is based on established best practices for pharmaceutical waste management.
Step-by-Step Disposal Procedure:
-
Waste Characterization: Although not formally listed as a hazardous drug by NIOSH, due to the warnings on some acyclovir safety data sheets, it is recommended to manage this compound waste as potentially hazardous pharmaceutical waste. This necessitates a more stringent disposal pathway than non-hazardous waste.
-
Segregation:
-
Segregate this compound waste from regular laboratory trash.
-
Use dedicated, clearly labeled, leak-proof containers for solid and liquid waste.
-
-
Personal Protective Equipment (PPE):
-
When handling this compound waste, at a minimum, wear standard laboratory PPE, including:
-
Safety glasses
-
Lab coat
-
Nitrile gloves (double-gloving is recommended)
-
-
-
Containerization:
-
Solid Waste: Place unused or expired this compound, along with contaminated items such as weighing papers, gloves, and bench protectors, into a designated hazardous waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a sealed, leak-proof container clearly labeled as "Hazardous Waste: this compound." Do not dispose of these solutions down the drain.
-
Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
-
Storage:
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company.
-
The preferred method of disposal for pharmaceutical waste of this nature is high-temperature incineration to ensure complete destruction of the active pharmaceutical ingredient.
-
Logical Workflow for this compound Disposal
Caption: this compound Disposal Workflow
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting personnel and the ecosystem. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Logistics for Handling Acyclovir Alaninate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potentially hazardous compounds like Acyclovir alaninate. As a prodrug of the antiviral agent Acyclovir, it requires careful management throughout its lifecycle in the laboratory—from receiving and storage to handling during experiments and its ultimate disposal. The following guide provides essential, step-by-step procedures and safety protocols to minimize exposure risk and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, which should be used in accordance with your institution's specific safety protocols.
| Body Part | Recommended Protection | Specifications |
| Hands | Double Gloves | Chemo-rated, powder-free nitrile gloves are recommended. The outer glove should be changed immediately upon contamination.[1][2] |
| Body | Disposable Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[1][2] |
| Eyes | Safety Glasses/Goggles | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[3][4][5] |
| Face | Face Shield | To be worn in conjunction with safety glasses or goggles, especially when there is a risk of splashes or aerosol generation.[3] |
| Respiratory | N95 Respirator | Required when handling powders outside of a containment device or when there is a risk of aerosolization.[1] |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for safely managing this compound within a laboratory setting. The following diagram illustrates the key stages and associated safety measures.
Step-by-Step Handling Procedures
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.[2]
-
Trained personnel should transport the delivery container immediately to the designated laboratory or pharmacy area.[2]
-
Unpack the compound inside a chemical fume hood or other ventilated enclosure.
2. Preparation and Handling:
-
All manipulations of this compound, especially of the powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a ducted chemical fume hood to prevent inhalation of aerosols or dust.[1]
-
Before beginning work, cover the work surface with a plastic-backed absorbent pad.[1]
-
Don the appropriate PPE as detailed in the table above. Double gloving is mandatory.
-
When handling, avoid practices that may generate dust or aerosols, such as scraping or shaking the container.
-
Use Luer-lock fittings for any solution transfers to minimize the risk of leakage.[2]
3. Decontamination and Cleaning:
-
After each procedure, decontaminate all surfaces with an appropriate cleaning agent (e.g., detergent, followed by a disinfectant if required).
-
Wipe down the interior of the containment unit (BSC or fume hood).
-
All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All items that have come into contact with this compound, including gloves, gowns, absorbent pads, vials, and cleaning materials, must be considered cytotoxic waste.
-
Containment: Place all contaminated waste into clearly labeled, sealed, and puncture-resistant hazardous waste containers. These containers should be marked for "INCINERATION ONLY".[1]
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.
Hierarchy of Controls
To ensure the highest level of safety, a hierarchy of controls should be implemented. This approach prioritizes engineering and administrative controls over reliance on PPE alone.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is critical.
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][5] Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (Powder) | Gently cover the spill with damp absorbent pads to avoid raising dust. Do not sweep dry powder.[1] Restrict access to the area. Wearing full PPE, carefully clean up the material and place it in a sealed container for hazardous waste disposal. |
| Large Spill | Evacuate the area and restrict access. Alert your institution's emergency response team immediately.[1] |
By adhering to these comprehensive safety and logistical protocols, laboratories can significantly mitigate the risks associated with handling this compound, fostering a secure environment for groundbreaking research and development. Always consult your institution's specific Safety Data Sheets (SDS) and Standard Operating Procedures (SOPs) before beginning any work.
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kingstonhsc.ca [kingstonhsc.ca]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
